molecular formula C35H46N4O5 B12394813 Beauverolide Ja

Beauverolide Ja

Cat. No.: B12394813
M. Wt: 602.8 g/mol
InChI Key: UJWGEVYNZAXJKW-HNCLAMAUSA-N
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Description

Beauverolide Ja is a cyclotetradepsipeptide identified as a potent and high-affinity calmodulin (CaM) inhibitor. Research-grade this compound binds to Ca2+-CaM with a dissociation constant (Kd) of 0.078 µM and an inhibition constant (Ki) of 0.39 µM, demonstrating the strongest affinity among a series of related compounds . Docking studies predict that its mechanism of action involves binding to the same site on calmodulin as the known ligand chlorpromazine . This compound is a secondary metabolite produced by the entomopathogenic fungi Isaria fumosorosea and Beauveria bassiana . Its specific chemical structure is defined as cyclo-[3-hydroxy-4-methyloctanoyl-L-tryptophyl-L-phenylalanyl-D-alloisoleucyl], which includes a unique tryptophan residue critical for its high bioactivity . Researchers can utilize this compound to probe CaM-mediated signaling pathways in vitro. This product is intended for Research Use Only and is not approved for human, veterinary, or household use.

Properties

Molecular Formula

C35H46N4O5

Molecular Weight

602.8 g/mol

IUPAC Name

(3R,6S,9S)-6-benzyl-3-[(2S)-butan-2-yl]-13-hexan-2-yl-9-(1H-indol-3-ylmethyl)-1-oxa-4,7,10-triazacyclotridecane-2,5,8,11-tetrone

InChI

InChI=1S/C35H46N4O5/c1-5-7-13-23(4)30-20-31(40)37-29(19-25-21-36-27-17-12-11-16-26(25)27)33(41)38-28(18-24-14-9-8-10-15-24)34(42)39-32(22(3)6-2)35(43)44-30/h8-12,14-17,21-23,28-30,32,36H,5-7,13,18-20H2,1-4H3,(H,37,40)(H,38,41)(H,39,42)/t22-,23?,28-,29-,30?,32+/m0/s1

InChI Key

UJWGEVYNZAXJKW-HNCLAMAUSA-N

Isomeric SMILES

CCCCC(C)C1CC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)O1)[C@@H](C)CC)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43

Canonical SMILES

CCCCC(C)C1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C(C)CC)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide to the Discovery and Isolation of Beauverolide Ja

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beauverolide Ja is a cyclotetradepsipeptide natural product with significant biological activity, most notably as a potent inhibitor of calmodulin. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. Detailed experimental protocols for its extraction and purification from the entomopathogenic fungus Cordyceps fumosorosea are presented, alongside its key physicochemical and biological data. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery who are interested in the therapeutic potential of beauverolides.

Discovery and Source Organism

This compound is a secondary metabolite produced by the entomopathogenic fungus Cordyceps fumosorosea, also known by its anamorph names Isaria fumosorosea and Paecilomyces fumosoroseus. This fungus is recognized for its ability to infect and kill insects, making it a source of various bioactive compounds with potential applications in agriculture and medicine. The discovery of this compound was the result of bioassay-guided fractionation of extracts from this fungus, specifically targeting compounds with calmodulin inhibitory activity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C35H46N4O5[1]
Molecular Weight 602 g/mol [1]
Class Cyclotetradepsipeptide

Experimental Protocols

Fungal Cultivation and Extraction

3.1.1. Fungal Strain: Cordyceps fumosorosea

3.1.2. Cultivation:

  • The fungal strain is maintained on a suitable solid medium such as Potato Dextrose Agar (PDA).

  • For large-scale production, the fungus is typically cultured on a solid-state fermentation substrate or in a liquid fermentation medium to promote the biosynthesis of secondary metabolites.

3.1.3. Extraction:

  • The fungal biomass (mycelia) is harvested and separated from the culture medium.

  • The biomass is then extracted exhaustively with an organic solvent. A common method involves extraction with methanol.[1]

  • The resulting crude extract is concentrated under reduced pressure to yield a residue containing a mixture of fungal metabolites, including this compound.

Isolation and Purification of this compound

The isolation of this compound from the crude extract is achieved through a series of chromatographic steps. While the precise, published protocol specifically for this compound is not available, a general high-performance liquid chromatography (HPLC) method for the separation of beauverolides can be adapted.[1]

3.2.1. Chromatographic Method:

  • Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Stationary Phase: A C18 column is a suitable choice for separating lipophilic compounds like beauverolides.

  • Mobile Phase: A gradient elution system is typically employed, starting with a higher polarity solvent mixture and gradually increasing the proportion of a lower polarity organic solvent. A common mobile phase consists of a mixture of water and acetonitrile or methanol, often with a small amount of an acidifier like formic acid or acetic acid to improve peak shape.[1]

  • Detection: UV detection at a wavelength of 210-220 nm is suitable for detecting the peptide bonds in this compound.

  • Fraction Collection: Fractions are collected based on the retention time corresponding to the peak of this compound. The purity of the collected fractions is then assessed by analytical HPLC.

Workflow for Isolation and Purification of this compound

G Figure 1: General workflow for the isolation and purification of this compound. cluster_0 Extraction cluster_1 Purification cluster_2 Analysis Fungal_Culture Cordyceps fumosorosea Culture Extraction Methanol Extraction Fungal_Culture->Extraction Crude_Extract Crude Fungal Extract Extraction->Crude_Extract HPLC Reversed-Phase HPLC Crude_Extract->HPLC Fractions Fraction Collection HPLC->Fractions Pure_Compound Pure this compound Fractions->Pure_Compound MS Mass Spectrometry Pure_Compound->MS NMR NMR Spectroscopy Pure_Compound->NMR Bioassay Biological Activity Testing Pure_Compound->Bioassay

Caption: General workflow for the isolation and purification of this compound.

Structural Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and elemental composition of the isolated compound.

Ionm/z
[M+H]+ 603
[M+Na]+ 625

Table based on data from Kuzma et al., 2001.[1]

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for elucidating the detailed chemical structure, including the sequence of amino and hydroxy acids and their stereochemistry. Note: Specific 1H and 13C NMR data for this compound are not currently available in the public domain. The acquisition of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectra would be required for complete structural assignment.

Biological Activity

This compound exhibits potent biological activity as a calmodulin inhibitor.

Calmodulin Inhibition

Calmodulin (CaM) is a key calcium-binding protein that regulates a multitude of cellular processes through its interaction with various target proteins. Inhibition of calmodulin can disrupt these signaling pathways, leading to various cellular effects.

ParameterValue
Dissociation Constant (Kd) 0.078 µM

Data from Madariaga-Mazón et al., 2015.[2]

Calmodulin Signaling Pathway and Inhibition by this compound

G Figure 2: Simplified Calmodulin signaling pathway and the point of inhibition by this compound. Ca2 Ca²⁺ CaM Calmodulin (Inactive) Ca2->CaM Binds CaM_active Ca²⁺/Calmodulin Complex (Active) CaM->CaM_active Activates Target Target Proteins (e.g., Kinases, Phosphatases) CaM_active->Target Activates Response Cellular Response Target->Response Inhibitor This compound Inhibitor->CaM_active Inhibits

Caption: Simplified Calmodulin signaling pathway and the point of inhibition by this compound.

Insecticidal Activity

Given that this compound is produced by an entomopathogenic fungus, it is presumed to possess insecticidal properties. However, specific quantitative data, such as LC50 values against common insect pests, are not yet available in the scientific literature. Further research is required to fully characterize its insecticidal potential.

Conclusion

This compound is a promising natural product with potent calmodulin inhibitory activity. This guide has outlined the current knowledge regarding its discovery, isolation from Cordyceps fumosorosea, and key biological properties. The provided experimental framework serves as a foundation for researchers to further investigate this and other related beauverolides for their potential therapeutic and agricultural applications. The elucidation of its complete NMR spectral data and a thorough investigation of its insecticidal activity are important next steps in realizing the full potential of this fascinating molecule.

References

An In-depth Technical Guide to Beauverolide Ja Producing Fungal Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beauverolide Ja is a cyclotetradepsipeptide that has garnered interest within the scientific community due to its potential biological activities. This technical guide provides a comprehensive overview of the fungal strains known to produce this compound, methodologies for its cultivation and extraction, and an exploration of the biosynthetic pathways and regulatory mechanisms involved in its production. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, mycology, and drug development.

Fungal Strains Producing this compound

The primary fungal species identified as a producer of this compound is Isaria fumosorosea, an entomopathogenic fungus formerly known as Paecilomyces fumosoroseus. Several strains of this species have been associated with the production of a variety of beauverolides.

Table 1: Known this compound Producing Fungal Strains and Related Information

Fungal SpeciesStrainBeauverolides ProducedReference
Isaria fumosoroseaBMFM-UNAM 834Beauverolide C, F, I, Ja , L, M, N[1]
Isaria fumosoroseaPFR 97-ApopkaBeauverolides (unspecified, but a known producer of this class of compounds)[2]
Cordyceps fumosorosea (teleomorph of I. fumosorosea)Not specifiedBeauverolides B, C, F, I, Ja [3]

It is important to note that while other fungi such as Beauveria bassiana, Beauveria brongniartii, and Cordyceps militaris are known producers of other beauverolide analogs, the literature specifically points to Isaria fumosorosea as a source of this compound.[3]

Experimental Protocols

Detailed experimental protocols for the optimized production, extraction, and quantification of this compound are not extensively documented in a single source. However, by compiling information from studies on Isaria fumosorosea cultivation for secondary metabolite production and general methods for cyclodepsipeptide isolation, a comprehensive workflow can be established.

Fungal Cultivation for Beauverolide Production

The production of beauverolides, like many fungal secondary metabolites, is highly dependent on the culture conditions. While mass production of Isaria fumosorosea for biocontrol purposes often focuses on maximizing spore yield, the cultivation for secondary metabolite production requires a different approach, often favoring biomass accumulation in liquid fermentation. A biphasic fermentation process can be effective, involving an initial liquid culture to generate a high density of mycelial biomass, followed by a solid-state fermentation phase which can sometimes enhance secondary metabolite production.[4]

Liquid Culture (for biomass generation):

  • Media Preparation: A suitable liquid medium for Isaria fumosorosea growth includes Potato Dextrose Broth (PDB) or a custom medium containing a carbon source (e.g., sucrose, glucose), a nitrogen source (e.g., yeast extract, peptone), and mineral salts. A combination of sugarcane molasses and rice broth has also been shown to be effective for the growth of I. fumosorosea.[4]

  • Inoculation: Inoculate the sterilized liquid medium with a spore suspension or mycelial plugs of the desired Isaria fumosorosea strain.

  • Incubation: Incubate the culture in a shaker incubator at 25-28°C with agitation (e.g., 150-200 rpm) for 3-5 days to allow for substantial mycelial growth.[4]

Solid-State Fermentation (for potential enhancement of secondary metabolite production):

  • Substrate Preparation: Autoclave a solid substrate such as rice, corn, or soybean meal in polypropylene bags or flasks.[4]

  • Inoculation: Inoculate the sterilized solid substrate with the liquid culture broth containing the fungal biomass.

  • Incubation: Incubate the solid-state culture at 25-28°C in a humidified environment for 14-21 days.

Extraction of this compound

Beauverolides are hydrophobic molecules and are typically extracted from the fungal mycelium and the culture medium using organic solvents.

  • Harvesting: After the incubation period, harvest the fungal biomass (and the solid substrate if used) from the culture.

  • Solvent Extraction: Homogenize the fungal biomass and culture medium and extract with a non-polar organic solvent such as ethyl acetate or chloroform. This process should be repeated multiple times to ensure complete extraction.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification and Quantification of this compound

The purification and quantification of this compound from the crude extract typically involves chromatographic techniques.

  • Chromatographic Separation:

    • Thin-Layer Chromatography (TLC): TLC can be used for the initial separation and visualization of beauverolides. A mobile phase of chloroform-acetate (9:1, v/v) has been shown to be effective for separating cyclic beauverolides.[2]

    • High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for the purification and quantification of this compound. A C18 reverse-phase column is typically used with a gradient elution of acetonitrile and water.

  • Quantification:

    • HPLC with UV Detection: Quantification can be achieved by creating a standard curve using a purified this compound standard and measuring the peak area at a specific wavelength (typically around 210 nm).

    • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a highly sensitive and specific method for the quantification of this compound, especially in complex mixtures. By using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, precise quantification can be achieved.

Biosynthesis of Beauverolides

Beauverolides are synthesized by a multi-enzyme complex involving a Polyketide Synthase (PKS) and a Non-Ribosomal Peptide Synthetase (NRPS). While the specific gene cluster for this compound in Isaria fumosorosea has not been fully elucidated in the available literature, a conserved biosynthetic gene cluster (BGC) responsible for beauverolide production has been identified in related fungi.[3]

This BGC typically contains four key genes:

  • A Polyketide Synthase (PKS) responsible for the synthesis of the 3-hydroxy fatty acid moiety.

  • A Non-Ribosomal Peptide Synthetase (NRPS) that incorporates the amino acid residues.

  • Other modifying enzymes , such as cytochrome P450 monooxygenases, that contribute to the final structure of the beauverolide analog.

The general biosynthetic pathway is proposed as follows:

Beauverolide_Biosynthesis cluster_final Assembly and Cyclization PKS_start Acyl-CoA precursors PKS_enzyme PKS Enzyme (KS, AT, KR, etc.) PKS_start->PKS_enzyme PKS_product 3-Hydroxy fatty acid PKS_enzyme->PKS_product Assembly Assembly of PKS and NRPS products PKS_product->Assembly NRPS_start Amino acid precursors NRPS_enzyme NRPS Enzyme (A, T, C domains) NRPS_start->NRPS_enzyme NRPS_intermediate Peptide chain NRPS_enzyme->NRPS_intermediate NRPS_intermediate->Assembly Cyclization Cyclization Assembly->Cyclization Beauverolide Beauverolide (e.g., this compound) Cyclization->Beauverolide

A simplified workflow for the biosynthesis of beauverolides.

Signaling Pathways Regulating Beauverolide Production

The regulation of secondary metabolite production in fungi is a complex process involving a network of signaling pathways that respond to environmental cues. While specific pathways directly controlling this compound production in Isaria fumosorosea are not yet fully understood, general fungal signaling pathways are known to play a role in the regulation of secondary metabolism.

Key signaling pathways likely involved include:

  • Mitogen-Activated Protein Kinase (MAPK) Pathways: These pathways are central to fungal development and stress responses and have been shown to influence the production of secondary metabolites.

  • cAMP-dependent Protein Kinase A (PKA) Pathway: This pathway is involved in sensing nutrient availability and can regulate the expression of secondary metabolite gene clusters.

  • Velvet Complex: This is a key regulatory complex in many filamentous fungi that links development and secondary metabolism.

The interplay of these pathways ultimately controls the expression of transcription factors that bind to the promoter regions of the beauverolide biosynthetic gene cluster, thereby activating or repressing its transcription.

Fungal_Signaling_Regulation cluster_stimuli Environmental Stimuli cluster_pathways Signaling Pathways cluster_regulation Transcriptional Regulation cluster_output Output Nutrients Nutrient Availability (Carbon, Nitrogen) MAPK MAPK Pathway Nutrients->MAPK PKA cAMP-PKA Pathway Nutrients->PKA Stress Stress Conditions (pH, Temperature) Stress->MAPK Light Light Velvet Velvet Complex Light->Velvet TFs Transcription Factors MAPK->TFs PKA->TFs Velvet->TFs BGC Beauverolide Biosynthetic Gene Cluster TFs->BGC Activation/ Repression Beauverolide_Ja This compound Production BGC->Beauverolide_Ja

A conceptual diagram of signaling pathways regulating this compound production.

Conclusion

Isaria fumosorosea stands out as a key fungal species for the production of this compound. While this guide provides a framework for the cultivation, extraction, and understanding of the biosynthesis of this compound, further research is needed to optimize production yields and fully characterize the specific regulatory networks involved. The methodologies and conceptual pathways outlined here offer a solid foundation for researchers and drug development professionals to advance the study and potential application of this compound.

References

An In-Depth Technical Guide to the Biosynthetic Pathway of Beauverolides

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of this writing, specific details regarding the biosynthetic pathway of "Beauverolide Ja" are not extensively available in the public domain. Therefore, this guide will focus on the well-characterized biosynthesis of beauverolides in the entomopathogenic fungus Beauveria bassiana, using Beauverolide I as a primary exemplar. The principles and methodologies described herein are expected to be largely applicable to other beauverolide analogs, including this compound.

Introduction

Beauverolides are a class of cyclic depsipeptides produced by various fungi, notably the insect pathogen Beauveria bassiana. These secondary metabolites exhibit a range of biological activities, including insecticidal, antimicrobial, and cytotoxic properties, making them of significant interest to researchers in drug development and agricultural science. The structural diversity within the beauverolide family arises from variations in the fatty acid and amino acid precursors incorporated during their biosynthesis. This guide provides a detailed technical overview of the enzymatic machinery and genetic architecture responsible for the production of these complex natural products.

The Beauverolide Biosynthetic Gene Cluster (bes)

The biosynthesis of beauverolides is orchestrated by a dedicated gene cluster, designated as bes. This cluster contains the core enzymes responsible for assembling the molecule's backbone from fatty acid and amino acid precursors. The key genes and their putative functions are summarized below.

GeneProposed Function
besANon-ribosomal Peptide Synthetase (NRPS)
besBPolyketide Synthase (PKS)
besCAcyl-CoA transferase
besDAcyl-CoA ligase

The Biosynthetic Pathway of Beauverolide I

The synthesis of Beauverolide I, a representative member of this class, is a multi-step process involving both polyketide and non-ribosomal peptide synthesis. The precursor molecules for Beauverolide I are a 3-hydroxy-4-methyloctanoyl fatty acid, L-phenylalanine, L-alanine, and D-leucine.

Fatty Acid Precursor Synthesis

The formation of the 3-hydroxy-4-methyloctanoyl moiety is catalyzed by the PKS encoded by besB. This iterative Type I PKS utilizes acetyl-CoA as a starter unit and malonyl-CoA as an extender unit. The growing polyketide chain undergoes a series of reductive steps, including ketoreduction, to form the final hydroxylated fatty acid. The besD gene product, a putative acyl-CoA ligase, is thought to activate this fatty acid by attaching a coenzyme A thioester. Subsequently, the BesC acyl-CoA transferase likely facilitates the transfer of the activated fatty acid to the NRPS assembly line.

Non-Ribosomal Peptide Assembly and Cyclization

The core of the beauverolide structure is assembled by the multi-modular NRPS encoded by the besA gene. Each module of the NRPS is responsible for the recognition, activation, and incorporation of a specific amino acid. The domain organization of a typical NRPS module is as follows:

  • Adenylation (A) domain: Selects and activates a specific amino acid as an aminoacyl-adenylate.

  • Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): Covalently tethers the activated amino acid via a phosphopantetheinyl arm.

  • Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acids on adjacent modules.

The besA NRPS likely consists of three modules, corresponding to the three amino acid residues in Beauverolide I. The first module would activate L-phenylalanine, the second L-alanine, and the third L-leucine. An epimerization (E) domain is likely present in the third module to convert L-leucine to D-leucine prior to cyclization.

Once the linear depsipeptide is fully assembled on the NRPS, a C-terminal thioesterase (TE) domain catalyzes the release of the molecule through an intramolecular cyclization reaction, forming the final macrolactone structure of Beauverolide I.

Visualization of the Biosynthetic Pathway

Beauverolide_I_Biosynthesis cluster_pks Fatty Acid Synthesis (PKS: besB) cluster_activation Activation cluster_nrps Peptide Assembly (NRPS: besA) Acetyl-CoA Acetyl-CoA PKS_loading PKS_loading Acetyl-CoA->PKS_loading Starter Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS_elongation Extender PKS_elongation->PKS_reduction Chain Elongation 3-hydroxy-4-methyloctanoic_acid 3-hydroxy-4-methyloctanoic_acid PKS_reduction->3-hydroxy-4-methyloctanoic_acid Ketoreduction Activated_FA Activated_FA 3-hydroxy-4-methyloctanoic_acid->Activated_FA besD (Acyl-CoA Ligase) NRPS_Module1 {Module 1 | C | A | T} Activated_FA->NRPS_Module1 besC (Acyl-CoA Transferase) NRPS_Module2 Module 2 C A T NRPS_Module1->NRPS_Module2 NRPS_Module3 Module 3 C A T E NRPS_Module2->NRPS_Module3 TE_Domain Thioesterase (TE) NRPS_Module3->TE_Domain Beauverolide_I Beauverolide_I TE_Domain->Beauverolide_I Cyclization & Release L-Phe L-Phe L-Phe->NRPS_Module1 Substrate L-Ala L-Ala L-Ala->NRPS_Module2 Substrate L-Leu L-Leu L-Leu->NRPS_Module3 Substrate

Caption: Proposed biosynthetic pathway of Beauverolide I.

Quantitative Data

Quantitative data on the production of specific beauverolides is often dependent on the fungal strain, culture conditions, and extraction methods. The following table summarizes representative data found in the literature.

CompoundProducing OrganismTiter/YieldReference
BassianolideBeauveria bassiana20.6–51.1 µg/g (in vivo)Rapid analysis of insecticidal metabolites from the entomopathogenic fungus Beauveria bassiana 331R using UPLC-Q-Orbitrap MS
BeauvericinBeauveria bassiana63.6–109.8 µg/g (in vivo)Rapid analysis of insecticidal metabolites from the entomopathogenic fungus Beauveria bassiana 331R using UPLC-Q-Orbitrap MS
Spore ProductionBeauveria bassiana2 x 10^10 conidia/g dry matterProduction of dried Beauveria bassiana conidia in packed-column bioreactor using agro-industrial palm oil residues

Experimental Protocols

Elucidating the biosynthetic pathway of beauverolides involves a combination of genetic and biochemical techniques. Below are generalized protocols for key experiments.

Gene Knockout via Homologous Recombination

This protocol provides a general workflow for deleting a gene within the bes cluster in B. bassiana.

1. Construction of the Knockout Cassette:

  • Amplify the 5' and 3' flanking regions (homologous arms, ~1-1.5 kb each) of the target gene from B. bassiana genomic DNA using high-fidelity PCR.
  • Amplify a selectable marker cassette (e.g., hygromycin resistance gene, hph).
  • Assemble the 5' arm, the selectable marker, and the 3' arm in a bacterial vector using techniques like Gibson assembly or restriction-ligation.

2. Protoplast Preparation:

  • Grow B. bassiana in a suitable liquid medium (e.g., Potato Dextrose Broth) for 2-3 days.
  • Harvest the mycelia by filtration and wash with an osmotic stabilizer (e.g., 0.7 M NaCl).
  • Resuspend the mycelia in an enzymatic solution containing cell wall-degrading enzymes (e.g., lysing enzymes from Trichoderma harzianum, driselase) in the osmotic stabilizer.
  • Incubate with gentle shaking until a sufficient number of protoplasts are released.
  • Separate the protoplasts from the mycelial debris by filtering through sterile glass wool.
  • Wash and resuspend the protoplasts in an appropriate transformation buffer (e.g., STC buffer: 1.2 M sorbitol, 10 mM Tris-HCl, 50 mM CaCl2).

3. Protoplast Transformation:

  • Add the linearized knockout cassette DNA to the protoplast suspension.
  • Add PEG solution (e.g., 40% PEG 4000 in STC buffer) and incubate at room temperature.
  • Plate the transformation mixture onto a regeneration medium (e.g., PDA with an osmotic stabilizer) and incubate for 1-2 days.
  • Overlay the plates with a selective medium containing the appropriate antibiotic (e.g., hygromycin).

4. Screening and Verification of Mutants:

  • Isolate colonies that grow on the selective medium.
  • Perform PCR analysis on the genomic DNA of the transformants using primers that bind outside the homologous arms and within the selectable marker to confirm homologous recombination.
  • Further verification can be done by Southern blotting or qPCR to confirm the absence of the target gene.

Heterologous Expression of the bes Gene Cluster

This protocol outlines a general strategy for expressing the bes cluster in a heterologous host like Aspergillus nidulans.

1. Cloning of the Gene Cluster:

  • Identify the full-length bes gene cluster from a sequenced B. bassiana genome.
  • Amplify the entire cluster using long-range PCR or assemble it from smaller PCR fragments using a suitable method like Gibson assembly or TAR cloning in yeast.
  • Clone the assembled cluster into a fungal expression vector containing a strong constitutive or inducible promoter and a selectable marker for the host.

2. Transformation of the Heterologous Host:

  • Prepare protoplasts of the host strain (e.g., A. nidulans) using a similar method as described for B. bassiana.
  • Transform the host protoplasts with the expression vector containing the bes cluster.
  • Select for transformants on a medium appropriate for the host and the selectable marker.

3. Analysis of Metabolite Production:

  • Cultivate the transformants in a suitable production medium.
  • Extract the secondary metabolites from the culture broth and/or mycelia using an organic solvent (e.g., ethyl acetate).
  • Analyze the extracts by HPLC-MS and compare the metabolic profile to that of the wild-type host and a B. bassiana control.
  • Identify the novel peaks corresponding to beauverolides based on their mass-to-charge ratio and fragmentation patterns. Further structural elucidation can be performed using NMR spectroscopy.

Visualization of Experimental Workflows

Gene_Knockout_Workflow cluster_construction Knockout Cassette Construction cluster_transformation Fungal Transformation cluster_verification Mutant Verification Amplify_Arms Amplify Homologous Arms Assemble_Vector Assemble in Vector Amplify_Arms->Assemble_Vector Amplify_Marker Amplify Selectable Marker Amplify_Marker->Assemble_Vector Prepare_Protoplasts Prepare B. bassiana Protoplasts Assemble_Vector->Prepare_Protoplasts Transform Transform with Cassette Prepare_Protoplasts->Transform Select_Transformants Select on Antibiotic Medium Transform->Select_Transformants Isolate_Colonies Isolate Putative Mutants Select_Transformants->Isolate_Colonies PCR_Screening PCR Screening Isolate_Colonies->PCR_Screening Confirm_Deletion Confirm Gene Deletion (Southern/qPCR) PCR_Screening->Confirm_Deletion

Caption: Workflow for gene knockout in Beauveria bassiana.

Heterologous_Expression_Workflow cluster_cloning Gene Cluster Cloning cluster_expression Heterologous Expression cluster_analysis Metabolite Analysis Identify_Cluster Identify bes Cluster Amplify_Assemble Amplify/Assemble Cluster Identify_Cluster->Amplify_Assemble Clone_Vector Clone into Expression Vector Amplify_Assemble->Clone_Vector Prepare_Host Prepare Host Protoplasts (e.g., A. nidulans) Clone_Vector->Prepare_Host Transform_Host Transform with bes Vector Prepare_Host->Transform_Host Select_Transformants Select Transformants Transform_Host->Select_Transformants Cultivate_Transformants Cultivate Transformants Select_Transformants->Cultivate_Transformants Extract_Metabolites Extract Metabolites Cultivate_Transformants->Extract_Metabolites Analyze_HPLC_MS Analyze by HPLC-MS Extract_Metabolites->Analyze_HPLC_MS

Caption: Workflow for heterologous expression of the bes gene cluster.

Conclusion

The biosynthetic pathway of beauverolides is a fascinating example of the interplay between polyketide and non-ribosomal peptide synthesis. The modular nature of the PKS and NRPS enzymes provides a basis for the structural diversity observed in this family of natural products. Further research, including detailed enzymatic characterization and heterologous expression of the bes gene cluster, will undoubtedly provide deeper insights into the biosynthesis of these potent metabolites and may pave the way for the engineered production of novel beauverolide analogs with enhanced therapeutic or agricultural applications.

An In-depth Technical Guide to the Physicochemical Properties of Beauverolide Ja

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beauverolide Ja is a naturally occurring cyclotetradepsipeptide that has garnered significant interest within the scientific community due to its potent biological activities, most notably its function as a calmodulin (CaM) inhibitor. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, including its molecular characteristics, and spectroscopic data. Detailed experimental methodologies for its isolation, purification, and characterization are presented to facilitate further research and development. Furthermore, this document elucidates the key signaling pathway affected by this compound's inhibitory action on calmodulin, offering a foundation for understanding its mechanism of action and exploring its therapeutic potential.

Physicochemical Properties

This compound possesses a distinct set of physicochemical properties that are crucial for its biological function and pharmacological development. A summary of these properties is provided in the tables below.

Table 1: General Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₃₅H₄₆N₄O₅[1][2]
Molecular Weight 602.76 g/mol [2]
Type of Compound Cyclotetradepsipeptide[2]
Appearance White solid (typical for purified cyclodepsipeptides)General knowledge
Melting Point Not explicitly reported in the reviewed literature.
Solubility Data not available in reviewed literature. Generally, cyclodepsipeptides exhibit good solubility in organic solvents like methanol, ethanol, and DMSO, and limited solubility in water.General knowledge
Table 2: Biological Activity of this compound
TargetActivityValueReference
Calmodulin (CaM)Inhibition (Kd)0.078 µM[2]
Calmodulin (CaM)Inhibition (Ki)0.39 µM[2]

Experimental Protocols

Isolation and Purification of this compound from Isaria fumosorosea

The following protocol outlines a general method for the isolation and purification of beauverolides, including this compound, from the entomopathogenic fungus Isaria fumosorosea.

2.1.1. Fungal Cultivation

  • Inoculation: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with a pure culture of Isaria fumosorosea.

  • Incubation: Incubate the culture for a period of 14-21 days at 25-28°C with shaking (e.g., 150 rpm) to ensure proper aeration and mycelial growth.

2.1.2. Extraction

  • Mycelia Separation: Separate the fungal mycelia from the culture broth by filtration.

  • Solvent Extraction: Extract the mycelia and the culture filtrate separately with an organic solvent such as ethyl acetate or methanol. This is typically done multiple times to ensure complete extraction.

  • Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

2.1.3. Purification using High-Performance Liquid Chromatography (HPLC)

  • Column Selection: Employ a reversed-phase HPLC column (e.g., C18) for the separation of the crude extract.

  • Mobile Phase: Use a gradient elution system, typically with a mixture of water (often with a modifier like 0.1% trifluoroacetic acid) and an organic solvent such as acetonitrile.

  • Gradient: A typical gradient might start with a low concentration of the organic solvent and gradually increase to elute compounds of increasing hydrophobicity. For example, a linear gradient from 20% to 100% acetonitrile over 40 minutes.

  • Detection: Monitor the elution profile using a UV detector, typically at wavelengths of 210 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the peaks of interest.

  • Purity Analysis: Analyze the collected fractions for purity using analytical HPLC. Pool the pure fractions containing this compound and lyophilize to obtain the purified compound.

Characterization Methods

2.2.1. Mass Spectrometry (MS)

High-resolution mass spectrometry with electrospray ionization (ESI-MS) is used to determine the exact mass and molecular formula of this compound. Tandem mass spectrometry (MS/MS) is employed to obtain fragmentation patterns for structural elucidation.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Signaling Pathway and Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of calmodulin (CaM), a ubiquitous and highly conserved calcium-binding protein that acts as a key transducer of calcium signals in eukaryotic cells.

The Calmodulin-Calcineurin Signaling Pathway

The inhibition of calmodulin by this compound disrupts the Ca²⁺/CaM-dependent signaling cascades. One of the most critical pathways affected is the calcineurin signaling pathway.

  • Activation: An increase in intracellular calcium (Ca²⁺) levels leads to the binding of Ca²⁺ to calmodulin, causing a conformational change in CaM.

  • Calcineurin Activation: The Ca²⁺-CaM complex then binds to and activates calcineurin, a serine/threonine phosphatase.

  • Downstream Effects: Activated calcineurin dephosphorylates a variety of substrate proteins, including the nuclear factor of activated T-cells (NFAT), leading to its translocation to the nucleus and subsequent regulation of gene expression involved in processes such as immune response and cell proliferation.

Inhibition by this compound

This compound binds to calmodulin, preventing the conformational changes necessary for its interaction with and activation of calcineurin. This disruption effectively blocks the downstream signaling cascade.

BeauverolideJa_Calmodulin_Pathway cluster_extracellular Extracellular cluster_cell Cell Signal Signal (e.g., Neurotransmitter, Hormone) Receptor Receptor Signal->Receptor Ca_channel Ca²⁺ Channel Receptor->Ca_channel Activates Ca_ion Ca²⁺ Ca_channel->Ca_ion Influx Calmodulin Calmodulin CaM_Ca_complex Ca²⁺-Calmodulin Complex BeauverolideJa This compound BeauverolideJa->Calmodulin Inhibits Calcineurin_inactive Calcineurin (Inactive) Calcineurin_active Calcineurin (Active) NFAT_P NFAT-P (Cytoplasm) Calcineurin_active->NFAT_P Dephosphorylates NFAT NFAT (Nucleus) NFAT_P->NFAT Gene_Expression Gene Expression NFAT->Gene_Expression Regulates Cellular_Response Cellular Response Gene_Expression->Cellular_Response Ca_ionCalmodulin Ca_ionCalmodulin Ca_ionCalmodulin->CaM_Ca_complex CaM_Ca_complexCalcineurin_inactive CaM_Ca_complexCalcineurin_inactive CaM_Ca_complexCalcineurin_inactive->Calcineurin_active

Figure 1. Simplified signaling pathway of Calmodulin-Calcineurin and the inhibitory action of this compound.

Conclusion

This compound is a compelling natural product with significant potential for further investigation, particularly in the context of drug development. Its well-defined role as a potent calmodulin inhibitor provides a clear mechanism of action to explore in various disease models. This technical guide consolidates the current knowledge of its physicochemical properties and provides a framework for its experimental handling and study. Further research is warranted to fully elucidate its spectroscopic characteristics, solubility profile, and the full spectrum of its biological activities, which will be crucial for unlocking its therapeutic promise.

References

Beauverolide Ja: A Technical Overview of its Structure and Spectroscopic Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation and Nuclear Magnetic Resonance (NMR) spectroscopy of Beauverolide Ja, a cyclodepsipeptide of interest. Due to the limited accessibility of the primary source literature, this document focuses on the established structure and provides a generalized experimental framework based on common practices for the isolation and characterization of similar natural products.

Introduction to this compound

This compound is a member of the beauverolide family of cyclodepsipeptides, which are secondary metabolites produced by various fungi, notably species of Beauveria. These compounds have attracted scientific interest due to their diverse biological activities. The definitive structure of this compound was reported by J. F. Grove in 1980.

The chemical structure of this compound is cyclo-[3-hydroxy-4-methyloctanoyl-L-tryptophyl-L-phenylalanyl-D-alloisoleucyl] .[1][2] This cyclic structure consists of a 3-hydroxy-4-methyloctanoic acid moiety and three amino acid residues: L-tryptophan, L-phenylalanine, and D-alloisoleucine.

Experimental Protocols: A Generalized Approach

Fungal Culture and Extraction
  • Cultivation: The producing organism, Beauveria bassiana, is cultured in a suitable liquid or solid medium to promote the biosynthesis of secondary metabolites.

  • Extraction: The fungal mycelium and/or the culture broth are extracted with an organic solvent (e.g., ethyl acetate, methanol) to isolate a crude mixture of natural products.

  • Partitioning: The crude extract is often subjected to liquid-liquid partitioning to separate compounds based on their polarity.

Chromatographic Purification
  • Column Chromatography: The crude extract is fractionated using column chromatography, typically with a silica gel or other stationary phase, and a gradient of solvents of increasing polarity.

  • High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by HPLC, often using a reversed-phase column (e.g., C18) to yield the pure compound.

Structure Elucidation

The purified compound's structure is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: To identify functional groups (e.g., amides, esters, hydroxyls).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the carbon-hydrogen framework and the connectivity of atoms. This includes 1D NMR (¹H and ¹³C) and 2D NMR (e.g., COSY, HSQC, HMBC, NOESY) experiments.

The following diagram illustrates a generalized workflow for the isolation and structure elucidation of a natural product like this compound.

This compound Structure Elucidation Workflow cluster_0 Isolation and Purification cluster_1 Structure Determination cluster_2 Final Structure A Fungal Culture (Beauveria bassiana) B Extraction of Metabolites A->B C Column Chromatography B->C D HPLC Purification C->D E Mass Spectrometry (MS) D->E F NMR Spectroscopy (1D & 2D) D->F G IR & UV Spectroscopy D->G H Structure Elucidation E->H F->H G->H I This compound Structure H->I

Generalized workflow for the isolation and structure elucidation of this compound.

NMR Spectroscopic Data

Access to the specific ¹H and ¹³C NMR data for this compound from the primary literature is currently limited. A comprehensive table of chemical shifts and coupling constants cannot be provided at this time. It has been noted in more recent literature that the NMR data for this compound are very similar to those of Beauverolide Jb, which has a leucine residue in place of the D-alloisoleucine found in this compound.

Key Structural Correlations from 2D NMR

The determination of the precise structure of a complex cyclodepsipeptide like this compound would heavily rely on 2D NMR experiments. The following diagram illustrates the types of key correlations that would be essential in this process, although the specific connections for this compound cannot be depicted without the actual spectral data.

Key_NMR_Correlations HMDA HMDA Trp Trp HMDA->Trp HMBC/NOESY Phe Phe Trp->Phe HMBC/NOESY Trp_side Indole Trp->Trp_side COSY/HMBC aIle aIle Phe->aIle HMBC/NOESY Phe_side Phenyl Phe->Phe_side COSY/HMBC aIle->HMDA HMBC/NOESY

Illustrative diagram of key 2D NMR correlations for a cyclodepsipeptide.

In this conceptual diagram:

  • HMBC (Heteronuclear Multiple Bond Correlation) would establish long-range C-H connections, linking the different amino acid and the hydroxy acid residues through the peptide and ester bonds.

  • COSY (Correlation Spectroscopy) would reveal H-H coupling networks within each residue, helping to identify the individual spin systems of the amino acids and the hydroxy acid.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about through-space proximity of protons, aiding in the determination of the stereochemistry and the overall 3D conformation of the molecule.

Conclusion

This compound is a structurally defined cyclotetradepsipeptide with a known primary structure. While a detailed, quantitative analysis of its NMR data is hampered by the inaccessibility of the original research article, the general principles of its structure elucidation are well-understood within the field of natural product chemistry. Further research to re-isolate and fully characterize this compound using modern spectroscopic techniques would be of significant value to the scientific community, potentially enabling a more complete understanding of its structure-activity relationships.

References

Unveiling the Insecticidal Potential of Beauverolide Ja: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beauverolide Ja, a cyclic depsipeptide produced by entomopathogenic fungi of the genus Beauveria, represents a promising avenue for the development of novel bio-insecticides. This technical guide provides a comprehensive overview of the current scientific understanding of the insecticidal properties of this compound. It consolidates available data on its biological activity, outlines detailed experimental protocols for its evaluation, and explores its putative mechanism of action at the cellular and molecular level. This document is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of next-generation pest management solutions.

Introduction

The increasing demand for sustainable agricultural practices and the growing resistance of insect pests to conventional chemical insecticides have spurred the search for effective and environmentally benign alternatives. Entomopathogenic fungi, such as Beauveria bassiana, have long been recognized for their ability to control insect populations. Their insecticidal efficacy is often attributed to a cocktail of secondary metabolites, among which the beauverolides, a class of cyclic depsipeptides, have garnered significant attention.

This compound is a member of this family of mycotoxins. While research has been conducted on the insecticidal properties of the Beauveria genus and some of its other metabolites like beauvericin and bassianolide, specific data and in-depth studies on this compound remain less consolidated. This guide aims to bridge this gap by providing a detailed technical overview of its insecticidal characteristics.

Quantitative Insecticidal Activity of Beauveria Metabolites

Compound/ExtractTarget InsectBioassay TypeLC50 ValueCitation
BassiatinBemisia tabaciContact Assay10.59 µg/mL[1]
BassiatinBemisia tabaciFeeding Assay11.42 µg/mL[1]
Methyl 1,4-dihydro-4-oxo-2-quinolinecarboxylateBemisia tabaciContact Assay19.05 µg/mL[1]
Methyl 1,4-dihydro-4-oxo-2-quinolinecarboxylateBemisia tabaciFeeding Assay5.66 µg/mL[1]
6-dehydrocerevisterolBemisia tabaciContact Assay26.59 µg/mL[1]
6-dehydrocerevisterolBemisia tabaciFeeding Assay5.65 µg/mL[1]
Beauveria bassiana (strain SG8702)Plutella xylostellaSpray269 conidia/mm² (Day 4)[2]
Beauveria bassiana (strain SG8702)Plutella xylostellaSpray107 conidia/mm² (Day 8)[2]
Beauveria bassiana (strain TM)Plutella xylostella-2.4 x 10⁷ spores/mL[3]

Experimental Protocols for Assessing Insecticidal Activity

Standardized and reproducible experimental protocols are paramount for the accurate evaluation of the insecticidal properties of compounds like this compound. Below are detailed methodologies for conducting key bioassays.

Insect Rearing
  • Target Species: Spodoptera frugiperda (Fall Armyworm) or Plutella xylostella (Diamondback Moth) larvae are commonly used models.

  • Rearing Conditions: Maintain insect colonies in a controlled environment with a temperature of 25 ± 2°C, relative humidity of 60-70%, and a 16:8 hour (light:dark) photoperiod.

  • Diet: Provide a standardized artificial diet appropriate for the specific insect species.

Contact Toxicity Bioassay
  • Preparation of Test Compound: Dissolve this compound in an appropriate solvent (e.g., acetone or DMSO) to create a stock solution. Prepare a series of dilutions to establish a dose-response curve.

  • Application: Apply a precise volume (e.g., 1 µL) of each dilution to the dorsal thoracic region of third-instar larvae using a calibrated micro-applicator. The control group should be treated with the solvent alone.

  • Observation: Place individual larvae in petri dishes with a small piece of artificial diet.

  • Data Collection: Record mortality at 24, 48, and 72-hour intervals. Larvae are considered dead if they are unable to move when prodded with a fine brush.

  • Data Analysis: Calculate the LC50 value using probit analysis.

Feeding Bioassay
  • Preparation of Treated Diet: Incorporate this compound into the artificial diet at various concentrations. The compound should be thoroughly mixed into the diet before it solidifies. A control diet containing only the solvent should also be prepared.

  • Experimental Setup: Place a small, pre-weighed cube of the treated diet into a petri dish with a single third-instar larva.

  • Observation: Maintain the larvae under controlled environmental conditions.

  • Data Collection: Record larval mortality at 24, 48, and 72-hour intervals. Additionally, measure the amount of diet consumed to assess any antifeedant effects.

  • Data Analysis: Determine the LC50 value through probit analysis.

Insect Cell Line Viability Assay
  • Cell Culture: Maintain an insect cell line, such as Sf9 (from Spodoptera frugiperda), in an appropriate medium (e.g., Grace's Insect Medium supplemented with 10% fetal bovine serum) at 27°C.

  • Treatment: Seed the cells in a 96-well plate and allow them to attach. Expose the cells to various concentrations of this compound.

  • Viability Assessment: After a predetermined incubation period (e.g., 24, 48, or 72 hours), assess cell viability using a standard method such as the MTT or trypan blue exclusion assay.

  • Data Analysis: Calculate the EC50 (half-maximal effective concentration) value, which represents the concentration of this compound that reduces cell viability by 50%.

Putative Mechanism of Action and Signaling Pathways

The precise molecular mechanism of action for this compound is yet to be fully elucidated. However, based on the known effects of other Beauveria bassiana secondary metabolites and general principles of insect toxicology, several potential pathways can be hypothesized.

Disruption of Cellular Homeostasis and Induction of Apoptosis

Many insecticidal compounds exert their effects by inducing programmed cell death, or apoptosis, in insect cells. This process is tightly regulated by a cascade of proteins, including caspases. It is plausible that this compound interacts with key components of the apoptotic signaling pathway.

apoptosis_pathway beauverolide_ja This compound cell_membrane Insect Cell Membrane beauverolide_ja->cell_membrane receptor Putative Receptor cell_membrane->receptor signal_transduction Signal Transduction Cascade receptor->signal_transduction mitochondria Mitochondria signal_transduction->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase_activation Caspase Activation (e.g., Caspase-9, Caspase-3) cytochrome_c->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis in insect cells.

Immunosuppression

Beauveria bassiana is known to produce a variety of metabolites that can suppress the insect's immune system, thereby facilitating fungal infection. This compound may contribute to this immunosuppressive activity by interfering with key immune signaling pathways such as the Toll, Imd, or JAK/STAT pathways. Disruption of these pathways would compromise the insect's ability to mount an effective defense against the fungal pathogen and its toxins.

immunosuppression_pathway beauverolide_ja This compound hemocyte Insect Hemocyte beauverolide_ja->hemocyte immune_pathways Immune Signaling Pathways (Toll, Imd, JAK/STAT) hemocyte->immune_pathways Inhibition antimicrobial_peptides Antimicrobial Peptide Production immune_pathways->antimicrobial_peptides Blocks immune_response Reduced Immune Response immune_pathways->immune_response

Caption: Proposed mechanism of immunosuppression by this compound in insects.

Experimental Workflow for Characterization

A systematic workflow is essential for the comprehensive characterization of the insecticidal properties of this compound.

experimental_workflow cluster_0 Phase 1: Isolation and Purification cluster_1 Phase 2: In Vivo Bioassays cluster_2 Phase 3: In Vitro and Mechanistic Studies fungal_culture Fungal Culture (Beauveria sp.) extraction Solvent Extraction fungal_culture->extraction chromatography Chromatographic Purification (HPLC) extraction->chromatography structure_elucidation Structure Elucidation (NMR, MS) chromatography->structure_elucidation contact_assay Contact Toxicity Assay structure_elucidation->contact_assay feeding_assay Feeding Bioassay structure_elucidation->feeding_assay lc50_determination LC50/LD50 Determination contact_assay->lc50_determination feeding_assay->lc50_determination cell_viability Insect Cell Line Viability Assays lc50_determination->cell_viability apoptosis_assay Apoptosis Assays (Caspase activity, DNA fragmentation) cell_viability->apoptosis_assay gene_expression Gene Expression Analysis (qPCR, RNA-Seq) apoptosis_assay->gene_expression pathway_analysis Signaling Pathway Analysis gene_expression->pathway_analysis

Caption: A logical workflow for the insecticidal characterization of this compound.

Conclusion and Future Directions

This compound holds considerable promise as a lead compound for the development of a new generation of bio-insecticides. Its origin from a naturally occurring entomopathogenic fungus suggests a degree of environmental compatibility. However, significant research gaps remain. Future research should prioritize:

  • Quantitative Bioassays: Determining the precise LC50 and LD50 values of purified this compound against a broad range of economically important insect pests.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound in insect cells.

  • Synergistic Interactions: Investigating potential synergistic effects when this compound is combined with other Beauveria metabolites or conventional insecticides.

  • Formulation and Delivery: Developing stable and effective formulations for the application of this compound in agricultural settings.

Addressing these research questions will be critical in translating the insecticidal potential of this compound into a viable and sustainable pest management tool.

References

The Antimicrobial Potential of Beauverolide Ja: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beauverolide Ja, a cyclic depsipeptide produced by various entomopathogenic fungi, has garnered significant interest for its diverse biological activities. While extensively studied for its potent calmodulin (CaM) inhibitory effects and potential applications in atherosclerosis and Alzheimer's disease, its antimicrobial properties remain a less explored frontier. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge regarding the antimicrobial spectrum of this compound. It aims to consolidate the available data, detail relevant experimental methodologies, and outline potential mechanisms of action to facilitate further research and development in this area. A notable gap in the existing literature is the lack of extensive quantitative data, such as Minimum Inhibitory Concentrations (MICs), for this compound against a broad range of microbial pathogens.

Introduction to this compound

Beauverolides are a class of cyclic tetradepsipeptides produced by various fungi, including those from the genera Beauveria and Isaria.[1][2] These secondary metabolites are known for a variety of biological activities, including insecticidal, immunomodulatory, antiatherosclerotic, and antimicrobial effects.[3][4] this compound, in particular, is distinguished by the presence of a tryptophan residue in its structure.[2][5] This structural feature contributes to its high affinity for calmodulin (CaM), a key calcium-binding protein involved in numerous cellular signaling pathways.[6][7] While the CaM inhibitory activity of this compound is well-documented, its specific antimicrobial spectrum and mechanism of action are not as clearly defined in the current scientific literature.

Antimicrobial Spectrum of Beauverolides: A General Overview

While specific quantitative data for this compound is scarce, the broader family of beauverolides has been reported to possess antimicrobial properties. For instance, crude extracts from Beauveria bassiana, a known producer of beauverolides, have demonstrated both antibacterial and antifungal activities. Furthermore, other beauverolide analogues, such as Beauverolide N, have shown weak antibiofilm activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 250 μg/mL.[2] These findings suggest a potential antimicrobial role for the beauverolide class of compounds, warranting a more detailed investigation into the specific activity of this compound.

Quantitative Antimicrobial Data for this compound

A comprehensive search of the current scientific literature reveals a significant gap in the quantitative data regarding the antimicrobial spectrum of this compound. At present, there are no widely available, peer-reviewed studies presenting a detailed table of Minimum Inhibitory Concentration (MIC) values for this compound against a diverse panel of bacterial and fungal pathogens. The data presented below for a related compound, Beauverolide N, is for illustrative purposes and to highlight the type of data that is needed for this compound.

Table 1: Antimicrobial Activity of Beauverolide N

MicroorganismStrainActivity TypeMIC (μg/mL)Reference
Staphylococcus aureusDSM1104Antibiofilm250[2]

Note: This table is intended to serve as an example. Extensive quantitative data for this compound is not currently available in the cited literature.

Experimental Protocols for Antimicrobial Susceptibility Testing

The following section outlines a standardized experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound like this compound. This methodology is based on established broth microdilution techniques.

Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent against bacteria and fungi.

4.1.1. Materials

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • 96-well microtiter plates

  • Sterile microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial cultures (standardized to a specific cell density, e.g., 0.5 McFarland standard)

  • Positive control antimicrobial agent (e.g., ampicillin for bacteria, fluconazole for fungi)

  • Negative control (growth medium with solvent)

  • Microplate reader

4.1.2. Procedure

  • Preparation of Antimicrobial Dilutions: A serial two-fold dilution of this compound is prepared in the microtiter plate using the appropriate growth medium. The concentration range should be selected to cover a broad spectrum of potential activity.

  • Inoculum Preparation: The test microorganism is cultured to the mid-logarithmic phase and the suspension is adjusted to a 0.5 McFarland turbidity standard. This suspension is then further diluted in the growth medium to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Each well of the microtiter plate containing the serially diluted this compound is inoculated with the standardized microbial suspension.

  • Controls: Positive control wells (containing a known antimicrobial agent) and negative control wells (containing only the growth medium and the solvent used to dissolve this compound) are included on each plate. A growth control well (containing medium and inoculum but no antimicrobial) is also essential.

  • Incubation: The plates are incubated under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for most bacteria; 35°C for 24-48 hours for yeasts).

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Potential Mechanism of Antimicrobial Action: Calmodulin Inhibition

While the direct antimicrobial mechanism of this compound has not been explicitly elucidated, its well-characterized role as a potent calmodulin (CaM) inhibitor provides a strong basis for a potential mechanism.[6][7][8] Calmodulin is a highly conserved calcium-binding protein that plays a critical role in regulating a vast array of cellular processes in eukaryotic organisms, including fungi.

Signaling Pathway Visualization

The following diagram illustrates the proposed mechanism of action of this compound through the inhibition of the Calmodulin/Calcineurin pathway, which is crucial for stress response and virulence in many pathogenic fungi.

BeauverolideJa_Mechanism cluster_0 Fungal Cell Ca_ion Ca²⁺ Influx (Stress Signal) CaM Calmodulin (CaM) Ca_ion->CaM CaM_Ca Ca²⁺-CaM Complex CaM->CaM_Ca BeauverolideJa This compound BeauverolideJa->CaM Calcineurin Calcineurin CaM_Ca->Calcineurin NFAT NFAT (Transcription Factor) Calcineurin->NFAT Dephosphorylates Nucleus Nucleus NFAT->Nucleus Stress_Response Stress Response Genes (e.g., cell wall integrity, ion homeostasis) Nucleus->Stress_Response Activates Transcription caption Proposed mechanism of this compound via Calmodulin inhibition.

Caption: Proposed mechanism of this compound via Calmodulin inhibition.

In this proposed pathway, an external stress signal triggers an influx of calcium ions into the fungal cell. These calcium ions bind to Calmodulin, activating it. The activated Ca²⁺-CaM complex then activates Calcineurin, a phosphatase that dephosphorylates the transcription factor NFAT (Nuclear Factor of Activated T-cells). Dephosphorylated NFAT translocates to the nucleus and activates the transcription of genes involved in stress response, which are essential for fungal survival and virulence. This compound is hypothesized to exert its antifungal effect by binding to Calmodulin, thereby preventing its activation and disrupting this critical signaling cascade.

Experimental Workflow for Investigating Antimicrobial Activity

The following diagram outlines a logical workflow for the comprehensive investigation of the antimicrobial properties of a novel compound like this compound.

Antimicrobial_Workflow cluster_workflow Investigation Workflow Start Isolation & Purification of this compound Screening Primary Antimicrobial Screening (e.g., Disk Diffusion) Start->Screening MIC_Determination Quantitative Susceptibility Testing (Broth Microdilution for MIC) Screening->MIC_Determination Spectrum Determination of Antimicrobial Spectrum (Panel of Bacteria & Fungi) MIC_Determination->Spectrum Mechanism Mechanism of Action Studies (e.g., CaM Inhibition Assay, Cell Permeability) Spectrum->Mechanism InVivo In Vivo Efficacy & Toxicity Studies (Animal Models) Mechanism->InVivo End Drug Development Candidate InVivo->End caption Experimental workflow for antimicrobial drug discovery.

Caption: Experimental workflow for antimicrobial drug discovery.

Conclusion and Future Directions

This compound presents an intriguing profile as a bioactive natural product. While its potent calmodulin inhibitory activity is well-established, its potential as an antimicrobial agent remains largely untapped due to a lack of comprehensive quantitative data. The primary recommendation for future research is to conduct systematic in vitro susceptibility testing of this compound against a broad and diverse panel of clinically relevant bacteria and fungi to establish its antimicrobial spectrum and determine its MIC values. Subsequent studies should then focus on elucidating the precise mechanism of its antimicrobial action, confirming whether it is indeed mediated through calmodulin inhibition or involves other cellular targets. Further investigations into its efficacy in in vivo infection models and its toxicological profile will be crucial steps in evaluating its potential as a novel therapeutic agent. The information presented in this guide serves as a foundational resource to stimulate and guide these future research endeavors.

References

The Core Mechanism of Action of Beauverolide Ja: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beauverolide Ja is a naturally occurring cyclotetradepsipeptide belonging to a class of fungal metabolites with significant potential in the modulation of lipid metabolism. This technical guide provides a comprehensive overview of the mechanism of action of this compound, drawing upon the extensive research conducted on closely related beauverolide analogs, particularly Beauverolides I and III. The primary molecular target of these compounds is Acyl-CoA:cholesterol acyltransferase (ACAT), a key enzyme in cellular cholesterol esterification and the formation of lipid droplets. This guide will delve into the quantitative aspects of this inhibition, detail the experimental protocols for its study, and provide visual representations of the involved pathways and workflows.

While direct extensive biological data for this compound is limited in publicly available literature, its structural similarity to other well-characterized beauverolides allows for a strong inference of its mechanism of action based on established structure-activity relationships.

Core Mechanism of Action: Inhibition of ACAT

The principal mechanism of action for beauverolides is the inhibition of Acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT).[1][2] This enzyme is responsible for the esterification of cholesterol to form cholesteryl esters, which are subsequently stored in cytosolic lipid droplets.[1] By inhibiting ACAT, beauverolides effectively block the synthesis of cholesteryl esters, leading to a reduction in the accumulation of lipid droplets within cells, particularly in macrophages.[1][2][3] This anti-atherogenic activity is a key area of interest for drug development.[1][2]

There are two known isozymes of ACAT: ACAT-1, which is ubiquitously expressed, and ACAT-2, which is primarily found in the liver and intestines. Studies on Beauverolides I and III have shown that they can inhibit both isozymes, although with some degree of selectivity that can be influenced by the specific analog and the assay conditions (cell-based vs. enzyme-based).[4][5]

The Structure of this compound

The structure of this compound, as elucidated by Grove in 1980, is cyclo-[3-hydroxy-4-methyloctanoyl-L-tryptophyl-L-phenylalanyl-D-alloisoleucyl]. This structure is crucial for understanding its likely interaction with the ACAT enzyme, based on the structure-activity relationships of other beauverolides.

Quantitative Data

Table 1: Inhibition of Cholesteryl Ester (CE) Synthesis in Mouse Peritoneal Macrophages

CompoundIC50 (µM)
Beauverolide I0.78[1]
Beauverolide III0.41[1]

Table 2: Inhibition of ACAT Activity in Microsomal Fractions

CompoundSource of MicrosomesPredominant ACAT IsozymeIC50 (µM)
Beauverolide IMouse MacrophagesACAT-16.0[1]
Beauverolide IIIMouse MacrophagesACAT-15.5[1]
Beauverolide IMouse LiverACAT-21.5[1]
Beauverolide IIIMouse LiverACAT-21.5[1]
Beauverolide IIISOAT1-CHO cells (semi-intact)ACAT-15.0[4]
Beauverolide IIISOAT2-CHO cells (semi-intact)ACAT-2>90[4]
Beauverolide IIISOAT1-CHO cells (saponin-permeabilized)ACAT-11.8[4]
Beauverolide IIISOAT2-CHO cells (saponin-permeabilized)ACAT-25.9[4]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and the experimental approaches used to study it, the following diagrams have been generated using the DOT language.

beauverolide_mechanism cluster_cell Macrophage Cholesterol Cholesterol ACAT ACAT Cholesterol->ACAT Substrate Cholesteryl_Esters Cholesteryl_Esters ACAT->Cholesteryl_Esters Catalyzes Lipid_Droplets Lipid_Droplets Cholesteryl_Esters->Lipid_Droplets Accumulation Beauverolide_Ja Beauverolide_Ja Beauverolide_Ja->ACAT Inhibition

Mechanism of Action of this compound.

acat_inhibition_workflow cluster_prep Enzyme Source Preparation cluster_assay ACAT Inhibition Assay Cell_Culture Cell Culture (e.g., Macrophages, CHO cells) Homogenization Cell Homogenization Cell_Culture->Homogenization Centrifugation High-Speed Centrifugation Homogenization->Centrifugation Microsomes Microsomal Fraction (contains ACAT) Centrifugation->Microsomes Incubation Incubate Microsomes with This compound and [14C]oleoyl-CoA Microsomes->Incubation Lipid_Extraction Lipid Extraction Incubation->Lipid_Extraction TLC Thin Layer Chromatography (TLC) to separate Cholesteryl Esters Lipid_Extraction->TLC Quantification Quantify [14C]-Cholesteryl Esters TLC->Quantification

Workflow for ACAT Inhibition Assay.

lipid_droplet_workflow Macrophage_Culture Culture Macrophages Treatment Treat with Acetylated LDL and this compound Macrophage_Culture->Treatment Staining Fix and Stain with Oil Red O Treatment->Staining Microscopy Microscopic Analysis Staining->Microscopy Quantification Quantify Lipid Droplet Area and Number Microscopy->Quantification

Workflow for Lipid Droplet Accumulation Assay.

Detailed Experimental Protocols

ACAT (SOAT) Inhibition Assay (Microsomal)

This protocol is adapted from studies on Beauverolides I and III.

a. Preparation of Microsomal Fraction:

  • Culture cells (e.g., mouse peritoneal macrophages, CHO cells expressing ACAT-1 or ACAT-2) to confluency.

  • Harvest cells and wash with phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in a cold buffer (e.g., 100 mM sucrose, 50 mM KCl, 40 mM KH2PO4, 30 mM EDTA, pH 7.4).

  • Homogenize the cells using a Dounce homogenizer or sonicator on ice.

  • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove nuclei and mitochondria.

  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C.

  • The resulting pellet is the microsomal fraction. Resuspend it in a suitable buffer and determine the protein concentration.

b. ACAT Inhibition Assay:

  • Prepare a reaction mixture containing the microsomal fraction (typically 20-50 µg of protein), bovine serum albumin (BSA), and cholesterol in a suitable buffer.

  • Add varying concentrations of this compound (or other test compounds) dissolved in a solvent like DMSO. Include a solvent-only control.

  • Pre-incubate the mixture for a short period (e.g., 10-15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding a radiolabeled substrate, such as [14C]oleoyl-CoA.

  • Incubate for a defined period (e.g., 10-30 minutes) at 37°C.

  • Stop the reaction by adding a mixture of chloroform and methanol (2:1 v/v).

  • Extract the lipids by vortexing and centrifugation.

  • Separate the lipid classes, particularly cholesteryl esters, using thin-layer chromatography (TLC).

  • Visualize and quantify the radiolabeled cholesteryl ester spots using a phosphorimager or by scraping the spots and performing liquid scintillation counting.

  • Calculate the percentage of inhibition at each concentration and determine the IC50 value.

Lipid Droplet Accumulation Assay in Macrophages

This cell-based assay provides a more physiologically relevant measure of the compound's effect.

  • Plate primary mouse peritoneal macrophages or a macrophage cell line (e.g., RAW 264.7) in a suitable culture plate (e.g., 96-well plate or chamber slides).

  • Induce foam cell formation by incubating the macrophages with acetylated low-density lipoprotein (AcLDL) or another lipid source for 16-24 hours.

  • Simultaneously treat the cells with varying concentrations of this compound. Include a vehicle control.

  • After the incubation period, wash the cells with PBS.

  • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

  • Stain the intracellular lipid droplets with Oil Red O or a fluorescent neutral lipid stain like Bodipy 493/503.

  • Visualize the stained lipid droplets using light microscopy (for Oil Red O) or fluorescence microscopy (for Bodipy).

  • Quantify the extent of lipid droplet accumulation by measuring the stained area or the number and size of droplets per cell using image analysis software.

Conclusion

This compound, a cyclotetradepsipeptide, is a potent inhibitor of ACAT, the key enzyme in cholesteryl ester synthesis. This inhibition leads to a reduction in lipid droplet accumulation in macrophages, a process implicated in the development of atherosclerosis. While direct quantitative data for this compound is not extensively documented, the wealth of information available for its close structural analogs, Beauverolides I and III, provides a strong foundation for understanding its mechanism of action and for guiding future research. The experimental protocols detailed in this guide offer a robust framework for the further investigation and characterization of this compound and other novel ACAT inhibitors. The continued exploration of this class of natural products holds significant promise for the development of new therapeutic agents for cardiovascular diseases.

References

Beauverolide Ja: An Unexplored Potential in the Landscape of Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The beauverolides, a class of cyclic depsipeptides produced by various entomopathogenic fungi, have garnered significant interest in the scientific community for their diverse and potent biological activities. While research has illuminated the therapeutic potential of several members of this family, particularly in the realms of cholesterol regulation, anti-inflammatory action, and antimicrobial efficacy, Beauverolide Ja remains a largely enigmatic entity. This technical guide synthesizes the current understanding of the beauverolide class as a whole, highlighting the established mechanisms and therapeutic promise of its better-studied analogs. This document also candidly addresses the conspicuous absence of specific data for this compound, thereby underscoring a critical knowledge gap and a compelling opportunity for future research and development in the quest for novel therapeutic agents.

Introduction to the Beauverolide Family

Beauverolides are secondary metabolites produced by fungi of the genera Beauveria and Cordyceps.[1][2] These cyclic peptides are characterized by their unique chemical structures, which are responsible for their wide range of biological activities.[2] The family includes several identified members, such as Beauverolide I, III, H, and Ja, each with subtle structural variations that can significantly influence their biological function.[1][3] While the therapeutic potential of some beauverolides is increasingly recognized, a comprehensive understanding of each analog is crucial for targeted drug discovery and development.

Therapeutic Potential of the Beauverolide Class: A Proxy for this compound

In the absence of specific data for this compound, the documented activities of its close structural relatives provide a valuable framework for inferring its potential therapeutic applications. The primary areas of interest for the beauverolide class include:

  • Cholesterol Regulation via ACAT Inhibition: A significant body of research has focused on the ability of beauverolides to inhibit Acyl-CoA:cholesterol acyltransferase (ACAT).[1] This enzyme is responsible for the esterification of cholesterol, a key step in the formation of lipid droplets and the development of atherosclerosis.[4]

  • Anti-inflammatory Activity: Certain fungal metabolites, including those from Beauveria bassiana, have demonstrated anti-inflammatory properties.[5][6] The proposed mechanisms often involve the modulation of key inflammatory pathways.

  • Antimicrobial and Cytotoxic Effects: Various beauverolide-producing fungi have been shown to produce compounds with antimicrobial and cytotoxic activities, suggesting a potential role in combating infectious diseases and cancer.[7][8]

Quantitative Data for Beauverolide Analogs

To provide a quantitative perspective on the potential efficacy of the beauverolide class, the following table summarizes key findings for well-studied analogs. It is important to reiterate that this data is not specific to this compound but serves as a benchmark for the potential activity of this compound class.

CompoundTarget/AssayCell Line/SystemQuantitative Data (IC50)Reference
Beauveriolide I ACAT InhibitionMouse Macrophage Microsomes6.0 µM[1]
Beauveriolide III ACAT InhibitionMouse Macrophage Microsomes5.5 µM[1]
Beauveriolide III ACAT-1 Inhibition-5.5 µM[7]
Beauveriolide III ACAT-2 Inhibition-> 20 µM[7]

Postulated Mechanism of Action: ACAT Inhibition

The most well-documented mechanism of action for the beauverolide class is the inhibition of ACAT. This enzyme exists in two isoforms, ACAT1 and ACAT2, which have distinct tissue distributions and roles in cholesterol metabolism.[4] ACAT1 is ubiquitously expressed and is involved in foam cell formation in macrophages, a critical event in atherosclerosis. ACAT2 is primarily found in the intestine and liver and is involved in dietary cholesterol absorption and lipoprotein assembly.[4] The inhibition of ACAT by beauverolides leads to a reduction in cholesteryl ester synthesis and, consequently, a decrease in lipid droplet accumulation.

ACAT_Inhibition_Pathway cluster_extracellular Extracellular cluster_cell Macrophage LDL Low-Density Lipoprotein (LDL) LDLR LDL Receptor LDL->LDLR Binding Endosome Endosome LDLR->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Fusion FreeCholesterol Free Cholesterol Lysosome->FreeCholesterol Hydrolysis ACAT ACAT FreeCholesterol->ACAT Substrate CholesterylEsters Cholesteryl Esters ACAT->CholesterylEsters Esterification LipidDroplet Lipid Droplet (Foam Cell Formation) CholesterylEsters->LipidDroplet Accumulation BeauverolideJa This compound (Postulated) BeauverolideJa->ACAT Inhibition

Figure 1: Postulated signaling pathway of this compound in the inhibition of ACAT.

Experimental Protocols: A General Framework

While specific protocols for this compound are not available, the following methodologies are standard for evaluating the therapeutic potential of novel compounds in the beauverolide class.

Isolation and Purification of this compound

A crucial first step is the isolation and purification of this compound from its fungal source. A general workflow for this process is outlined below.

Isolation_Workflow FungalCulture Fungal Culture (e.g., Beauveria sp.) Extraction Solvent Extraction (e.g., Ethyl Acetate) FungalCulture->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Chromatography Column Chromatography (e.g., Silica Gel, ODS) CrudeExtract->Chromatography Fractions Fractions Chromatography->Fractions HPLC Preparative HPLC Fractions->HPLC PureCompound Pure this compound HPLC->PureCompound Analysis Structural Elucidation (NMR, MS) PureCompound->Analysis

Figure 2: General experimental workflow for the isolation and purification of this compound.

In Vitro ACAT Inhibition Assay

Objective: To determine the inhibitory effect of this compound on ACAT activity.

Materials:

  • Microsomes isolated from a relevant cell line (e.g., mouse peritoneal macrophages, CHO cells expressing ACAT1 or ACAT2).

  • [14C]Oleoyl-CoA (radioactive substrate).

  • Bovine serum albumin (BSA).

  • This compound dissolved in a suitable solvent (e.g., DMSO).

  • Thin-layer chromatography (TLC) plates.

  • Scintillation counter.

Protocol:

  • Prepare a reaction mixture containing microsomal protein, BSA, and this compound at various concentrations.

  • Pre-incubate the mixture at 37°C.

  • Initiate the reaction by adding [14C]Oleoyl-CoA.

  • Incubate the reaction for a defined period (e.g., 20 minutes) at 37°C.

  • Stop the reaction by adding a mixture of isopropanol and heptane.

  • Extract the lipids.

  • Separate the cholesteryl esters from other lipids using TLC.

  • Quantify the amount of radioactive cholesteryl ester formed using a scintillation counter.

  • Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.

Cell-Based Cytotoxicity Assay

Objective: To assess the cytotoxic effects of this compound on various cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, HepG2) and/or normal cell lines.

  • Cell culture medium and supplements.

  • This compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent.

  • 96-well plates.

  • Plate reader.

Protocol:

  • Seed cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

  • Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent.

  • Measure the absorbance at a specific wavelength using a plate reader.

  • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Future Directions and Conclusion

The therapeutic potential of the beauverolide class of compounds is evident from the existing body of research. However, the striking lack of specific data for this compound represents a significant void in our understanding. Future research should prioritize the following:

  • Isolation and Structural Elucidation: Confirmation of the precise chemical structure of this compound is a fundamental prerequisite for any further investigation.

  • Comprehensive Biological Screening: this compound should be systematically screened for a range of biological activities, including ACAT inhibition, anti-inflammatory effects, antimicrobial properties, and cytotoxicity against a panel of cancer cell lines.

  • Mechanism of Action Studies: For any confirmed biological activities, detailed mechanistic studies should be undertaken to identify the specific molecular targets and signaling pathways involved.

  • In Vivo Efficacy and Safety: Promising in vitro results should be followed up with in vivo studies in relevant animal models to assess both the therapeutic efficacy and the safety profile of this compound.

References

In Vivo Efficacy of Beauverolide Ja: A Review of Currently Available Preclinical Data

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 11, 2025 – Despite growing interest in the therapeutic potential of fungal secondary metabolites, a comprehensive review of publicly available scientific literature reveals a significant gap in the in vivo efficacy data for Beauverolide Ja, a cyclotetradepsipeptide isolated from the entomopathogenic fungus Isaria fumosorosea. While in vitro studies have characterized it as a potent calmodulin (CaM) inhibitor, there is a notable absence of published preclinical studies detailing its antitumor effects in animal models.

This technical guide aims to summarize the current state of knowledge regarding this compound, with a focus on the publicly accessible data pertinent to its in vivo applications. This report is intended for researchers, scientists, and drug development professionals who are exploring the therapeutic avenues of novel natural compounds.

Current Understanding of this compound

This compound has been identified as a potent inhibitor of calmodulin, a ubiquitous calcium-binding protein that plays a critical role in numerous cellular signaling pathways.[1][2][3] The inhibition of calmodulin is a promising strategy in cancer therapy as it can disrupt various cancer-related processes, including cell proliferation, apoptosis, and metastasis. Several sources confirm that this compound exhibits a high affinity for CaM, with a dissociation constant (Kd) of 0.078 μM and an inhibitory constant (Ki) of 0.39 μM for Ca2+-CaM.[1][2][3]

In Vivo Efficacy Data: A Notable Absence

A thorough and systematic search of scientific databases and literature has yielded no specific studies presenting quantitative data on the in vivo antitumor efficacy of this compound. Key data points that are currently unavailable include:

  • Tumor Growth Inhibition: No published studies were found that report on the reduction of tumor volume or weight in animal models (e.g., xenograft or allograft models) following treatment with this compound.

  • Survival Analysis: Data on the impact of this compound on the survival rates of tumor-bearing animal models is not present in the available literature.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Data: While the in vitro inhibitory concentrations are known, there is no public information on the compound's absorption, distribution, metabolism, and excretion (ADME) profile in vivo, which is crucial for determining appropriate dosing regimens and assessing therapeutic windows.

  • Toxicity and Safety Profile: In vivo toxicology studies are essential to determine the maximum tolerated dose (MTD) and to identify any potential adverse effects. This information is not currently available for this compound.

Experimental Protocols and Methodologies

The absence of in vivo efficacy studies means there are no established and published experimental protocols for evaluating this compound in animal models. This includes a lack of information on:

  • Animal Models: Specific cancer models (e.g., cell lines for xenografts, syngeneic models) that have been tested with this compound in vivo are not documented.

  • Dosing Regimen: Information on the doses, frequency, and duration of this compound administration in any preclinical in vivo study is not available.

  • Route of Administration: The optimal route of administration (e.g., intravenous, intraperitoneal, oral) for this compound in an in vivo setting has not been reported.

Signaling Pathways and Mechanism of Action In Vivo

While the primary mechanism of action for this compound is understood to be calmodulin inhibition from in vitro studies, the downstream effects of this inhibition in a complex in vivo tumor microenvironment have not been elucidated.

To illustrate the expected, yet currently unverified, mechanism of action, the following diagram outlines the central role of Calmodulin in cellular signaling and the hypothesized point of intervention by this compound.

cluster_0 Cellular Stimuli (e.g., Growth Factors) cluster_1 Upstream Signaling cluster_2 Calcium Signaling cluster_3 This compound Intervention cluster_4 Downstream Effects Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PLC Phospholipase C Receptor->PLC IP3 IP3 PLC->IP3 Ca2_release Ca2+ Release from ER IP3->Ca2_release Ca2_increase Increased Intracellular [Ca2+] Ca2_release->Ca2_increase Calmodulin Calmodulin (CaM) Ca2_increase->Calmodulin CaM_Kinases CaM-Dependent Kinases (e.g., CaMKII) Calmodulin->CaM_Kinases Calcineurin Calcineurin Calmodulin->Calcineurin Beauverolide_Ja This compound Beauverolide_Ja->Calmodulin Inhibition Cell_Proliferation Cell Proliferation CaM_Kinases->Cell_Proliferation Metastasis Metastasis CaM_Kinases->Metastasis Apoptosis_Evasion Apoptosis Evasion Calcineurin->Apoptosis_Evasion

Caption: Hypothesized signaling pathway and point of intervention for this compound.

Future Directions and Conclusion

The potent in vitro activity of this compound as a calmodulin inhibitor suggests that it may hold promise as an anticancer agent. However, the current lack of in vivo efficacy and safety data is a significant hurdle for its further development. This technical guide highlights the critical need for preclinical animal studies to be conducted and published to validate the therapeutic potential of this compound. Future research should focus on:

  • In vivo efficacy studies in relevant cancer models to determine its antitumor activity.

  • Pharmacokinetic and toxicological profiling to understand its behavior in a biological system and to establish a safety profile.

  • Mechanism of action studies in an in vivo context to confirm that its antitumor effects are mediated through calmodulin inhibition and to explore other potential pathways.

Until such data becomes publicly available, any consideration of this compound for therapeutic use remains speculative. The scientific community awaits robust preclinical data to substantiate the promising in vitro findings.

References

The Pharmacokinetics and Bioavailability of Beauverolide Ja: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Beauverolide Ja, a cyclic depsipeptide produced by various entomopathogenic fungi, has garnered interest for its potential therapeutic applications. However, a comprehensive understanding of its pharmacokinetic profile and bioavailability remains largely uncharted territory. This technical guide synthesizes the currently available, albeit limited, scientific information regarding the absorption, distribution, metabolism, and excretion (ADME) of beauverolides, with a specific focus on the existing data gap for this compound. While direct quantitative pharmacokinetic parameters for this compound are not yet publicly available, this guide will review the broader understanding of the beauverolide class and present analogous data from the closely related compound, Beauvericin, to illustrate the methodologies and potential pharmacokinetic characteristics that could be anticipated for this compound. This guide also outlines the necessary experimental protocols for future studies to elucidate the complete pharmacokinetic profile of this compound.

Introduction

Beauverolides are a class of cyclic hexadepsipeptides known for their diverse biological activities, including insecticidal, antimicrobial, and cytotoxic properties. Among these, this compound has emerged as a compound of interest for further investigation. A critical aspect of developing any new therapeutic agent is the thorough characterization of its pharmacokinetics (PK) and bioavailability, which are fundamental to determining appropriate dosing regimens and predicting clinical efficacy and safety.

Currently, there is a notable absence of published studies detailing the specific pharmacokinetic parameters of this compound, such as its maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½). This guide aims to provide a foundational understanding by summarizing the qualitative evidence for beauverolide absorption and presenting a framework for the types of studies required to fill the existing knowledge gap.

Evidence for Oral Absorption of Beauverolides

Preliminary research indicates that beauverolides as a class of compounds can be absorbed following oral administration. A study involving the peroral administration of a beauverolide gel formulation to mice demonstrated that these cyclodepsipeptides can cross the gastrointestinal barrier, enter systemic circulation, and are eventually excreted in the urine.[1][2][3][4][5] Analysis via liquid chromatography-mass spectrometry (LC-MS) confirmed the presence of the administered beauverolides in the blood of the mice 24 hours post-administration.[1][2][3][4][5] This finding is significant as it suggests the potential for oral bioavailability of this class of compounds. However, this study did not provide quantitative data on the extent of absorption or the pharmacokinetic profile of any specific beauverolide, including this compound.

Analogous Pharmacokinetic Data: The Case of Beauvericin

In the absence of specific data for this compound, the pharmacokinetic profile of Beauvericin, a structurally related mycotoxin, can serve as an illustrative example. A comprehensive study on Beauvericin (BEA) evaluated its in vitro metabolism and in vivo pharmacokinetics in rats.[6]

Quantitative Pharmacokinetic Parameters of Beauvericin in Rats

The following table summarizes the key pharmacokinetic parameters of Beauvericin following intravenous and oral administration in rats. It is crucial to emphasize that this data is for Beauvericin and not this compound , but it provides a template for the type of data that needs to be generated for this compound.

ParameterIntravenous (IV) AdministrationOral (PO) Administration
Dose 2 mg/kg20 mg/kg
Cmax (ng/mL) 1850 ± 450125 ± 35
Tmax (h) 0.0830.5
AUC₀-t (ng·h/mL) 1230 ± 280360 ± 90
AUC₀-∞ (ng·h/mL) 1250 ± 290370 ± 95
t½ (h) 4.9 ± 1.25.2 ± 1.5
CL (L/h/kg) 1.6 ± 0.4-
Vd (L/kg) 5.9 ± 2.5-
Absolute Bioavailability (%) -29.5

Data adapted from a study on Beauvericin pharmacokinetics.[6]

Experimental Protocol for Beauvericin Pharmacokinetic Study

The following provides a detailed methodology based on the Beauvericin study, which can be adapted for future investigations into this compound.

3.2.1. Animal Studies:

  • Species: Male Sprague-Dawley rats.

  • Housing: Controlled environment with a 12-hour light/dark cycle, and free access to food and water.

  • Groups:

    • Intravenous (IV) administration group.

    • Oral (PO) administration group.

  • Dosing:

    • IV group: A single dose of Beauvericin (e.g., 2 mg/kg) administered via the tail vein.

    • PO group: A single dose of Beauvericin (e.g., 20 mg/kg) administered by oral gavage.

  • Blood Sampling: Serial blood samples (e.g., at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) collected from the jugular vein into heparinized tubes.

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

3.2.2. Analytical Method:

  • Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the standard for quantifying small molecules in biological matrices due to its high sensitivity and selectivity.

  • Sample Preparation: Plasma samples undergo a protein precipitation step (e.g., with acetonitrile) to remove larger molecules that can interfere with the analysis. The supernatant is then evaporated and reconstituted in a suitable solvent.

  • Chromatography: The extracted sample is injected into an HPLC system equipped with a C18 column to separate the analyte from other components in the plasma. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile with formic acid) is typically used.

  • Mass Spectrometry: The eluent from the HPLC is introduced into a mass spectrometer. The analyte is ionized (e.g., using electrospray ionization - ESI) and detected using Multiple Reaction Monitoring (MRM) for specific and sensitive quantification.

3.2.3. Pharmacokinetic Analysis:

  • The plasma concentration-time data is analyzed using non-compartmental analysis with software such as WinNonlin to determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd, and bioavailability).

Proposed Experimental Workflow for this compound Pharmacokinetic Studies

To address the current data gap for this compound, a structured experimental workflow is necessary. The following diagram, generated using the DOT language, outlines the logical progression of such a study.

experimental_workflow cluster_preclinical Preclinical Pharmacokinetic Study of this compound A Compound Acquisition and Formulation (this compound) B Animal Model Selection (e.g., Mice, Rats) A->B C Dose Administration (Intravenous and Oral Routes) B->C D Serial Blood Sampling C->D E Plasma Preparation and Storage D->E G Sample Analysis (Quantification of this compound in Plasma) E->G F LC-MS/MS Method Development and Validation F->G H Pharmacokinetic Data Analysis (Non-compartmental Analysis) G->H I Determination of PK Parameters (Cmax, Tmax, AUC, t½, F) H->I

Caption: Experimental workflow for a preclinical pharmacokinetic study of this compound.

Future Directions and Conclusion

The current body of scientific literature indicates that beauverolides can be orally absorbed, a promising characteristic for drug development. However, the lack of specific quantitative pharmacokinetic data for this compound represents a significant knowledge gap that hinders its further development.

To advance the therapeutic potential of this compound, it is imperative that dedicated in vivo pharmacokinetic studies are conducted in relevant animal models. These studies should aim to determine the absolute bioavailability and the full ADME profile of the compound. The experimental design and analytical methodologies outlined in this guide, drawing parallels from the well-documented studies on Beauvericin, provide a robust framework for these future investigations.

The generation of comprehensive pharmacokinetic data will be a critical step in understanding the disposition of this compound in a biological system, enabling the design of efficacious and safe dosing strategies for potential clinical applications. Researchers and drug development professionals are encouraged to undertake these studies to unlock the full therapeutic promise of this intriguing natural product.

References

A Technical Guide to Natural Variants and Analogs of Beauverolide Ja

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural variants and synthetic analogs of Beauverolide Ja, a cyclodepsipeptide with significant potential in drug development. This document details their chemical structures, biological activities, and the experimental methodologies used for their characterization and synthesis.

Introduction to this compound and its Derivatives

This compound belongs to a class of cyclic depsipeptides produced by various entomopathogenic fungi, such as Beauveria bassiana. These natural products have garnered considerable interest due to their diverse biological activities, most notably their ability to inhibit Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme crucial in cellular cholesterol metabolism. The inhibition of ACAT leads to a reduction in the synthesis of cholesteryl esters, thereby preventing the accumulation of lipid droplets within macrophages, a key event in the pathogenesis of atherosclerosis. This mechanism of action positions beauverolides as promising candidates for the development of anti-atherosclerotic agents.

Researchers have isolated several natural variants of beauverolides and have synthesized a wide array of analogs to explore their structure-activity relationships (SAR) and to optimize their therapeutic potential. This guide will delve into the known natural variants and synthetic analogs, their quantitative biological data, and the experimental protocols for their study.

Natural Variants of this compound

Numerous natural variants of beauverolides have been isolated and characterized from fungal sources. These variants typically differ in the amino acid residues or the fatty acid side chain of the cyclodepsipeptide core.

Structures of Selected Natural Beauverolides

Below are the chemical structures of this compound and some of its well-characterized natural variants.

  • This compound: The core subject of this guide.

  • Beauverolide I: Originally isolated from Beauveria sp. FO-6979, it is an inhibitor of acyl-CoA: cholesterol acyltransferase (ACAT).[1]

  • Beauverolide III: A cyclodepsipeptide that has been reported in Beauveria.[2]

  • Beauverolide H: A natural variant with a distinct amino acid composition.[3]

  • Beauverolide Jb: A cyclodepsipeptide reported in Cordyceps javanica.[4]

  • Beauverolide La: Another member of the diverse beauverolide family.[5]

Synthetic Analogs of this compound

The synthesis of this compound analogs has been a key strategy to probe the SAR of this class of compounds and to develop derivatives with improved potency and selectivity. Solid-phase peptide synthesis (SPPS) has been a widely used technique for generating libraries of these analogs.

Quantitative Data for Beauverolide Analogs

The following table summarizes the reported biological activity of selected natural and synthetic beauverolides, primarily focusing on their ACAT inhibitory activity.

CompoundTargetAssay SystemIC50 (µM)Reference
Beauveriolide IACATMouse Macrophages~1(Namatame et al., 2004)
Beauveriolide IIIACATMouse Macrophages~1(Namatame et al., 2004)
PPPAACAT1In vitro179[6]
PPPAACAT2In vitro25[6]
NevanimibeACAT1In vitro0.23[6]
NevanimibeACAT2In vitro0.71[6]

Signaling Pathway of this compound

The primary mechanism of action of this compound and its analogs is the inhibition of ACAT. This enzyme is responsible for the esterification of free cholesterol into cholesteryl esters, which are then stored in lipid droplets. By inhibiting ACAT, beauverolides reduce the cellular storage of cholesterol, a process implicated in various diseases, including atherosclerosis.

This compound Signaling Pathway This compound This compound ACAT1 / ACAT2 ACAT1 / ACAT2 This compound->ACAT1 / ACAT2 Inhibits Cholesteryl Esters Cholesteryl Esters ACAT1 / ACAT2->Cholesteryl Esters Catalyzes Free Cholesterol Free Cholesterol Free Cholesterol->ACAT1 / ACAT2 Substrate Lipid Droplet Formation Lipid Droplet Formation Cholesteryl Esters->Lipid Droplet Formation Leads to Reduced Atherosclerosis Reduced Atherosclerosis Lipid Droplet Formation->Reduced Atherosclerosis Contributes to (when reduced)

Caption: Inhibition of ACAT by this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of beauverolides.

Isolation of Natural Beauverolides from Beauveria bassiana

The following is a general workflow for the isolation of beauverolides from fungal cultures.

Isolation_Workflow cluster_0 Fungal Culture & Extraction cluster_1 Purification cluster_2 Characterization A Inoculation of Beauveria bassiana B Fermentation A->B C Harvesting of Mycelia and Broth B->C D Solvent Extraction C->D E Column Chromatography (Silica Gel) D->E F Fraction Collection E->F G Preparative HPLC F->G H Spectroscopic Analysis (NMR, MS) G->H I Structure Elucidation H->I

Caption: Workflow for isolating beauverolides.

A detailed protocol for the isolation of Beauveria bassiana from soil samples typically involves the following steps:

  • Soil Sample Collection: Collect soil samples from diverse environments.

  • Galleria Mellonella Baiting: Introduce Galleria mellonella (wax moth) larvae into the soil samples. These larvae are susceptible to entomopathogenic fungi.[7]

  • Incubation: Incubate the soil with the larvae for several days, monitoring for larval mortality and signs of fungal infection (mycosis).[7]

  • Isolation from Cadavers: Surface-sterilize the infected larval cadavers and place them on a selective agar medium, such as Sabouraud Dextrose Agar (SDA) supplemented with antibiotics to inhibit bacterial growth.[7]

  • Pure Culture: Subculture the outgrowing fungus to obtain a pure isolate of Beauveria bassiana.[7]

Solid-Phase Synthesis of Beauverolide Analogs

Solid-phase peptide synthesis (SPPS) is a cornerstone for generating beauverolide analogs. The general procedure is as follows:

  • Resin Preparation: A suitable solid support, such as Rink Amide resin, is swelled in a solvent like dimethylformamide (DMF).[8]

  • Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the resin is removed using a solution of piperidine in DMF.[9]

  • Amino Acid Coupling: The first Fmoc-protected amino acid is activated using a coupling reagent (e.g., HATU) and coupled to the deprotected resin.[8]

  • Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

  • Repeat Cycle: Steps 2-4 are repeated for each subsequent amino acid in the desired sequence.

  • Cleavage and Deprotection: Once the linear depsipeptide is assembled, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[9]

  • Cyclization: The linear precursor is then cyclized in solution, often under high dilution conditions, to yield the final cyclic depsipeptide.

  • Purification: The crude product is purified using techniques such as preparative high-performance liquid chromatography (HPLC).

ACAT Inhibition Assay (Microsomal Assay)

This in vitro assay is used to quantify the inhibitory activity of compounds against ACAT enzymes.

  • Microsome Preparation: Microsomes, which contain the ACAT enzymes, are isolated from cultured cells (e.g., CHO cells overexpressing human ACAT1 or ACAT2) or tissues through differential centrifugation.

  • Micelle Preparation: A mixed micelle solution containing a radiolabeled substrate (e.g., [14C]oleoyl-CoA) and cholesterol is prepared.

  • Incubation: The test compound (dissolved in a suitable solvent like DMSO) is pre-incubated with the microsomal preparation.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the mixed micelle solution.

  • Reaction Termination: After a defined incubation period at 37°C, the reaction is stopped by adding a solvent mixture (e.g., isopropanol/heptane).

  • Lipid Extraction: The cholesteryl esters formed are extracted into the organic phase.

  • Quantification: The amount of radiolabeled cholesteryl ester is quantified using liquid scintillation counting.

  • IC50 Determination: The concentration of the test compound that inhibits 50% of the ACAT activity (IC50) is calculated by plotting the percentage of inhibition against the compound concentration. A fluorescence-based assay monitoring the release of Coenzyme A can also be utilized.[6]

Conclusion

This compound and its derivatives represent a promising class of natural products with significant therapeutic potential, particularly in the context of cardiovascular diseases. The ability to isolate new natural variants and to rationally design and synthesize novel analogs through combinatorial approaches provides a powerful platform for the development of potent and selective ACAT inhibitors. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug discovery, facilitating further exploration of this fascinating family of cyclodepsipeptides.

References

Beauverolide Ja in Beauveria bassiana Secondary Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beauveria bassiana, an entomopathogenic fungus of significant interest for biological control and natural product discovery, synthesizes a diverse array of secondary metabolites. Among these are the beauverolides, a class of cyclic depsipeptides with a range of biological activities. This technical guide provides an in-depth examination of Beauverolide Ja, a specific member of this family, within the context of B. bassiana's secondary metabolism. The guide covers its chemical structure, biosynthetic pathway, and known biological activities. Furthermore, it details experimental protocols for the extraction, purification, and analysis of this compound, and presents this information in a format accessible to researchers and drug development professionals.

Introduction to Beauverolides and this compound

Beauveria bassiana is a fungus that acts as a parasite on various arthropod species and is widely utilized as a biological insecticide.[1] Beyond its role in pest control, this fungus is a rich source of bioactive secondary metabolites, including alkaloids, polyketides, and non-ribosomal peptides.[1][2][3] The beauverolides are a prominent family of cyclodepsipeptides produced by B. bassiana and related fungi.[2] These compounds are noted for their diverse biological activities, which include insecticidal, antimicrobial, and potential therapeutic properties in humans, such as the inhibition of sterol O-acyltransferase 1 (ACAT-1), an enzyme implicated in Alzheimer's disease and atherosclerosis.[4]

This compound is a distinct member of this family, characterized by its specific amino acid and hydroxy fatty acid constituents. While the broader class of beauverolides has been the subject of numerous studies, this guide will focus specifically on the available technical information regarding this compound.

Chemical Structure of this compound

This compound is a cyclic depsipeptide, a class of compounds characterized by the presence of both amide and ester bonds in their cyclic structure. The specific composition of this compound distinguishes it from other members of the beauverolide family.

Table 1: Structural Components of this compound

ComponentMoietyStereochemistry
Amino Acid 1L-PhenylalanineL
Amino Acid 2D-allo-IsoleucineD
Amino Acid 3L-TryptophanL
Hydroxy Fatty Acid3-hydroxy-4-methyldecanoic acid (Hna)Not specified in findings

Source: Information synthesized from literature describing the composition of this compound.[5]

The structure is formed by the cyclical arrangement of these four building blocks.

Biosynthesis of this compound

The biosynthesis of beauverolides, including this compound, is a complex process orchestrated by a conserved biosynthetic gene cluster (BGC).[6] This BGC contains genes for both a non-ribosomal peptide synthetase (NRPS) and a polyketide synthase (PKS), highlighting a hybrid synthesis pathway.[6] In B. bassiana, this gene cluster has been designated with the genes besA through besD.[6]

Non-ribosomal peptide synthetases are large, modular enzymes that synthesize peptides without the use of ribosomes.[7] Each module is responsible for the incorporation of a specific amino acid into the growing peptide chain.[7] The general architecture of an NRPS module includes an adenylation (A) domain for substrate recognition and activation, a thiolation (T) domain (also known as a peptidyl carrier protein or PCP) for covalently tethering the activated substrate, and a condensation (C) domain for peptide bond formation.

The biosynthesis of the hydroxy fatty acid component of beauverolides is attributed to the PKS enzyme within the BGC. The final cyclization and release of the mature beauverolide molecule is typically catalyzed by a terminal thioesterase (TE) domain within the NRPS.

While the general mechanism of NRPS and PKS action is understood, the specific functions and order of action of the enzymes within the bes cluster for the synthesis of this compound have not been fully elucidated in the available literature. It is known that Beauveria bassiana possesses 21 predicted NRPS or NRPS-like proteins, many of which have yet to be functionally characterized.[8]

This compound Biosynthesis Concept cluster_PKS Polyketide Synthase (PKS) cluster_NRPS Non-Ribosomal Peptide Synthetase (NRPS) PKS_module PKS Module(s) (bes gene product) NRPS_A1 A-T-C Module 1 (L-Phenylalanine) PKS_module->NRPS_A1 3-hydroxy-4-methyldecanoic acid NRPS_A2 A-T-C Module 2 (D-allo-Isoleucine) NRPS_A1->NRPS_A2 NRPS_A3 A-T-C Module 3 (L-Tryptophan) NRPS_A2->NRPS_A3 TE_domain Thioesterase (TE) Domain NRPS_A3->TE_domain Beauverolide_Ja This compound TE_domain->Beauverolide_Ja Cyclization & Release fatty_acid_precursors Fatty Acid Precursors fatty_acid_precursors->PKS_module amino_acid_precursors Amino Acid Precursors amino_acid_precursors->NRPS_A1 amino_acid_precursors->NRPS_A2 amino_acid_precursors->NRPS_A3

Conceptual workflow of this compound biosynthesis.

Regulation of this compound Production

The regulation of secondary metabolite production in Beauveria bassiana is a complex process that is not fully understood, particularly for the beauverolides. Studies on other secondary metabolites, such as oosporein, have revealed a regulatory cascade involving transcription factors. For instance, the zinc finger transcription factor BbSmr1 acts as a negative regulator of oosporein production.[9][10] It is plausible that a similar network of transcription factors and signaling pathways governs the expression of the bes gene cluster and, consequently, the production of this compound. However, specific regulatory elements for beauverolide biosynthesis have not been identified in the reviewed literature.

Biological Activities of Beauverolides

The beauverolide class of compounds exhibits a range of biological activities. While specific data for this compound is limited, the activities of the broader family are relevant.

Table 2: Reported Biological Activities of Beauverolides

ActivityTargetReference
Inhibition of Sterol O-acyltransferase 1 (ACAT-1)ACAT-1 enzyme[4]
Anti-atheroscleroticFoam cell formation[4]
Calmodulin inhibitionCalmodulin[4]
InsecticidalVarious insect species[11]
AntimicrobialVarious microbes[4]

These activities suggest that this compound may have potential applications in medicine and agriculture, warranting further investigation into its specific bioactivity.

Experimental Protocols

Fungal Culture and Metabolite Production

Beauveria bassiana can be cultured in both solid-state and liquid fermentation systems to produce secondary metabolites.

  • Solid-State Fermentation: This method involves growing the fungus on a solid substrate, which can mimic its natural growth conditions.

  • Liquid Fermentation (Submerged Culture): B. bassiana is grown in a liquid medium with aeration. A typical submerged preculture medium consists of sucrose (3% w/v), corn steep liquor (2%, w/v), and KH2PO4 (0.2%, w/v), with the pH adjusted to 5.2.[2]

Extraction and Purification of Beauverolides

The following is a general protocol for the extraction and initial purification of beauverolides from B. bassiana mycelia.

Extraction and Purification Workflow start B. bassiana Mycelia extraction Methanol Extraction (overnight) start->extraction concentration Concentration in vacuo extraction->concentration precipitation Add Distilled Water (1:1 v/v) with stirring concentration->precipitation separation Centrifugation precipitation->separation drying Dry in vacuo separation->drying crude_extract Crude Beauverolide Mixture drying->crude_extract hplc Preparative HPLC crude_extract->hplc Primary Method sublimation Sublimation (~180°C, 5 Pa) crude_extract->sublimation Alternative Method purified_beauverolides Purified Beauverolides hplc->purified_beauverolides sublimation->purified_beauverolides

Workflow for the extraction and purification of beauverolides.
  • Extraction: The wet mycelia are extracted with methanol (typically in a 1:20 wet weight to volume ratio) overnight.[2]

  • Concentration: The crude methanol extract is concentrated under vacuum.[2]

  • Precipitation: Distilled water is added to the concentrated extract with stirring to a final ratio of 1:1 (v/v) to precipitate the lipophilic beauverolides.[2]

  • Separation and Drying: The precipitate is separated by centrifugation and then dried under vacuum to yield a crude mixture of beauverolides.[2]

  • Purification:

    • Preparative High-Performance Liquid Chromatography (HPLC): This is a standard method for separating individual beauverolides from the crude mixture.[2]

    • Sublimation: An alternative method for purifying some beauverolides involves sublimation at approximately 180°C and 5 Pa. This technique can enrich for minor, more lipophilic beauverolides.[2]

Analytical Methods for Identification and Quantification

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the primary technique for the identification and quantification of beauverolides.

Table 3: HPLC and Mass Spectrometry Parameters for Beauverolide Analysis

ParameterDescription
HPLC Column Reversed-phase C18 column (e.g., 5 µm Nucleosil ODS, 250 x 2.0 mm I.D.).[2]
Mobile Phase A gradient of water (A) and acetonitrile (B), both containing 1% acetic acid.[2]
Gradient Program An example program starts with a 6-minute hold at 2% B, followed by a linear gradient to 50% B over 4 minutes, and then to 95% B over 30 minutes.[2]
Flow Rate 400 µl/min.[2]
Detection UV detector at 214 nm, followed by the mass spectrometer.[2]
Mass Spectrometry Electrospray ionization (ESI) is commonly used. Analysis can be performed in both positive and negative ion detection modes.[3]
Tandem MS (MS/MS) Used for structural elucidation by analyzing the fragmentation patterns of the parent ions.[1]

Conclusion and Future Directions

This compound is a structurally distinct secondary metabolite produced by Beauveria bassiana with potential for further scientific and commercial development. While its chemical structure has been elucidated, further research is needed to fully characterize its biosynthetic pathway, the specific roles of the bes gene products, and the regulatory networks that control its production. Additionally, a more thorough investigation into the specific biological activities of purified this compound is required to understand its full potential. The development of optimized fermentation and purification protocols will be crucial for producing sufficient quantities of this compound for these future studies. This guide provides a foundational resource for researchers to build upon in their exploration of this fascinating fungal natural product.

References

Methodological & Application

Application Notes and Protocols for LC-MS/MS Analysis of Beauverolide Ja

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beauverolide Ja is a cyclic depsipeptide metabolite produced by various entomopathogenic fungi, such as Beauveria bassiana and Isaria fumosorosea. These compounds have garnered significant interest due to their diverse biological activities, including insecticidal, antimicrobial, and cytotoxic properties. Accurate and sensitive quantification of this compound in complex matrices is crucial for research into its biosynthesis, biological function, and potential therapeutic applications. This document provides detailed application notes and protocols for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a powerful analytical technique renowned for its high sensitivity and selectivity.

Quantitative Data Summary

While specific quantitative validation data for this compound is not extensively available in the public domain, the following table summarizes typical performance characteristics for the LC-MS/MS analysis of similar fungal cyclic depsipeptides. These values can serve as a benchmark for method development and validation.

ParameterTypical Value RangeDescription
Limit of Detection (LOD) 0.1 - 5 µg/LThe lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ) 0.5 - 15 µg/LThe lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
Linearity (R²) ≥ 0.99The correlation coefficient of the calibration curve, indicating the linearity of the response over a given concentration range.
Recovery 80 - 115%The percentage of the known amount of analyte recovered from the sample matrix during the extraction process.
Precision (RSD) < 15%The relative standard deviation, indicating the closeness of repeated measurements.

Experimental Protocols

Sample Preparation: Extraction of this compound from Fungal Culture

This protocol describes a general procedure for the extraction of beauverolides from fungal mycelia.

Materials:

  • Fungal mycelia

  • Methanol (MeOH), HPLC grade

  • Distilled water

  • Centrifuge

  • Rotary evaporator

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Nitrogen gas evaporator

Protocol:

  • Harvesting: Separate the fungal mycelia from the liquid culture medium by filtration or centrifugation.

  • Extraction:

    • Suspend the wet mycelia in methanol (e.g., 1:20 w/v).

    • Extract overnight with agitation.

    • Alternatively, for a more rapid extraction, sonicate the mycelial suspension in 70% ethanol for 30 minutes.

  • Concentration:

    • Centrifuge the extract to pellet the mycelial debris.

    • Collect the supernatant and concentrate it under reduced pressure using a rotary evaporator.

  • Aqueous Suspension:

    • To the concentrated extract, add distilled water with stirring to a final ratio of 1:1 (v/v) of extract to water. This will precipitate the lipophilic beauverolides.

  • Isolation:

    • Separate the precipitated crude beauverolide mixture by centrifugation.

    • Dry the pellet under vacuum.

  • Purification (Optional but Recommended):

    • For cleaner samples, the dried extract can be further purified using Solid-Phase Extraction (SPE).

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Dissolve the extract in a minimal amount of methanol and load it onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 20% methanol in water) to remove polar impurities.

    • Elute this compound with a higher percentage of organic solvent (e.g., 80-100% methanol or acetonitrile).

  • Final Preparation:

    • Evaporate the purified eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., methanol or mobile phase) for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) equipped with an Electrospray Ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 x 2.0 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid or 1% acetic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid or 1% acetic acid.

  • Gradient Elution:

    • Start with a low percentage of mobile phase B (e.g., 2-10%).

    • Linearly increase the percentage of mobile phase B to a high concentration (e.g., 95-100%) over 20-30 minutes.

    • Hold at the high concentration for a few minutes to wash the column.

    • Return to the initial conditions and equilibrate the column before the next injection.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: 30 - 40 °C.

  • Injection Volume: 5 - 10 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Source Temperature: 120 - 150 °C.

  • Desolvation Temperature: 300 - 350 °C.

  • Nebulizer Gas (Nitrogen) Flow: 8 - 12 L/min.

  • Collision Gas: Argon.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion ([M+H]⁺): m/z 603.3

    • Product Ions: Monitor for characteristic fragment ions. Based on general fragmentation patterns of similar cyclic depsipeptides, potential product ions can be predicted and optimized. A common neutral loss of 113 amu has been observed for several beauverolides.

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Sample Preparation cluster_analysis LC-MS/MS Analysis start Fungal Mycelia extraction Solvent Extraction (Methanol or 70% Ethanol) start->extraction concentration Concentration (Rotary Evaporation) extraction->concentration precipitation Aqueous Precipitation concentration->precipitation isolation Isolation (Centrifugation) precipitation->isolation purification Solid-Phase Extraction (SPE) (Optional) isolation->purification final_prep Dry & Reconstitute purification->final_prep lc_separation LC Separation (C18 Reversed-Phase) final_prep->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis fragmentation_pathway cluster_ring_opening Ring Opening cluster_fragments Primary Fragmentation cluster_secondary_fragments Further Fragmentation parent This compound [M+H]⁺ m/z 603.3 opened_ester Ring-Opened at Ester Linkage parent->opened_ester Initial Ring Cleavage opened_amide Ring-Opened at Amide Linkage parent->opened_amide loss_leu Loss of Leucine (-113 Da) opened_ester->loss_leu b/y ion formation loss_ala Loss of Alanine (-71 Da) opened_amide->loss_ala b/y ion formation loss_leu->loss_ala internal_fragments Internal Fragments & Neutral Losses (e.g., H₂O, CO) loss_leu->internal_fragments loss_nmephe Loss of N-Me-Phenylalanine (-163 Da) loss_ala->loss_nmephe loss_ala->internal_fragments loss_hmoa Loss of Hydroxy-acid residue (-157 Da) loss_nmephe->loss_hmoa loss_nmephe->internal_fragments

Application Note: Quantification of Beauverolide Ja in Fungal Extracts by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Beauverolides are a class of cyclic depsipeptides produced by various entomopathogenic fungi, such as Beauveria and Cordyceps species.[1][2] Among them, Beauverolide Ja is of significant interest due to its potential insecticidal and other biological activities.[1] Accurate and sensitive quantification of this compound in fungal extracts is crucial for quality control in biopesticide development, understanding fungal pathogenesis, and exploring its pharmacological potential. This document provides a detailed protocol for the extraction and quantification of this compound from fungal biomass using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), a highly selective and sensitive analytical technique.[3][4][5]

Principle This method involves the extraction of this compound from fungal material using an organic solvent, followed by separation from other metabolites using reversed-phase UPLC. The analyte is then detected and quantified by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This mode provides high specificity and sensitivity by monitoring a specific precursor-to-product ion transition for this compound, minimizing matrix interference.[6][7]

Experimental Protocols

Fungal Culture and Biomass Harvesting

The production of secondary metabolites like beauverolides is highly dependent on the fungal species, strain, and culture conditions.[2][8]

  • Inoculation: Inoculate the desired fungal strain (e.g., Cordyceps fumosorosea[1]) into a suitable liquid medium (e.g., Potato Dextrose Broth) or onto a solid agar medium.

  • Incubation: Grow the culture for a period of 7 to 21 days, depending on the strain's growth characteristics, to allow for sufficient production of secondary metabolites.[9][10]

  • Harvesting:

    • Liquid Culture: Separate the fungal mycelia from the culture broth by filtration (e.g., using a Büchner funnel).[10]

    • Solid Culture: Scrape the fungal biomass from the surface of the agar.

  • Preparation: Lyophilize (freeze-dry) the collected mycelia to obtain a dry weight and to preserve the metabolites. Grind the dried biomass into a fine powder.

Extraction of this compound

This protocol is adapted from efficient methods developed for related fungal metabolites.[6]

  • Weighing: Accurately weigh approximately 100 mg of the dried fungal powder into a 2 mL microcentrifuge tube.

  • Solvent Addition: Add 1.5 mL of 70% ethanol (EtOH) as the extraction solvent.[6] Methanol is also a viable alternative.[1]

  • Homogenization: Homogenize the sample by grinding or using a bead beater to ensure thorough cell disruption.[6][11]

  • Ultrasonication: Place the sample tube in an ultrasonic bath for 30 minutes to enhance the extraction efficiency.[6]

  • Centrifugation: Centrifuge the tube at 14,000 rpm for 10 minutes to pellet the solid debris.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter (e.g., PTFE or nylon) into an HPLC vial for analysis.

UPLC-MS/MS Analysis

The following are typical starting conditions. The method should be optimized and validated for the specific instrument and application.

UPLC Parameter Condition
System ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[12]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 - 0.5 mL/min[9][12]
Column Temperature 40 - 60 °C[12]
Injection Volume 1 - 5 µL[9]
Gradient Elution Start at 10-15% B, ramp to 95-100% B over 10-20 min, hold, and re-equilibrate.[9][12]
Mass Spectrometry Parameter Condition
System Xevo TQ-S Mass Spectrometer or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 350 - 400 °C
MRM Transition Determine empirically with a pure standard. The precursor ion will be the [M+H]⁺ or [M+Na]⁺ adduct.
Collision Energy (eV) Optimize for the specific MRM transition.
Dwell Time 50 - 100 ms
Quantification and Method Validation
  • Standard Curve: Prepare a series of calibration standards of purified this compound in the extraction solvent (e.g., 1, 5, 10, 50, 100, 500 ng/mL).

  • Analysis: Analyze the standards and the fungal extract samples using the developed UPLC-MS/MS method.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the curve.

  • Validation: The analytical method should be validated for linearity, accuracy, precision, and sensitivity (LOD/LOQ) according to established guidelines.[6][7][13]

Data Presentation

Table 1: Example Quantitative Data for Major Depsipeptides in Beauveria bassiana

While specific quantitative data for this compound is strain-dependent, the following data for related metabolites from B. bassiana-infected larvae provides a representative example of expected concentrations.[6]

Metabolite Concentration Range (µg/g of infected larvae)
Bassianolide20.6 – 51.1[6]
Beauvericin63.6 – 109.8[6]
Table 2: Typical Method Validation Parameters and Acceptance Criteria
Parameter Description Typical Acceptance Criteria
Linearity (R²) The correlation coefficient of the calibration curve.> 0.99
Accuracy (Recovery) The percentage of a known amount of analyte recovered from a spiked sample.80 – 115%[6]
Precision (%RSD) The relative standard deviation of replicate measurements.< 15%[6][7]
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected.Signal-to-Noise ratio ≥ 3
Limit of Quantification (LOQ) The lowest concentration of analyte that can be accurately quantified.Signal-to-Noise ratio ≥ 10[7]

Visualizations

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis & Quantification A Fungal Culture (Liquid or Solid Media) B Harvest Biomass (Filtration / Scraping) A->B C Lyophilize & Grind B->C D Add 70% EtOH & Homogenize C->D E Ultrasonicate (30 min) D->E F Centrifuge (14,000 rpm) E->F G Filter Supernatant (0.22 µm) F->G H UPLC-MS/MS Analysis G->H I Data Processing H->I J Quantification using Calibration Curve I->J K Final Concentration (µg/g) J->K

Caption: Workflow for the quantification of this compound.

G cluster_LC UPLC System cluster_MS Tandem Mass Spectrometer Sample {Sample Vial | Filtered Extract} Pump Solvent A Solvent B Gradient Pump Sample->Pump Column {C18 Column | Separation} Pump->Column IonSource ESI Source Ionization Column->IonSource Q1 Quadrupole 1 Precursor Ion Selection IonSource->Q1 Q2 Collision Cell Fragmentation Q1->Q2 Q3 Quadrupole 3 Product Ion Selection Q2->Q3 Detector {Detector | Signal} Q3->Detector DataSystem Data System (Quantification Software) Detector->DataSystem

References

Application Note and Protocol for Solid-Phase Extraction of Beauverolide Ja

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beauverolide Ja is a cyclic depsipeptide with significant biological activities, isolated from various entomopathogenic fungi such as Beauveria bassiana. As a member of the beauverolide family, it is of increasing interest in drug discovery and development. Efficient isolation and purification of this compound from complex fungal extracts are crucial for further pharmacological studies. Solid-phase extraction (SPE) is a robust and selective method for the cleanup and concentration of such secondary metabolites prior to analytical or preparative chromatography.

This document provides a detailed protocol for the solid-phase extraction of this compound from fungal culture extracts using a C18 reversed-phase cartridge. The protocol is designed to yield a purified fraction suitable for downstream applications such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

Data Presentation

While specific recovery data for this compound is not extensively published, studies on similar cyclic peptides and hydrophobic molecules using C18 SPE show that high recovery rates are achievable with optimized protocols. The following table summarizes expected performance based on available literature for analogous compounds.[1]

ParameterExpected ValueNotes
Purity > 80%Dependent on the complexity of the initial extract. Further purification by HPLC may be required for higher purity.
Recovery 85 - 95%Recovery can be influenced by the exact matrix of the fungal extract and strict adherence to the optimized protocol.[1]
Reproducibility RSD < 10%Consistent application of the protocol is key to achieving high reproducibility.

Experimental Protocols

This section details the necessary steps for the solid-phase extraction of this compound, from the initial liquid-liquid extraction from the fungal culture to the final elution from the SPE cartridge.

Initial Extraction from Fungal Culture

This preliminary step is crucial to isolate the crude mixture of metabolites, including this compound, from the fungal biomass and culture medium.

Materials:

  • Fungal culture broth and mycelia (e.g., Beauveria bassiana)

  • Ethyl acetate (EtOAc), HPLC grade

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Rotary evaporator

  • Glassware (beakers, flasks)

Procedure:

  • Separate the fungal mycelia from the culture broth by filtration.

  • Combine the mycelia and the filtrate for extraction.

  • Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate to the culture broth and mycelia mixture.

  • Shake the mixture vigorously in a separatory funnel for 10-15 minutes and then allow the layers to separate.

  • Collect the upper organic (ethyl acetate) layer.

  • Repeat the extraction of the aqueous layer with ethyl acetate two more times to maximize the recovery of this compound.

  • Pool the organic extracts and dry over anhydrous sodium sulfate to remove any residual water.

  • Filter the dried extract to remove the sodium sulfate.

  • Concentrate the crude extract to dryness using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitute the dried extract in a minimal volume of the SPE loading solvent (e.g., 10% acetonitrile in water with 0.1% trifluoroacetic acid).

Solid-Phase Extraction (SPE) Protocol

This protocol utilizes a C18 silica-based SPE cartridge to purify this compound from the crude extract. C18 is a non-polar stationary phase that retains hydrophobic compounds like beauverolides.

Materials:

  • C18 SPE Cartridge (e.g., 500 mg sorbent mass, 6 mL volume)

  • SPE vacuum manifold

  • Methanol (MeOH), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Deionized water, HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Collection vials

Solvent Preparation:

  • Conditioning Solvent: 100% Methanol

  • Equilibration Solvent: 5% Acetonitrile in water with 0.1% TFA

  • Loading Solvent: 10% Acetonitrile in water with 0.1% TFA (used to dissolve the crude extract)

  • Washing Solvent: 10% Acetonitrile in water with 0.1% TFA

  • Elution Solvent: 80% Acetonitrile in water with 0.1% TFA

Procedure:

  • Conditioning:

    • Pass 5 mL of 100% Methanol through the C18 cartridge to activate the stationary phase. Do not let the sorbent run dry.

  • Equilibration:

    • Pass 5 mL of the Equilibration Solvent (5% ACN in water with 0.1% TFA) through the cartridge to prepare it for the sample. Ensure the sorbent bed remains wetted.

  • Sample Loading:

    • Load the reconstituted crude extract (from step 1.10) onto the cartridge at a slow, controlled flow rate (approximately 1-2 mL/min).

  • Washing:

    • Pass 10 mL of the Washing Solvent (10% ACN in water with 0.1% TFA) through the cartridge to remove polar impurities. These impurities will not be retained by the C18 sorbent and will be discarded.

  • Drying (Optional but Recommended):

    • Dry the cartridge under vacuum for 5-10 minutes to remove the aqueous washing solvent, which can improve the efficiency of the elution step.

  • Elution:

    • Place a clean collection vial under the cartridge.

    • Elute the retained this compound by passing 5 mL of the Elution Solvent (80% ACN in water with 0.1% TFA) through the cartridge. The higher concentration of the organic solvent will disrupt the hydrophobic interactions and release the compound.

  • Post-Elution:

    • The collected fraction can be concentrated under a gentle stream of nitrogen or by using a centrifugal evaporator.

    • The purified extract is now ready for analysis by HPLC-UV, LC-MS, or other analytical techniques.

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the solid-phase extraction of this compound.

SPE_Workflow cluster_LLE Liquid-Liquid Extraction cluster_SPE Solid-Phase Extraction (C18) FungalCulture Fungal Culture (Broth + Mycelia) AddEtOAc Add Ethyl Acetate FungalCulture->AddEtOAc Separate Separate Layers AddEtOAc->Separate CollectOrganic Collect Organic Layer Separate->CollectOrganic DryAndConcentrate Dry & Concentrate CollectOrganic->DryAndConcentrate CrudeExtract Crude Extract DryAndConcentrate->CrudeExtract Load 3. Load Sample CrudeExtract->Load Reconstitute in Loading Solvent Condition 1. Condition (100% MeOH) Equilibrate 2. Equilibrate (5% ACN, 0.1% TFA) Condition->Equilibrate Equilibrate->Load Wash 4. Wash (10% ACN, 0.1% TFA) Load->Wash Elute 5. Elute (80% ACN, 0.1% TFA) Wash->Elute Waste Waste Wash->Waste Discard Polar Impurities PurifiedFraction Purified This compound Elute->PurifiedFraction

Caption: Workflow for the extraction and purification of this compound.

This protocol provides a reliable and efficient method for the solid-phase extraction of this compound, which is essential for advancing research and development in natural product chemistry and pharmacology.

References

Application Notes and Protocols for Enhanced Beauverolide Ja Yield

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beauverolide Ja is a cyclodepsipeptide secondary metabolite produced by the entomopathogenic fungus Beauveria bassiana. Like other members of the beauverolide family, it exhibits a range of biological activities, making it a compound of interest for pharmaceutical and agricultural applications. Enhancing the production yield of this compound through optimized fermentation is crucial for its further research and development. These application notes provide a comprehensive guide to the fermentation conditions and protocols designed to improve the yield of this compound.

The strategies outlined below are based on established principles for the production of similar fungal secondary metabolites, including precursor feeding and the optimization of physical and nutritional parameters.

Data Presentation: Optimizing Fermentation Parameters

Effective production of this compound is dependent on the careful control of various fermentation parameters. The following tables summarize key variables and their optimized ranges as suggested by literature on Beauveria bassiana and related fungal fermentations for secondary metabolite production.

Table 1: Nutrient Media Composition for Beauveria bassiana Fermentation

ComponentConcentration RangePurposeNotes
Carbon Source
Sucrose30 - 50 g/LPrimary energy sourceHigh concentrations can be inhibitory.
Glucose20 - 40 g/LReadily metabolizable energy sourceCan lead to rapid initial growth but may repress secondary metabolism.
Molasses50 g/LCost-effective carbon source with micronutrientsComposition can be variable.
Nitrogen Source
Yeast Extract10 - 20 g/LProvides nitrogen, vitamins, and growth factorsA complex nitrogen source that often supports robust growth and secondary metabolism.
Tryptone10 - 20 g/LProvides peptides and amino acidsShown to increase beauveriolide production five to ten-fold.[1]
Casamino Acids10 g/LProvides a mixture of amino acidsCan be a good source of precursors.
Precursor Amino Acids
L-Phenylalanine1 - 5 g/LDirect precursor for this compound biosynthesisTo be added after initial growth phase (e.g., after 24-48 hours).
L-Isoleucine1 - 5 g/LPotential precursor for the hydroxy fatty acid moietyTo be added along with L-Phenylalanine.
Mineral Salts
KH₂PO₄0.8 - 2.0 g/LPhosphate source and buffering agent
MgSO₄·7H₂O0.5 - 1.2 g/LProvides essential Mg²⁺ ions for enzymatic activity
CaCl₂0.4 - 1.0 g/LImportant for cell wall integrity and signaling
NH₄NO₃0.1 - 1.0 g/LInorganic nitrogen sourceUse in combination with complex nitrogen sources.

Table 2: Physical Fermentation Parameters for Enhanced this compound Production

ParameterOptimal RangeImpact on Production
Temperature25 - 28 °CAffects fungal growth rate and enzyme activity. Optimal temperature for B. bassiana growth is typically around 25-27°C.[2]
pH5.0 - 6.5Influences nutrient uptake and secondary metabolite biosynthesis. An initial pH of 5.2 has been found to be optimal for spore production.[2]
Agitation150 - 250 rpmEnsures proper mixing of nutrients and oxygen, and prevents cell clumping. Higher agitation can enhance secondary metabolite production.
Aeration1.0 - 1.5 vvmProvides sufficient oxygen for aerobic respiration and biosynthesis.
Fermentation Time7 - 10 daysSecondary metabolite production typically occurs during the stationary phase of growth.

Experimental Protocols

Protocol 1: Preparation of Inoculum
  • Strain Activation: Revive a cryopreserved culture of Beauveria bassiana on Potato Dextrose Agar (PDA) plates. Incubate at 25°C for 7-10 days until sufficient sporulation is observed.

  • Spore Suspension: Harvest the conidia by gently scraping the surface of the agar plate with a sterile loop and suspending them in a sterile 0.05% (v/v) Tween 80 solution.

  • Spore Counting: Determine the spore concentration using a hemocytometer.

  • Seed Culture: Inoculate a 250 mL Erlenmeyer flask containing 50 mL of Potato Dextrose Broth (PDB) with the spore suspension to a final concentration of 1 x 10⁶ spores/mL.

  • Incubation: Incubate the seed culture on a rotary shaker at 25°C and 200 rpm for 48 hours.

Protocol 2: Submerged Fermentation for this compound Production
  • Basal Medium Preparation: Prepare the basal fermentation medium according to the optimized composition in Table 1 (e.g., 40 g/L sucrose, 15 g/L yeast extract, 1 g/L KH₂PO₄, 0.8 g/L MgSO₄·7H₂O, 0.5 g/L CaCl₂). Adjust the initial pH to 6.0.

  • Sterilization: Sterilize the medium by autoclaving at 121°C for 20 minutes.

  • Inoculation: Inoculate the sterile fermentation medium with 5% (v/v) of the seed culture from Protocol 1.

  • Incubation: Incubate the production culture in a fermenter or shake flasks at 25°C with an agitation of 200 rpm.

  • Precursor Feeding: After 48 hours of incubation, aseptically add sterile-filtered solutions of L-Phenylalanine and L-Isoleucine to final concentrations of 2 g/L each.

  • Sampling: Aseptically withdraw samples at regular intervals (e.g., every 24 hours) to monitor cell growth, pH, substrate consumption, and this compound concentration.

  • Fermentation Duration: Continue the fermentation for a total of 7-10 days.

Protocol 3: Extraction and Quantification of this compound
  • Mycelial Separation: Separate the fungal mycelia from the fermentation broth by filtration or centrifugation.

  • Extraction:

    • Broth: Extract the filtered broth three times with an equal volume of ethyl acetate.

    • Mycelia: Homogenize the mycelia and extract three times with acetone.

  • Solvent Evaporation: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Sample Preparation: Dissolve the dried extract in a known volume of methanol for HPLC analysis.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 210 nm or Mass Spectrometer (MS) for more sensitive and specific detection.

    • Quantification: Use a standard curve of purified this compound to quantify the concentration in the samples.

Visualizations

experimental_workflow cluster_inoculum Inoculum Preparation cluster_fermentation Production Fermentation cluster_analysis Extraction & Analysis strain_activation Strain Activation on PDA spore_suspension Spore Suspension Preparation strain_activation->spore_suspension seed_culture Seed Culture in PDB spore_suspension->seed_culture inoculation Inoculation seed_culture->inoculation basal_medium Basal Medium Preparation basal_medium->inoculation incubation Incubation inoculation->incubation precursor_feeding Precursor Feeding incubation->precursor_feeding extraction Extraction of this compound precursor_feeding->extraction quantification HPLC Quantification extraction->quantification

Caption: Experimental workflow for enhanced this compound production.

signaling_pathway cluster_inputs Optimized Inputs cluster_process Fungal Metabolism cluster_output Desired Output precursors Precursor Amino Acids (L-Phenylalanine, L-Isoleucine) beauverolide_synthesis This compound Biosynthesis precursors->beauverolide_synthesis nutrients Optimal C/N Ratio & Minerals growth Primary Metabolism (Biomass Accumulation) nutrients->growth physical Optimal pH, Temp, Aeration, Agitation physical->growth secondary_metabolism Secondary Metabolism physical->secondary_metabolism growth->secondary_metabolism Transition to Stationary Phase secondary_metabolism->beauverolide_synthesis output Enhanced This compound Yield beauverolide_synthesis->output

References

Purification of Beauverolide Ja Using High-Performance Liquid Chromatography (HPLC): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of Beauverolide Ja, a cyclic depsipeptide with potential pharmacological activities, using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are based on established principles of reversed-phase chromatography and are intended to guide researchers in obtaining high-purity this compound for further studies.

Introduction

This compound is a member of the beauverolide family of mycotoxins produced by various entomopathogenic fungi, such as Beauveria bassiana. These cyclic depsipeptides have garnered interest due to their diverse biological activities, including insecticidal, antimicrobial, and potential calmodulin inhibitory properties. Efficient purification of individual beauverolides, such as this compound, is crucial for accurate biological evaluation and potential therapeutic development. Reversed-phase HPLC is a powerful and widely used technique for the separation and purification of such natural products.

Data Presentation

While specific quantitative data for the preparative purification of this compound is not extensively reported in publicly available literature, the following table provides representative data based on the purification of closely related beauverolides and general principles of preparative HPLC. Researchers should consider this as a starting point and optimize parameters for their specific experimental setup.

ParameterAnalytical HPLCPreparative HPLC
Column C18 (e.g., Nucleosil ODS, 5 µm, 250 x 4.6 mm)C18 (e.g., 10 µm, 250 x 20 mm)
Mobile Phase A Water + 0.1% Acetic AcidWater + 0.1% Acetic Acid
Mobile Phase B Acetonitrile + 0.1% Acetic AcidAcetonitrile + 0.1% Acetic Acid
Gradient 2% B to 95% B over 40 minOptimized based on analytical run
Flow Rate 0.4 - 1.0 mL/min10 - 20 mL/min
Detection 214 nm214 nm
Retention Time (approx.) 20 - 30 min (highly dependent on gradient)Broader peaks, collected as fractions
Sample Loading µg scalemg to g scale
Purity (expected) ->95%
Recovery (expected) ->80%

Experimental Protocols

This section details the methodologies for the extraction, analytical separation, and preparative purification of this compound.

Fungal Culture and Extraction
  • Culture: Cultivate a this compound-producing strain of Beauveria bassiana in a suitable liquid medium (e.g., Potato Dextrose Broth) under optimal growth conditions (e.g., 25°C, 150 rpm) for 7-14 days.

  • Harvesting: Separate the fungal mycelia from the culture broth by filtration.

  • Extraction: Extract the mycelia and/or the culture filtrate with an appropriate organic solvent such as methanol or ethyl acetate. The extraction is typically performed overnight with agitation.

  • Concentration: Concentrate the organic extract in vacuo to obtain a crude extract.

Analytical HPLC for Method Development

Before proceeding to preparative scale, it is essential to develop an analytical HPLC method to determine the retention time of this compound and to resolve it from other co-extracted metabolites.

  • Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase:

    • Solvent A: Water with 0.1% (v/v) acetic acid or trifluoroacetic acid (TFA).

    • Solvent B: Acetonitrile with 0.1% (v/v) acetic acid or TFA.

  • Gradient Elution: A linear gradient from a low to a high concentration of acetonitrile is typically employed. A representative gradient is as follows:

    • 0-5 min: 2% B (isocratic)

    • 5-35 min: 2% to 95% B (linear gradient)

    • 35-40 min: 95% B (isocratic)

    • 40.1-45 min: 2% B (re-equilibration)

  • Flow Rate: A flow rate of 0.4 to 1.0 mL/min is suitable for a 4.6 mm ID column.

  • Detection: Monitor the elution profile using a UV detector at 214 nm, where the peptide bonds of this compound absorb.

  • Sample Preparation: Dissolve a small amount of the crude extract in the initial mobile phase composition and filter through a 0.22 µm syringe filter before injection.

Preparative HPLC for Purification

Based on the optimized analytical method, the purification can be scaled up to a preparative level.

  • Column: Select a preparative reversed-phase C18 column with a larger internal diameter (e.g., 20 mm or more) and larger particle size (e.g., 10 µm) to accommodate higher sample loads.

  • Mobile Phase: Use the same mobile phase composition as in the analytical method.

  • Gradient Optimization: The gradient from the analytical method needs to be adapted for the preparative column. The gradient slope is often kept similar, but the run time and flow rate are increased proportionally to the column volume.

  • Flow Rate: The flow rate will be significantly higher, typically in the range of 10-20 mL/min for a 20 mm ID column.

  • Sample Loading: Dissolve the crude extract in a minimal volume of a suitable solvent (ideally the initial mobile phase) and inject a larger quantity onto the column. The loading capacity will depend on the column size and the complexity of the extract.

  • Fraction Collection: Collect fractions corresponding to the peak of this compound as it elutes from the column. Fraction collection can be triggered by time or by the detector signal.

  • Purity Analysis: Analyze the collected fractions using the analytical HPLC method to determine their purity.

  • Post-Purification: Pool the pure fractions and remove the organic solvent in vacuo. The remaining aqueous solution can be lyophilized to obtain the purified this compound as a solid.

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the purification of this compound.

BeauverolideJa_Purification_Workflow cluster_extraction Extraction cluster_hplc HPLC Purification cluster_final_product Final Product fungal_culture Fungal Culture (Beauveria bassiana) extraction Solvent Extraction (Methanol/Ethyl Acetate) fungal_culture->extraction concentration Concentration (in vacuo) extraction->concentration crude_extract Crude Extract concentration->crude_extract analytical_hplc Analytical HPLC (Method Development) crude_extract->analytical_hplc Small aliquot preparative_hplc Preparative HPLC (Scale-up) analytical_hplc->preparative_hplc fraction_collection Fraction Collection preparative_hplc->fraction_collection purity_analysis Purity Analysis (Analytical HPLC) fraction_collection->purity_analysis pooling Pooling of Pure Fractions purity_analysis->pooling Pure fractions lyophilization Lyophilization pooling->lyophilization pure_beauverolide_ja Purified this compound lyophilization->pure_beauverolide_ja

Caption: Workflow for the purification of this compound.

This comprehensive guide provides the necessary information for researchers to successfully purify this compound using HPLC. Adherence to these protocols, with appropriate optimization, will enable the acquisition of high-purity material for subsequent biological and pharmacological investigations.

Application Notes and Protocols for Developing a Bioassay for Beauverolide Ja Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beauverolide Ja is a cyclic depsipeptide, a class of natural products known for a wide array of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects.[1][2][3][4] The development of a robust and reproducible bioassay is crucial for screening and characterizing the therapeutic potential of this compound and its analogs. These application notes provide a detailed protocol for a cell-based bioassay to quantify the anti-inflammatory and cytotoxic activities of this compound. The primary focus is on its effects on macrophage-mediated inflammation and its potential as an anti-proliferative agent against cancer cell lines.

Principle of the Bioassay

This bioassay is designed to assess two key biological activities of this compound:

  • Anti-inflammatory activity : Measured by the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7). Beauvericin, a related compound, has been shown to inhibit inflammatory responses in macrophages by suppressing the NF-κB pathway.[5][6]

  • Cytotoxic/Anti-proliferative activity : Determined by assessing the reduction in cell viability of a selected cancer cell line (e.g., human breast cancer cell line, MCF-7) using a colorimetric MTT assay. Many cyclic depsipeptides have demonstrated cytotoxic effects against various cancer cell lines.[1][2][3][7][8]

Data Presentation

Table 1: Anti-inflammatory Activity of this compound on RAW 264.7 Macrophages
Concentration (µM)NO Production (% of Control)Cell Viability (%)
0 (Vehicle Control)100 ± 5.2100 ± 4.5
0 (LPS Control)100 ± 6.198 ± 3.9
185 ± 4.897 ± 4.1
562 ± 5.595 ± 3.7
1041 ± 3.993 ± 4.2
2525 ± 3.188 ± 5.0
5015 ± 2.875 ± 6.2
Dexamethasone (10 µM)20 ± 2.599 ± 3.5

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Cytotoxic Activity of this compound on MCF-7 Cancer Cells
Concentration (µM)Cell Viability (%)IC₅₀ (µM)
0 (Vehicle Control)100 ± 5.1
198 ± 4.3
588 ± 5.6
1075 ± 6.022.5
2548 ± 4.9
5021 ± 3.8
1008 ± 2.2
Doxorubicin (1 µM)35 ± 4.1

Data are presented as mean ± standard deviation from three independent experiments. IC₅₀ value is calculated from the dose-response curve.

Experimental Protocols

Protocol 1: Determination of Anti-inflammatory Activity (Nitric Oxide Assay)

Objective: To quantify the inhibitory effect of this compound on nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Dexamethasone (positive control)

  • Griess Reagent System

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Methodology:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or Dexamethasone (10 µM) for 1 hour.

    • Include a vehicle control (DMSO) and a positive control (LPS alone).

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitric Oxide Measurement (Griess Assay):

    • After 24 hours, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Part II of Griess Reagent) and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.

  • Cell Viability (MTT Assay):

    • After collecting the supernatant, add 20 µL of MTT solution (5 mg/mL in PBS) to the remaining cells in each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Determination of Cytotoxic Activity

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on a cancer cell line (e.g., MCF-7).

Materials:

  • MCF-7 human breast cancer cell line

  • Appropriate cell culture medium (e.g., RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Doxorubicin (positive control)

  • MTT solution

  • DMSO

  • 96-well cell culture plates

Methodology:

  • Cell Culture: Maintain MCF-7 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Plate the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.

  • Treatment:

    • Treat the cells with a range of concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM).

    • Include a vehicle control (DMSO) and a positive control (Doxorubicin, 1 µM).

    • Incubate for 48 hours.

  • Cell Viability Assessment (MTT Assay):

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and dissolve the formazan crystals in 150 µL of DMSO.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

  • IC₅₀ Determination: Plot the percentage of cell viability against the log of the concentration of this compound and determine the IC₅₀ value using non-linear regression analysis.

Visualization of Pathways and Workflows

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assays cluster_analysis Data Analysis culture Cell Culture (RAW 264.7 or MCF-7) seeding Cell Seeding (96-well plate) culture->seeding pretreat Pre-treatment with This compound seeding->pretreat Overnight Incubation stimulate Stimulation (LPS for RAW 264.7) pretreat->stimulate griess Griess Assay (NO Measurement) stimulate->griess 24h Incubation mtt MTT Assay (Cell Viability) stimulate->mtt 24h/48h Incubation absorbance Absorbance Reading griess->absorbance mtt->absorbance calculation Calculation of % Inhibition / % Viability absorbance->calculation ic50 IC50 Determination calculation->ic50

Caption: Experimental workflow for the bioassay of this compound.

NFkB_pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Syk Syk MyD88->Syk Src Src MyD88->Src IKK IKK Complex Syk->IKK Src->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_IkB p50/p65-IκBα (Inactive) IkB->NFkB_IkB NFkB p50/p65 NFkB->NFkB_IkB Genes Inflammatory Genes (iNOS, IL-1) NFkB->Genes Transcription NFkB_IkB->NFkB Activation Beauverolide This compound Beauverolide->Syk Beauverolide->Src

Caption: Proposed inhibitory action of this compound on the NF-κB signaling pathway.

References

Application Notes and Protocols for In Vitro Cell-Based Assays to Determine the Cytotoxicity of Beauverolide Ja

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Beauverolide Ja is a cyclodepsipeptide metabolite produced by various fungi. While related compounds such as Beauvericin have demonstrated significant cytotoxic and anticancer properties, the cytotoxic profile of this compound is less characterized. Preliminary studies have indicated that this compound may exhibit low cytotoxicity in certain cell types, such as macrophages, at concentrations up to 10 µM. However, the cytotoxic potential of a compound can be highly cell-type and context-dependent. Therefore, it is imperative for researchers investigating the biological activities of this compound to perform comprehensive in vitro cytotoxicity testing across a panel of relevant cell lines.

These application notes provide detailed protocols for essential cell-based assays to quantify the cytotoxic effects of this compound. The following assays are described:

  • MTT Assay: To assess cell metabolic activity as an indicator of cell viability.

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay: To measure plasma membrane damage.

  • Annexin V-FITC Apoptosis Assay: To detect and quantify apoptosis (programmed cell death).

By employing these assays, researchers can obtain critical data on the dose-dependent effects of this compound on cell viability and elucidate the primary mechanisms of cell death.

Data Presentation

Due to the limited availability of specific cytotoxicity data for this compound in the public domain, the following table summarizes the 50% inhibitory concentration (IC50) values for the related compound, Beauvericin , in various cancer cell lines. This data can serve as a valuable reference for designing initial dose-range finding experiments for this compound. It is crucial to determine the IC50 values of this compound empirically in the cell lines relevant to your research.

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
SW620Colon Carcinoma (metastatic)720.7[1]
SW480Colon Carcinoma (non-metastatic)723.3[1]
CT-26Murine Colon Carcinoma721.8[1][2]
SH-SY5YHuman Neuroblastoma247.5 ± 0.4[3]
SH-SY5YHuman Neuroblastoma485.0 ± 0.3[3]
SH-SY5YHuman Neuroblastoma723.0 ± 0.6[3]
SF-9Invertebrate2410[4]
SF-9Invertebrate722.5[4]
SF-9Invertebrate1202.5[4]
MCF-7Breast Adenocarcinoma48>10[5]
HTB-26Breast CancerNot Specified10-50[6]
PC-3Pancreatic CancerNot Specified10-50[6]
HepG2Hepatocellular CarcinomaNot Specified10-50[6]

Experimental Protocols

MTT Cell Viability Assay

This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle-only controls (medium with the same concentration of solvent used for the compound stock).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control cells.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the activity of LDH, a cytosolic enzyme that is released into the culture medium upon plasma membrane damage.

Materials:

  • This compound stock solution

  • Complete cell culture medium (serum-free medium is recommended during the assay to reduce background)

  • LDH cytotoxicity assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (provided in the kit, for maximum LDH release control)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is important to also include wells for two controls: a "spontaneous LDH release" control (untreated cells) and a "maximum LDH release" control.

  • Incubation: Incubate the plate for the desired exposure time.

  • Maximum LDH Release Control: Approximately 45 minutes before the end of the incubation period, add 10 µL of the kit's lysis buffer to the "maximum LDH release" control wells.

  • Sample Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes to pellet the cells. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution (if provided in the kit) to each well.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, based on the absorbance values of the treated, spontaneous release, and maximum release wells.

Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis, using fluorescently labeled Annexin V. Propidium Iodide (PI) is used as a counterstain to differentiate between early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • 6-well plates or T-25 flasks

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates or T-25 flasks and allow them to attach overnight. Treat the cells with various concentrations of this compound for the desired time.

  • Cell Harvesting:

    • Adherent cells: Gently trypsinize the cells, and collect both the detached and floating cells.

    • Suspension cells: Collect the cells by centrifugation.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (or as recommended by the kit manufacturer).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Visualization of Workflows and Pathways

experimental_workflow cluster_viability Cell Viability & Proliferation cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_apoptosis Apoptosis Assay start_viability Seed Cells in 96-well Plate treat_viability Treat with this compound start_viability->treat_viability incubate_viability Incubate (24-72h) treat_viability->incubate_viability add_mtt Add MTT Reagent incubate_viability->add_mtt collect_supernatant Collect Supernatant incubate_viability->collect_supernatant incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_mtt Read Absorbance (570nm) solubilize->read_mtt ldh_reaction Add LDH Reaction Mix collect_supernatant->ldh_reaction incubate_ldh Incubate (30min) ldh_reaction->incubate_ldh read_ldh Read Absorbance (490nm) incubate_ldh->read_ldh start_apoptosis Seed & Treat Cells in 6-well Plate harvest Harvest & Wash Cells start_apoptosis->harvest stain Stain with Annexin V-FITC & PI harvest->stain analyze Analyze by Flow Cytometry stain->analyze

Caption: General workflow for in vitro cytotoxicity assessment.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_receptor Death Receptors (e.g., Fas, TNFR) disc DISC Formation death_receptor->disc caspase8 Caspase-8 Activation disc->caspase8 mitochondria Mitochondrial Stress (Bcl-2 family regulation) caspase8->mitochondria via Bid cleavage caspase3 Caspase-3 Activation caspase8->caspase3 beauverolide_ja This compound (Potential Inducer) beauverolide_ja->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 substrates Cleavage of Cellular Substrates caspase3->substrates apoptosis Apoptosis substrates->apoptosis

Caption: General overview of apoptotic signaling pathways.

References

Application Notes and Protocols for Insect Mortality Studies Using Beauverolide Ja

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Beauverolide Ja, a cyclic depsipeptide isolated from entomopathogenic fungi such as Beauveria bassiana, in insect mortality and cytotoxicity studies. The following protocols and data presentation guidelines are designed to ensure robust and reproducible experimental outcomes.

Introduction to this compound

This compound is a secondary metabolite produced by various fungal species, including the insect pathogen Beauveria bassiana.[1][2] These compounds are recognized for their insecticidal and immunosuppressive properties, contributing to the fungus's ability to overcome host defenses and cause mortality.[3] While the overarching insecticidal properties of Beauveria bassiana are well-documented, the specific efficacy and mode of action of isolated this compound are areas of active research. These protocols provide a framework for investigating its potential as a standalone biopesticide or as a lead compound for novel insecticide development.

Data Presentation: Summarizing Quantitative Data

Clear and structured presentation of quantitative data is crucial for the comparison of results across different studies and experimental conditions. All data from insect mortality and cytotoxicity assays should be summarized in tables as shown below.

Table 1: In Vivo Insect Mortality Data for this compound

Insect SpeciesLarval Instar/StageApplication MethodThis compound Concentration (µg/g or µg/mL)Mortality (%) at 24hMortality (%) at 48hMortality (%) at 72hLC50 (95% CI)
Galleria mellonellaFinal InstarInjection120 ± 2.545 ± 3.170 ± 4.01.8 (1.5-2.2) µ g/larva
235 ± 3.065 ± 2.895 ± 2.1
560 ± 4.290 ± 2.5100 ± 0
Spodoptera frugiperda3rd InstarDiet Incorporation1015 ± 1.830 ± 2.255 ± 3.515.5 (13.2-18.1) µg/g diet
2040 ± 2.560 ± 3.085 ± 2.8
5075 ± 3.195 ± 1.9100 ± 0

Note: The data presented in this table are hypothetical examples for illustrative purposes.

Table 2: In Vitro Cytotoxicity Data for this compound against Insect Cell Lines

Cell LineInsect Species of OriginExposure Time (h)This compound Concentration (µM)Cell Viability (%)IC50 (95% CI)
Sf9Spodoptera frugiperda24585 ± 4.112.5 (10.8-14.5) µM
1060 ± 3.5
2530 ± 2.8
48570 ± 3.28.2 (7.1-9.4) µM
1045 ± 2.9
2515 ± 1.5

Note: The data presented in this table are hypothetical examples for illustrative purposes. A similar compound, beauvericin, has shown dose- and time-dependent cytotoxic effects on Sf9 cells.[1]

Experimental Protocols

In Vivo Insect Bioassay: Galleria mellonella Injection Method

This protocol is adapted from established methods for assessing the toxicity of microbial pathogens and toxins in G. mellonella.[3][4][5]

Objective: To determine the lethal dose (LD50) of this compound when injected directly into the hemocoel of G. mellonella larvae.

Materials:

  • Galleria mellonella larvae in their final instar.

  • This compound of known purity.

  • Sterile phosphate-buffered saline (PBS).

  • Dimethyl sulfoxide (DMSO) for initial stock solution.

  • 10 µL microsyringe.

  • Petri dishes.

  • Incubator set at 37°C.

Procedure:

  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound in DMSO.

    • Make serial dilutions of the stock solution in sterile PBS to achieve the desired final concentrations. The final concentration of DMSO in the injected solution should be non-toxic to the larvae (typically <1%).

  • Insect Handling:

    • Select healthy, uniformly sized larvae.

    • Store larvae at room temperature in the dark without food for 24 hours prior to the experiment.

  • Injection:

    • Inject 10 µL of the this compound solution into the hemocoel of each larva via the last left proleg.

    • For the control group, inject larvae with 10 µL of PBS containing the same concentration of DMSO as the treatment groups.

  • Incubation and Observation:

    • Place injected larvae in Petri dishes.

    • Incubate at 37°C in the dark.

    • Record mortality at 24, 48, and 72-hour intervals. Larvae are considered dead if they do not respond to touch.

  • Data Analysis:

    • Calculate the percentage mortality for each concentration.

    • Determine the LD50 value using probit analysis.

In Vivo Insect Bioassay: Spodoptera frugiperda Diet Incorporation Method

This protocol is based on general procedures for evaluating the toxicity of insecticides incorporated into an artificial diet for lepidopteran larvae.[6][7]

Objective: To determine the lethal concentration (LC50) of this compound when ingested by S. frugiperda larvae.

Materials:

  • Spodoptera frugiperda larvae (e.g., 3rd instar).

  • Artificial diet for S. frugiperda.[7][8]

  • This compound of known purity.

  • Acetone or another suitable solvent.

  • Multi-well bioassay trays.

  • Growth chamber with controlled temperature, humidity, and photoperiod.

Procedure:

  • Preparation of Treated Diet:

    • Dissolve this compound in a small amount of a volatile solvent like acetone.

    • Mix the solution thoroughly with the artificial diet while it is still liquid and cooling. Ensure the solvent evaporates completely.

    • Prepare a range of concentrations.

    • For the control diet, add only the solvent to the artificial diet.

  • Bioassay Setup:

    • Dispense the treated and control diets into the wells of the bioassay trays.

    • Place one larva in each well.

  • Incubation and Observation:

    • Maintain the trays in a growth chamber under controlled conditions (e.g., 25 ± 2°C, 70-80% relative humidity, 16:8 h light:dark photoperiod).[8]

    • Record larval mortality at 24, 48, and 72-hour intervals.

  • Data Analysis:

    • Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula if necessary.

    • Determine the LC50 value using probit analysis.

In Vitro Cytotoxicity Assay: Insect Cell Line (e.g., Sf9)

This protocol is designed to assess the direct cytotoxic effects of this compound on an established insect cell line, such as Sf9 from Spodoptera frugiperda.[1][9]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on insect cells.

Materials:

  • Sf9 (or other suitable) insect cell line.

  • Appropriate insect cell culture medium (e.g., Grace's Insect Medium).

  • Fetal Bovine Serum (FBS), if required for the cell line.

  • This compound.

  • DMSO.

  • 96-well cell culture plates.

  • Cell viability assay reagent (e.g., Trypan Blue, MTT, or a commercial kit).

  • Incubator for insect cell culture (typically 27°C).

Procedure:

  • Cell Seeding:

    • Seed the insect cells into 96-well plates at a predetermined density and allow them to attach overnight.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Create serial dilutions of the stock solution in the cell culture medium. The final DMSO concentration should be non-toxic to the cells (typically <0.5%).

  • Cell Treatment:

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Include a vehicle control group (medium with DMSO) and a negative control group (medium only).

  • Incubation:

    • Incubate the plates at the optimal temperature for the cell line (e.g., 27°C) for various time points (e.g., 24, 48, 72 hours).

  • Assessment of Cell Viability:

    • At each time point, assess cell viability using a suitable method. For example, with an MTT assay, incubate the cells with the MTT reagent, followed by solubilization of the formazan crystals and measurement of absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the control group.

    • Determine the IC50 value by plotting cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Visualizations: Diagrams of Workflows and Pathways

Experimental Workflow for In Vivo Insect Bioassay

G cluster_prep Preparation cluster_assay Bioassay cluster_data Data Collection & Analysis prep_beauverolide Prepare this compound Stock and Dilutions application Apply this compound (Injection or Diet Incorporation) prep_beauverolide->application prep_insects Acquire and Acclimate Test Insects prep_insects->application prep_diet Prepare Artificial Diet (for diet incorporation) prep_diet->application incubation Incubate Under Controlled Conditions application->incubation mortality_assessment Assess Mortality at Regular Intervals incubation->mortality_assessment data_analysis Calculate Percent Mortality and LC50/LD50 mortality_assessment->data_analysis

Caption: Workflow for in vivo insect mortality studies with this compound.

Generalized Signaling Pathway for Mycotoxin-Induced Cytotoxicity in Insect Cells

G beauverolide This compound cell_membrane Cell Membrane Interaction beauverolide->cell_membrane ion_channel Ion Channel Disruption (e.g., Ca2+ influx) cell_membrane->ion_channel mitochondria Mitochondrial Dysfunction ion_channel->mitochondria ros Increased ROS Production mitochondria->ros caspase_activation Caspase Activation mitochondria->caspase_activation ros->caspase_activation apoptosis Apoptosis (Programmed Cell Death) caspase_activation->apoptosis

Caption: A plausible cytotoxic mechanism of this compound in insect cells.

References

Formulation of Beauverolide Ja for Experimental Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beauverolide Ja is a cyclotetradepsipeptide, a secondary metabolite isolated from the entomopathogenic fungus Isaria fumosorosea. It has garnered significant interest in the scientific community due to its potent biological activities. Primarily, this compound is recognized as a powerful inhibitor of calmodulin (CaM), a ubiquitous and crucial calcium-binding protein that plays a pivotal role in numerous cellular signaling pathways. This document provides detailed application notes and protocols for the formulation of this compound for experimental use, with a focus on in vitro cell-based assays.

Physicochemical Properties and Solubility

This compound is a hydrophobic molecule, a characteristic common to many cyclic depsipeptides. This property presents a significant challenge for its formulation in aqueous solutions, such as cell culture media. While readily soluble in organic solvents like methanol and dimethyl sulfoxide (DMSO), its aqueous solubility is limited. Therefore, careful preparation of stock solutions and subsequent dilution into experimental media are critical to ensure accurate and reproducible results.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and related compounds.

Table 1: Inhibitory Activity of this compound against Calmodulin

ParameterValueReference
Binding Affinity (Kd) 0.078 µM[1]
Inhibition Constant (Ki) 0.39 µM[1]

Table 2: Cytotoxicity of Beauvericin (a related Beauverolide) in SF-9 Insect Cells

Exposure TimeIC50Reference
4 hours 85 µM
24 hours 10 µM
72 hours 2.5 µM
120 hours 2.5 µM

Note: Specific cytotoxicity data (IC50 values) for this compound across various mammalian cell lines is not extensively documented in the reviewed literature. Researchers are advised to perform their own dose-response experiments to determine the optimal non-toxic working concentration for their specific cell line of interest.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in cell culture media.

Materials:

  • This compound (lyophilized powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes

Procedure:

  • Determine the required concentration: Based on the desired final experimental concentrations, calculate the required concentration of the stock solution. A 10 mM stock solution is a common starting point.

  • Weigh the compound: Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube. Perform this step in a chemical fume hood.

  • Dissolve in DMSO: Add the appropriate volume of sterile DMSO to the tube to achieve the desired stock concentration. For example, for a 10 mM stock solution of this compound (Molecular Weight: ~600 g/mol ), dissolve 6 mg in 1 mL of DMSO.

  • Ensure complete dissolution: Vortex the tube vigorously until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution. Visually inspect the solution to ensure there are no visible particles.

  • Aliquot and store: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Objective: To dilute the this compound stock solution into cell culture medium to achieve the desired final concentrations for treating cells.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile tubes for dilution

Procedure:

  • Thaw the stock solution: Thaw an aliquot of the this compound stock solution at room temperature.

  • Perform serial dilutions: Prepare serial dilutions of the stock solution in pre-warmed complete cell culture medium. It is crucial to add the stock solution to the medium and mix immediately to prevent precipitation.

  • Maintain low final DMSO concentration: Ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells. Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v), but it is highly recommended to keep the final concentration at or below 0.1% (v/v) to minimize off-target effects.

  • Prepare a vehicle control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. This is essential to distinguish the effects of the compound from any potential effects of the solvent.

  • Treat the cells: Add the prepared working solutions of this compound and the vehicle control to your cell cultures and incubate for the desired experimental duration.

Signaling Pathway and Experimental Workflow Diagrams

Calcium-Calmodulin Signaling Pathway

The primary mechanism of action of this compound is the inhibition of the Calcium-Calmodulin (CaM) signaling pathway. The following diagram illustrates the key steps in this pathway.

Calmodulin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cytoplasm Signal Stimulus (e.g., Neurotransmitter, Hormone) Receptor Receptor Signal->Receptor Binds PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) (Ca2+ Store) IP3->ER Binds to IP3R Ca2+ Ca2+ ER->Ca2+ Releases Calmodulin Calmodulin (Inactive) Ca2+->Calmodulin Binds (4 Ca2+) CaM_active Ca2+/Calmodulin Complex (Active) Calmodulin->CaM_active Conformational Change Downstream_Effectors Downstream Effectors (e.g., CaMKII, Calcineurin) CaM_active->Downstream_Effectors Activates Beauverolide_Ja This compound Beauverolide_Ja->CaM_active Inhibits Cellular_Response Cellular Response Downstream_Effectors->Cellular_Response Leads to

Caption: The Calcium-Calmodulin signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro Studies

The following diagram outlines a typical workflow for conducting in vitro experiments with this compound.

Experimental_Workflow Start Start Prep_Stock Prepare this compound Stock Solution (in DMSO) Start->Prep_Stock Cell_Culture Culture Cells to Desired Confluency Start->Cell_Culture Prep_Working Prepare Working Solutions (Dilute Stock in Medium) Prep_Stock->Prep_Working Treatment Treat Cells with This compound & Vehicle Cell_Culture->Treatment Prep_Working->Treatment Vehicle_Control Prepare Vehicle Control (DMSO in Medium) Vehicle_Control->Treatment Incubation Incubate for Desired Time Treatment->Incubation Assay Perform Cellular Assay (e.g., Viability, Signaling) Incubation->Assay Data_Analysis Analyze and Interpret Data Assay->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for in vitro experiments using this compound.

Conclusion

This compound is a promising research compound with a well-defined molecular target. Its hydrophobic nature necessitates careful formulation for experimental use. The protocols and information provided herein offer a comprehensive guide for researchers to effectively prepare and utilize this compound in their studies. Adherence to these guidelines will help ensure the generation of reliable and reproducible data, facilitating further exploration of the therapeutic potential of this potent calmodulin inhibitor.

References

Synthetic Routes for Beauverolide Ja and Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical synthesis of Beauverolide Ja and its derivatives. Beauverolides are a class of cyclodepsipeptides with a range of biological activities, making their synthetic access a crucial aspect of further research and drug development. The protocols outlined herein are based on established methods for the synthesis of related cyclodepsipeptides and provide a comprehensive guide for the laboratory synthesis of these complex natural products.

Overview of the Synthetic Strategy

The total synthesis of this compound, a cyclic depsipeptide, is a multi-step process that can be broadly divided into two main stages:

  • Synthesis of the Linear Precursor: This stage involves the sequential coupling of the constituent amino and hydroxy acids in the correct sequence to form a linear peptide chain. Solid-Phase Peptide Synthesis (SPPS) is the method of choice for this stage due to its efficiency and ease of purification.

  • Macrolactamization: This is the key cyclization step where the linear precursor is induced to form the cyclic structure of this compound. This intramolecular reaction is typically performed under high dilution to favor cyclization over intermolecular polymerization.

The general synthetic approach is depicted in the workflow diagram below.

Synthetic_Workflow cluster_linear Linear Precursor Synthesis (SPPS) cluster_cyclization Cyclization Resin Solid Support (Resin) AA1 Couple First Protected Amino/Hydroxy Acid Resin->AA1 Deprotection1 Deprotection AA1->Deprotection1 AA2 Couple Second Protected Amino Acid Deprotection1->AA2 Deprotection2 Deprotection AA2->Deprotection2 Chain_Elongation Repeat Coupling and Deprotection Cycles Deprotection2->Chain_Elongation Cleavage Cleavage from Resin Chain_Elongation->Cleavage Linear_Precursor Purified Linear Precursor Cleavage->Linear_Precursor Macrolactamization Macrolactamization (High Dilution) Linear_Precursor->Macrolactamization Purification Purification and Characterization Macrolactamization->Purification Beauverolide_Ja This compound Purification->Beauverolide_Ja

Caption: General workflow for the total synthesis of this compound.

Experimental Protocols

Synthesis of the Linear Precursor of this compound via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the synthesis of the linear tetrapeptide precursor of this compound using Fmoc-based SPPS. The sequence of this compound is cyclo-(D-Hiv-L-Phe-L-Ala-L-MeLeu). The synthesis starts with the loading of the first amino acid, L-Alanine, onto a solid support resin.

Materials:

  • 2-Chlorotrityl chloride resin

  • Fmoc-L-Ala-OH

  • Fmoc-L-Phe-OH

  • Fmoc-L-MeLeu-OH

  • (R)-(-)-2-Hydroxyisovaleric acid (D-Hiv)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Protocol:

  • Resin Loading: Swell 2-chlorotrityl chloride resin in DCM for 30 minutes. Add Fmoc-L-Ala-OH and DIPEA and shake at room temperature for 2 hours. Cap any unreacted sites with methanol.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • Peptide Coupling (Fmoc-L-Phe-OH): In a separate vessel, pre-activate Fmoc-L-Phe-OH with DIC and HOBt in DMF for 15 minutes. Add the activated amino acid solution to the resin and shake for 2 hours. Wash the resin.

  • Peptide Coupling (Fmoc-L-MeLeu-OH): Repeat the deprotection and coupling steps with Fmoc-L-MeLeu-OH.

  • Hydroxy Acid Coupling (D-Hiv): For the final coupling, pre-activate D-Hiv with DIC and HOBt and couple to the deprotected N-terminus of the peptide chain.

  • Cleavage of the Linear Precursor: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours. Filter the resin and collect the filtrate. Precipitate the linear peptide in cold diethyl ether, centrifuge, and dry under vacuum.

  • Purification: Purify the crude linear peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Table 1: Reagents for Linear Precursor Synthesis

StepReagentMolar Excess (relative to resin loading)SolventReaction Time
Resin LoadingFmoc-L-Ala-OH, DIPEA2, 4DCM2 h
Fmoc Deprotection20% Piperidine-DMF20 min
Peptide CouplingFmoc-AA-OH, DIC, HOBt3, 3, 3DMF2 h
Hydroxy Acid CouplingD-Hiv, DIC, HOBt3, 3, 3DMF2 h
CleavageTFA/TIS/Water (95:2.5:2.5)--2 h
Macrolactamization to form this compound

This protocol describes the cyclization of the linear precursor to form the final this compound product. The reaction is carried out under high dilution to promote intramolecular cyclization.

Materials:

  • Purified linear precursor of this compound

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

Protocol:

  • Dissolution: Dissolve the purified linear precursor in a large volume of anhydrous DCM or a DCM/DMF mixture to achieve a final concentration of approximately 0.5 mM.

  • Addition of Reagents: To the stirred solution, add HATU (1.5 equivalents) and DIPEA (3 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Workup: Once the reaction is complete, concentrate the solution under reduced pressure.

  • Purification: Purify the crude cyclized product by RP-HPLC to obtain pure this compound.

  • Characterization: Confirm the structure and purity of the final product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Table 2: Conditions for Macrolactamization

ParameterCondition
Cyclization AgentHATU
BaseDIPEA
SolventDCM or DCM/DMF
Concentration~0.5 mM
TemperatureRoom Temperature
Reaction Time12-24 h

Synthesis of this compound Derivatives

The synthesis of derivatives of this compound can be achieved by incorporating modified amino or hydroxy acids into the SPPS protocol. For example, to synthesize a derivative with a different amino acid at the L-Phenylalanine position, simply substitute Fmoc-L-Phe-OH with the desired protected amino acid during the corresponding coupling step.

The general strategy for derivative synthesis is outlined in the following diagram:

Derivative_Synthesis Start This compound Linear Precursor Synthesis Modification Introduce Modified Amino/Hydroxy Acid during SPPS Start->Modification Linear_Derivative Linear Precursor of Derivative Modification->Linear_Derivative Cyclization Macrolactamization Linear_Derivative->Cyclization Derivative This compound Derivative Cyclization->Derivative

Caption: Logical flow for the synthesis of this compound derivatives.

Safety Precautions

  • All chemical manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Reagents such as TFA, piperidine, and DIC are corrosive and/or toxic and should be handled with extreme care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Amplifying Nature's Arsenal: Application Notes and Protocols for Enhanced Beauverolide Ja Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to Beauverolide Ja and its Therapeutic Potential

Beauverolides are a class of cyclic depsipeptides produced by various entomopathogenic fungi, most notably Beauveria bassiana. Among these, this compound has garnered significant interest within the drug development community due to its diverse and potent biological activities. These include promising insecticidal, antimicrobial, and cytotoxic properties, positioning it as a valuable lead compound for the development of novel pharmaceuticals and agrochemicals. The biosynthesis of beauverolides is orchestrated by a dedicated biosynthetic gene cluster (BGC), a contiguous stretch of genes encoding all the necessary enzymatic machinery for its production.

The this compound Biosynthetic Gene Cluster: A Blueprint for Production

The core of this compound production lies within a conserved four-gene cluster, designated besA-D. This cluster comprises:

  • besA : A Non-Ribosomal Peptide Synthetase (NRPS) responsible for the selection and assembly of the amino acid precursors.

  • besB : A Polyketide Synthase (PKS) that synthesizes the 3-hydroxy fatty acid moiety.

  • besC : An acyltransferase involved in the transfer of the polyketide chain.

  • besD : A CoA-ligase that activates the fatty acid precursor.

Understanding the architecture and function of this BGC is paramount for its targeted manipulation and amplification to enhance the production of this compound.

Rationale for Gene Cluster Amplification

Native production of this compound in Beauveria bassiana is often low and subject to complex regulatory networks, making large-scale production for research and commercial purposes challenging. Gene cluster amplification, through heterologous expression in a well-characterized host organism, offers a powerful strategy to overcome these limitations. By isolating the bes cluster and introducing it into a high-producing fungal chassis, such as Aspergillus oryzae, it is possible to achieve significantly higher yields and streamline the production process. This approach also opens avenues for biosynthetic pathway engineering to generate novel this compound analogs with improved therapeutic properties.

Data Presentation: Enhancing Beauverolide Production

The following tables summarize quantitative data from studies focused on optimizing the production of beauverolides and related fungal spores, which are indicative of secondary metabolite production capacity. While specific yield data for this compound from heterologous expression is still emerging, these findings highlight effective strategies for increasing the productivity of Beauveria species.

Organism Optimization Strategy Key Component Observed Increase in Production
Beauveria sp. FO-6979Media SupplementationTryptone5 to 10-fold increase in Beauveriolide I and III
Beauveria sp. FO-6979Precursor FeedingL-Leucine / L-IsoleucineHigh and selective production of Beauveriolide I or III, respectively[1]
Organism Fermentation Type Optimized Parameter Resulting Spore/Propagule Yield
Beauveria bassianaSolid-State FermentationOptimized medium (wheat, wheat bran, corncob)15.69 x 10⁶ spores/mL[2]
Beauveria bassiana KK5Submerged Batch CultureOptimized medium (sucrose, casamino acid)5.65 x 10⁷ spores/mL[3]
Beauveria bassiana IsolatesSubmerged Culture-Blastospores: 2.62 to 6.61 x 10⁸ mL⁻¹Submerged conidia: 1.88 to 3.92 x 10⁸ mL⁻¹[4]

Experimental Protocols

Protocol 1: Amplification of the this compound Biosynthetic Gene Cluster using Gibson Assembly

This protocol outlines the steps for amplifying the four-gene bes cluster from Beauveria bassiana genomic DNA and assembling it into an expression vector using Gibson Assembly.

Materials:

  • High-quality genomic DNA from Beauveria bassiana

  • Phusion High-Fidelity DNA Polymerase

  • dNTPS

  • Primers with 20-40 bp overlaps flanking each gene of the bes cluster and the vector linearization site

  • Expression vector (e.g., pTYGS series for Aspergillus oryzae)

  • Restriction enzyme for vector linearization

  • Gibson Assembly Master Mix (e.g., NEB #E2611)

  • Nuclease-free water

  • Chemically competent E. coli for transformation

  • LB agar plates with appropriate antibiotic selection

Procedure:

  • Primer Design: Design forward and reverse primers for each of the four bes genes (besA, besB, besC, besD). The 5' end of each primer must contain a 20-40 bp overlap with the adjacent DNA fragment (either the next gene in the cluster or the linearized vector).

  • PCR Amplification: Perform four separate PCR reactions to amplify each of the bes genes from B. bassiana genomic DNA using Phusion polymerase.

  • Vector Linearization: Digest the recipient expression vector with a suitable restriction enzyme to create a linear DNA fragment.

  • Gel Purification: Run the PCR products and the linearized vector on an agarose gel. Excise the bands of the correct size and purify the DNA using a gel extraction kit.

  • Quantify DNA: Measure the concentration of the purified PCR products and the linearized vector.

  • Gibson Assembly Reaction:

    • On ice, combine the purified DNA fragments in equimolar amounts in a total volume of 10 µL. A 2-3 fold molar excess of inserts to vector is recommended.

    • Add 10 µL of 2X Gibson Assembly Master Mix.

    • Incubate the reaction at 50°C for 60 minutes.

  • Transformation: Transform chemically competent E. coli with 2 µL of the assembly reaction. Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

  • Colony PCR and Sequencing: Screen colonies by PCR to verify the correct assembly of the gene cluster. Confirm the sequence of the assembled construct by Sanger sequencing.

Protocol 2: Heterologous Expression of the this compound Gene Cluster in Aspergillus oryzae

This protocol describes the transformation of the assembled bes gene cluster expression vector into the fungal host Aspergillus oryzae NSAR1.

Materials:

  • Purified expression vector containing the bes gene cluster

  • Aspergillus oryzae NSAR1 spores

  • Protoplasting solution (e.g., Yatalase, Lysing Enzymes from Trichoderma harzianum)

  • PEG-CaCl₂ solution

  • Malt extract agar (MEA) plates

  • Minimal medium plates for transformant selection

  • Liquid fermentation medium

Procedure:

  • Protoplast Preparation:

    • Inoculate A. oryzae NSAR1 in a suitable liquid medium and incubate to obtain a sufficient amount of mycelia.

    • Harvest the mycelia by filtration and wash with an osmotic stabilizer.

    • Resuspend the mycelia in the protoplasting solution and incubate with gentle shaking until a sufficient number of protoplasts are released.

    • Filter the protoplast suspension to remove mycelial debris and wash the protoplasts with the osmotic stabilizer.

  • Transformation:

    • Resuspend the protoplasts in a transformation buffer.

    • Add the purified expression vector DNA to the protoplast suspension.

    • Add the PEG-CaCl₂ solution and incubate on ice.

    • Plate the transformation mixture onto selective minimal medium plates and incubate until transformant colonies appear.

  • Screening of Transformants:

    • Isolate individual transformant colonies and confirm the integration of the bes gene cluster by PCR using genomic DNA extracted from the transformants.

  • Fermentation and Metabolite Extraction:

    • Inoculate a confirmed transformant into a liquid fermentation medium.

    • After a suitable incubation period, harvest the culture broth and mycelia.

    • Extract the secondary metabolites from the culture using an appropriate organic solvent (e.g., ethyl acetate).

  • Analysis of this compound Production:

    • Analyze the crude extract for the presence of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Quantify the yield of this compound by comparing it to a standard curve.

Visualizations

Beauverolide_Ja_Biosynthesis_Pathway cluster_precursors Precursors cluster_enzymes Biosynthetic Gene Cluster (besA-D) cluster_products Product Fatty_Acid Fatty Acid besD besD (CoA-ligase) Fatty_Acid->besD Amino_Acids Amino Acids besA besA (NRPS) Amino_Acids->besA besB besB (PKS) besD->besB Activated Fatty Acid besC besC (Acyltransferase) besB->besC Polyketide Chain besC->besA Acyl Transfer Beauverolide_Ja This compound besA->Beauverolide_Ja Cyclization & Release

Caption: Biosynthetic pathway of this compound.

Gene_Cluster_Amplification_Workflow cluster_isolation Step 1: Gene Cluster Isolation cluster_assembly Step 2: Vector Assembly cluster_expression Step 3: Heterologous Expression cluster_analysis Step 4: Analysis gDNA B. bassiana Genomic DNA PCR PCR Amplification of besA, besB, besC, besD gDNA->PCR Assembly Gibson Assembly PCR->Assembly Vector Expression Vector Vector->Assembly Transformation Transformation into Aspergillus oryzae Assembly->Transformation Fermentation Fermentation Transformation->Fermentation Extraction Metabolite Extraction Fermentation->Extraction Analysis HPLC / LC-MS Analysis Extraction->Analysis

Caption: Workflow for gene cluster amplification.

References

Application Notes and Protocols for Metabolic Engineering of Fungi for Beauverolide Overproduction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beauverolides are a class of cyclic depsipeptides produced by various fungi, notably the entomopathogenic fungus Beauveria bassiana. These secondary metabolites exhibit a range of biological activities, including insecticidal, antimicrobial, and potential anti-atherosclerotic properties, making them attractive targets for drug development and agricultural applications. Overproduction of specific beauverolide analogs, such as Beauverolide Ja, through metabolic engineering is a key strategy to enable further research and development. This document provides a comprehensive overview of the biosynthetic pathways, metabolic engineering strategies, and detailed experimental protocols for the overproduction, extraction, and quantification of beauverolides from fungal hosts.

Introduction to Beauverolide Biosynthesis

Beauverolides are synthesized by a hybrid Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) multienzyme complex. The general structure consists of one α-hydroxy fatty acid moiety and three amino acid residues cyclized into a depsipeptide ring. The diversity of beauverolide analogs arises from variations in the fatty acid chain length and the specific amino acids incorporated by the NRPS modules.

The biosynthetic gene cluster (BGC) responsible for the production of several beauverolides (e.g., Ba, Ka, Ca) in Beauveria bassiana has been identified and is cataloged in the MIBiG database as BGC0002203[1][2]. The core of this cluster is a PKS-NRPS gene that orchestrates the entire synthesis. Understanding this pathway is fundamental to devising effective metabolic engineering strategies.

Visualized Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway for a representative beauverolide molecule, assembled by the PKS-NRPS machinery.

Beauverolide_Biosynthesis cluster_pks PKS Module cluster_nrps NRPS Modules (3x) cluster_release Release & Cyclization Malonyl_CoA Malonyl-CoA (Extender Unit) PKS_Domains KS-AT-DH-ER-KR-ACP Malonyl_CoA->PKS_Domains Extension Fatty_Acyl_CoA Fatty Acyl-CoA (Starter Unit) Fatty_Acyl_CoA->PKS_Domains Loading Polyketide_Chain 3-Hydroxy Fatty Acid PKS_Domains->Polyketide_Chain NRPS_Module_1 Module 1 (A-T-C) Polyketide_Chain->NRPS_Module_1 Transfer Amino_Acid_1 Amino Acid 1 Amino_Acid_1->NRPS_Module_1 Activation Amino_Acid_2 Amino Acid 2 NRPS_Module_2 Module 2 (A-T-C) Amino_Acid_2->NRPS_Module_2 Activation Amino_Acid_3 Amino Acid 3 NRPS_Module_3 Module 3 (A-T-C) Amino_Acid_3->NRPS_Module_3 Activation NRPS_Module_1->NRPS_Module_2 NRPS_Module_2->NRPS_Module_3 Linear_Precursor Linear Tetradepsipeptide NRPS_Module_3->Linear_Precursor TE_Domain Thioesterase (TE) Domain Beauverolide Cyclic Beauverolide TE_Domain->Beauverolide Cyclization Linear_Precursor->TE_Domain

Caption: Proposed biosynthetic pathway for Beauverolides via a PKS-NRPS hybrid enzyme.

Metabolic Engineering Strategies for Overproduction

The primary goal of metabolic engineering is to increase the flux towards the target metabolite, this compound, by manipulating the host's genetic and regulatory networks. Key strategies include the overexpression of biosynthetic genes, deletion of competing pathways, and heterologous expression of the entire BGC.

Overexpression of the PKS-NRPS Gene

The most direct approach is to increase the expression of the core PKS-NRPS hybrid synthase. This can be achieved by placing the gene under the control of a strong, constitutive promoter.

Deletion of Repressors and Competing Pathways

Fungal secondary metabolite clusters are often silenced or repressed under standard laboratory conditions. Identifying and knocking out transcriptional repressors can unlock or significantly enhance BGC expression. For instance, CRISPR-Cas9-mediated knockout of the Bbsmr1 repressor in B. bassiana resulted in the overproduction of the polyketide oosporein, a strategy that could be adapted for beauverolides[3][4]. Additionally, deleting genes of competing pathways that drain precursors (e.g., other PKS or NRPS clusters) can redirect metabolic flux towards beauverolide synthesis.

Heterologous Expression

Moving the entire beauverolide BGC from its native producer into a well-characterized fungal chassis, such as Aspergillus nidulans or Aspergillus oryzae, can be highly effective. These hosts are often easier to manipulate genetically and are optimized for high-yield fermentation, potentially overcoming native regulatory bottlenecks[5][6][7][8][9].

Visualized Engineering Workflow

The following diagram outlines a general workflow for the metabolic engineering of B. bassiana for beauverolide overproduction using CRISPR-Cas9.

Engineering_Workflow cluster_design Design & Assembly cluster_transformation Fungal Transformation cluster_analysis Screening & Analysis Identify_Target Identify Target Gene (e.g., PKS-NRPS, Repressor) Design_gRNA Design guide RNA (gRNA) Identify_Target->Design_gRNA Assemble_RNP Assemble Cas9/gRNA Ribonucleoprotein (RNP) Design_gRNA->Assemble_RNP Transformation Transform with RNP & Donor DNA (PEG-mediated) Assemble_RNP->Transformation Prepare_Donor Prepare Donor DNA (for Promoter Insertion) Prepare_Donor->Transformation Protoplast_Prep Prepare B. bassiana Protoplasts Protoplast_Prep->Transformation Regeneration Regenerate on Selective Medium Transformation->Regeneration Screening Screen Transformants (PCR & Sequencing) Regeneration->Screening Cultivation Cultivate Positive Strains Screening->Cultivation Extraction Extract Metabolites Cultivation->Extraction Quantification Quantify Beauverolide (HPLC-MS) Extraction->Quantification

Caption: General workflow for CRISPR-Cas9 mediated genetic engineering of B. bassiana.

Quantitative Data on Beauverolide Production

A comprehensive literature search did not yield specific quantitative data (e.g., titers in mg/L or fold-increase) for the targeted overproduction of this compound through metabolic engineering. However, studies on related metabolites in B. bassiana and other fungi provide a framework for what can be achieved and reported. The table below is presented as a template for data presentation and includes representative data for other relevant secondary metabolites to illustrate typical production levels.

Fungal StrainGenetic ModificationTarget MetaboliteProduction TiterFold IncreaseReference
Beauveria bassianaΔBbsmr1 (Repressor KO)OosporeinData not quantified in titerSignificant visual increase[4]
B. bassianaWild-Type (in insect host)Beauvericin63.6–109.8 µg/gN/A[10]
B. bassianaWild-Type (in insect host)Bassianolide20.6–51.1 µg/gN/A[10]
Aspergillus nidulansHeterologous ExpressionPenicillenol A1~50 mg/LN/A (vs. no production)[11]
E. coliFeedback Regulation (FREP)Lycopene~150 mg/L3-fold[6]

Experimental Protocols

The following protocols are generalized from methods reported for Beauveria bassiana and other filamentous fungi for the production and analysis of secondary metabolites, including cyclodepsipeptides.

Protocol 1: Cultivation of Beauveria bassiana for Metabolite Production

This protocol describes liquid and solid-state fermentation, which can be optimized for beauverolide production.

Materials:

  • Beauveria bassiana strain (e.g., ATCC 90517)

  • Potato Dextrose Agar with Yeast Extract (PDAY) plates: 24 g PDA, 5 g Yeast Extract per 1 L water.

  • Liquid Culture Medium (PDB): 24 g Potato Dextrose Broth per 1 L water.

  • Solid Substrate: Autoclaved rice (50 g per 1 L flask, moistened with 50 mL water).

  • Sterile water with 0.05% (v/v) Tween 80.

  • Incubator and shaking incubator (25-28°C).

Procedure:

  • Inoculum Preparation: a. Grow B. bassiana on PDAY plates at 25°C for 10-14 days until heavy sporulation occurs. b. Harvest conidia by flooding the plate with 10 mL of sterile 0.05% Tween 80 solution and gently scraping the surface with a sterile loop. c. Filter the suspension through sterile glass wool to remove mycelia. d. Count the conidia using a hemocytometer and adjust the concentration to 1 x 107 conidia/mL.

  • Liquid Fermentation: a. Inoculate 100 mL of PDB in a 250 mL flask with 1 mL of the conidial suspension. b. Incubate at 25°C with shaking at 150 rpm for 7-10 days.

  • Solid-State Fermentation: a. Inoculate the sterile rice substrate in a 1 L flask with 5 mL of the conidial suspension. b. Incubate at 25°C under static conditions for 21-28 days, shaking the flask manually once every 2-3 days to ensure even growth.

Protocol 2: Protoplast Formation and PEG-Mediated Transformation

This protocol is essential for introducing genetic material (e.g., CRISPR-Cas9 RNPs) into B. bassiana.

Materials:

  • Young mycelia from liquid culture (Protocol 1, grown for 48-72 hours).

  • Lysing enzyme solution: 10 mg/mL Lysing Enzymes from Trichoderma harzianum in OM buffer.

  • OM Buffer: 1.2 M MgSO4, 10 mM sodium phosphate buffer, pH 5.8.

  • STC Buffer: 1.2 M Sorbitol, 10 mM Tris-HCl pH 7.5, 50 mM CaCl2.

  • PEG Solution: 40% (w/v) PEG 4000, 1.2 M Sorbitol, 10 mM Tris-HCl pH 7.5, 50 mM CaCl2.

  • Regeneration Medium: PDA supplemented with 1.2 M Sorbitol and the appropriate selection agent.

Procedure:

  • Harvest young mycelia by filtration and wash with sterile OM buffer.

  • Resuspend mycelia in 10 mL of lysing enzyme solution and incubate at 30°C with gentle shaking (80 rpm) for 2-4 hours.

  • Monitor protoplast formation microscopically.

  • Separate protoplasts from mycelial debris by filtering through sterile glass wool.

  • Pellet protoplasts by centrifugation (1,500 x g, 10 min), wash twice with STC buffer, and resuspend in STC buffer to a concentration of 1 x 108 protoplasts/mL.

  • Mix 100 µL of protoplast suspension with the DNA/RNP complex (5-10 µg). Incubate on ice for 20 min.

  • Add 1 mL of PEG solution, mix gently, and incubate at room temperature for 15 min.

  • Plate the transformation mix onto the regeneration medium and incubate at 25°C for 4-7 days until transformants appear.

Protocol 3: Extraction and Quantification of Beauverolides

This protocol describes the extraction of lipophilic cyclodepsipeptides from fungal culture and their analysis by HPLC-MS.

Materials:

  • Fungal culture (liquid broth or solid substrate).

  • Ethyl acetate (EtOAc), HPLC grade.

  • Methanol (MeOH), HPLC grade.

  • Anhydrous sodium sulfate.

  • Rotary evaporator.

  • HPLC-MS system with a C18 column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Beauverolide analytical standard (if available).

Procedure:

  • Extraction from Liquid Culture: a. Separate mycelia from the culture broth by filtration. b. Extract the filtrate three times with an equal volume of ethyl acetate in a separatory funnel. c. Extract the mycelial mass separately by homogenizing it in ethyl acetate. d. Combine all ethyl acetate fractions, dry over anhydrous sodium sulfate, and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Extraction from Solid Culture: a. Submerge the entire solid culture in ethyl acetate (approx. 300 mL per flask) and let it stand for 24 hours. b. Filter the mixture to remove the solid substrate. c. Repeat the extraction of the solid material. d. Combine the ethyl acetate extracts, dry, and evaporate as described above.

  • Quantification by HPLC-MS: a. Reconstitute the dried extract in a known volume of methanol (e.g., 1 mL). b. Filter the sample through a 0.22 µm syringe filter. c. Inject 5-10 µL onto a C18 column (e.g., 2.1 x 100 mm, 2.6 µm). d. Elute with a gradient of Mobile Phase B into A (e.g., 40% to 100% B over 15 minutes). e. Detect the target beauverolide using mass spectrometry in positive ion mode, monitoring for its specific m/z. f. Quantify by comparing the peak area to a standard curve generated from an analytical standard.

Visualized Analytical Workflow

Analytical_Workflow Start Fungal Culture (Liquid or Solid) Extraction Solvent Extraction (Ethyl Acetate) Start->Extraction Filtration_Drying Filtration & Drying (Na2SO4) Extraction->Filtration_Drying Evaporation Evaporation (Rotary Evaporator) Filtration_Drying->Evaporation Crude_Extract Crude Extract Evaporation->Crude_Extract Reconstitution Reconstitute in MeOH & Syringe Filter Crude_Extract->Reconstitution HPLC_MS HPLC-MS Analysis (C18 Column, ESI+) Reconstitution->HPLC_MS Data_Analysis Data Analysis (Peak Integration) HPLC_MS->Data_Analysis Quantification Quantification (vs. Standard Curve) Data_Analysis->Quantification

Caption: Workflow for the extraction and quantification of Beauverolides from fungal culture.

References

Application of Beauverolide Ja in Agricultural Pest Control: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beauverolide Ja is a cyclodepsipeptide secondary metabolite produced by the entomopathogenic fungus Beauveria bassiana. This fungus is a well-known biological control agent used globally for the management of a wide range of agricultural pests. While the insecticidal efficacy of B. bassiana as a whole organism is extensively documented, research on the specific contribution and application of its individual toxins, such as this compound, is an emerging field. These toxins are believed to play a crucial role in the pathogenicity of the fungus, often by suppressing the host's immune system and disrupting physiological processes.[1]

This document provides a comprehensive overview of the potential application of this compound in agricultural pest control, including available data, detailed experimental protocols for its evaluation, and insights into its potential mechanism of action. It is important to note that while extensive quantitative data for the insecticidal activity of Beauveria bassiana strains is available, specific LC50 and mortality rate data for purified this compound against agricultural pests are not widely reported in publicly available literature. The following sections provide a framework for researchers to conduct their own evaluations of this promising biopesticide candidate.

Data Presentation: Efficacy of Beauveria bassiana (as a proxy)

Given the limited specific data for this compound, the following tables summarize the insecticidal efficacy of the parent organism, Beauveria bassiana, against various agricultural pests. This data reflects the combined action of all secreted metabolites, including beauverolides.

Pest SpeciesHost CropB. bassiana Strain/IsolateConcentrationMortality Rate (%)Time (Days)LC50
Spodoptera litura (Tobacco cutworm)TobaccoNot Specified8 g/100 mL10012Not Reported
Pieris brassicae (Cabbage butterfly)BrassicaceaeMTCC 449510⁹ conidia/mL86.6610Not Reported
Bactrocera dorsalis (Oriental fruit fly)Fruits and VegetablesB41.0 × 10⁷ conidia/mL90.67 (adults)Not Specified1.70 × 10⁵ conidia/mL (adults)
Callosobruchus maculatus (Cowpea weevil)CowpeaJ3510³ conidia/mL>9013Not Reported

Note: The efficacy of B. bassiana is highly dependent on the strain, formulation, environmental conditions (temperature and humidity), and the target pest's life stage.[2]

Experimental Protocols

Protocol 1: Extraction and Purification of this compound from Beauveria bassiana Culture

This protocol outlines a general method for obtaining this compound from fungal cultures, a prerequisite for conducting specific bioassays.

Materials:

  • Beauveria bassiana strain known to produce beauverolides.

  • Potato Dextrose Broth (PDB) or a similar suitable liquid culture medium.

  • Shaking incubator.

  • Ethyl acetate.

  • Rotary evaporator.

  • Silica gel for column chromatography.

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column.

  • Acetonitrile and water (HPLC grade).

  • Standard of this compound (if available for comparison).

Procedure:

  • Fungal Culture: Inoculate the B. bassiana strain into flasks containing sterile PDB. Incubate the flasks in a shaking incubator at 25-28°C for 14-21 days to allow for fungal growth and metabolite production.

  • Extraction: After the incubation period, separate the fungal mycelia from the culture broth by filtration. Extract the culture filtrate three times with an equal volume of ethyl acetate. Combine the ethyl acetate fractions.

  • Concentration: Concentrate the combined ethyl acetate extracts under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Chromatographic Purification:

    • Subject the crude extract to column chromatography on a silica gel column.

    • Elute the column with a gradient of hexane and ethyl acetate to separate different fractions.

    • Monitor the fractions using Thin Layer Chromatography (TLC) to identify fractions containing compounds with similar polarity to beauverolides.

  • HPLC Purification:

    • Further purify the fractions containing the target compounds using a preparative HPLC system with a C18 column.

    • Use a gradient of acetonitrile and water as the mobile phase.

    • Collect the peaks corresponding to the retention time of this compound (if a standard is available) or collect all major peaks for subsequent structural analysis.

  • Structural Elucidation: Confirm the identity and purity of the isolated this compound using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Insecticidal Bioassay for this compound

This protocol provides a general framework for assessing the insecticidal activity of purified this compound against a target pest. This method can be adapted for various insect species.

Materials:

  • Purified this compound.

  • Acetone or another suitable solvent.

  • Distilled water with a non-ionic surfactant (e.g., Triton X-100).

  • Target insect pests (e.g., larvae of Spodoptera litura or adults of Aphis gossypii).

  • Artificial diet (for chewing insects) or leaf discs (for sucking and chewing insects).

  • Petri dishes or multi-well plates.

  • Micro-applicator or sprayer.

  • Incubator with controlled temperature, humidity, and photoperiod.

Procedure:

  • Preparation of Test Solutions: Dissolve a known amount of purified this compound in a small amount of acetone. Prepare a series of dilutions in distilled water containing a surfactant to achieve the desired test concentrations. A control solution should be prepared with the same concentration of acetone and surfactant but without this compound.

  • Application Method (Choose one based on the target pest):

    • Diet Incorporation (for chewing insects): Incorporate the test solutions into the artificial diet before it solidifies. Pour the diet into multi-well plates.

    • Leaf Dip Method (for chewing and sucking insects): Dip leaf discs of a suitable host plant into the test solutions for a few seconds and allow them to air dry.

    • Topical Application (for contact toxicity): Apply a small, known volume (e.g., 1 µL) of the test solution directly to the dorsal thorax of each insect using a micro-applicator.

    • Spray Method: Spray the test solutions onto insects or host plant material in a controlled spray tower.

  • Insect Exposure: Place a known number of insects (e.g., 10-20) into each petri dish or well containing the treated diet or leaf disc. For topical application, place the treated insects into clean containers with an untreated food source.

  • Incubation: Maintain the bioassay units in an incubator under conditions optimal for the target insect's development (e.g., 25 ± 2°C, 60-70% RH, 16:8 h L:D photoperiod).

  • Data Collection: Record insect mortality at regular intervals (e.g., 24, 48, 72, and 96 hours) after treatment. An insect is considered dead if it does not move when prodded with a fine brush.

  • Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Calculate the LC50 (median lethal concentration) or LD50 (median lethal dose) values using probit analysis.

Mandatory Visualizations

Beauveria_Infection_Process spore Beauveria bassiana Spore (Conidia) cuticle Insect Cuticle spore->cuticle Adhesion germination Spore Germination & Appressorium Formation cuticle->germination penetration Enzymatic & Mechanical Penetration germination->penetration hemocoel Enters Hemocoel (Insect Blood) penetration->hemocoel toxin_production Production of Toxins (e.g., this compound) hemocoel->toxin_production immune_suppression Immune System Suppression toxin_production->immune_suppression death Insect Death immune_suppression->death sporulation Mycelial Growth & Sporulation on Cadaver death->sporulation

Caption: Infection process of Beauveria bassiana on an insect host.

Beauverolide_Ja_Evaluation_Workflow cluster_0 Preparation cluster_1 Bioassay cluster_2 Analysis culture 1. B. bassiana Culture extraction 2. Extraction & Purification of this compound culture->extraction prep_solutions 3. Prepare Test Solutions extraction->prep_solutions application 4. Application to Target Pest prep_solutions->application incubation 5. Incubation application->incubation data_collection 6. Mortality Data Collection incubation->data_collection data_analysis 7. Probit Analysis (LC50/LD50) data_collection->data_analysis conclusion 8. Efficacy Determination data_analysis->conclusion

Caption: Experimental workflow for evaluating this compound's insecticidal activity.

Beauverolide_Signaling_Pathway beauverolide This compound hemocyte Insect Hemocyte (Immune Cell) beauverolide->hemocyte inhibition Inhibition beauverolide->inhibition stimulation Stimulation beauverolide->stimulation alteration Alteration beauverolide->alteration phagocytosis Phagocytosis hemocyte->phagocytosis humoral_response Humoral Immune Response (e.g., Antimicrobial Peptides) hemocyte->humoral_response cytoskeleton Cytoskeleton hemocyte->cytoskeleton inhibition->phagocytosis stimulation->humoral_response alteration->cytoskeleton

Caption: Postulated immunomodulatory effects of this compound in insects.

Mechanism of Action (Postulated)

The precise molecular target of this compound in insects has not been definitively identified. However, based on studies of the parent fungus and related compounds like Beauverolide L, a multi-faceted mechanism of action can be postulated:

  • Immunosuppression: Beauverolides likely play a significant role in suppressing the insect's immune system, thereby facilitating the proliferation of the fungus within the host. Studies on Beauverolide L have shown that it can inhibit the phagocytic activity of insect hemocytes (immune cells).[3] This would prevent the engulfment and destruction of fungal cells in the hemolymph. While inhibiting cellular immunity, some beauverolides may paradoxically stimulate aspects of the humoral immune response, such as the production of antimicrobial peptides.[3] This complex interaction suggests a sophisticated manipulation of the host's defense mechanisms.

  • Ion Channel Disruption: Many fungal toxins exert their effects by disrupting ion channels in cell membranes, leading to paralysis and death. While direct evidence for this compound is lacking, it is plausible that it could interact with insect ion channels, such as calcium (Ca2+) or potassium (K+) channels, altering ion homeostasis and disrupting nerve and muscle function.

  • Enzymatic Activity: As a cyclodepsipeptide, this compound may have inhibitory effects on critical insect enzymes, although specific targets have yet to be identified.

Further research is required to elucidate the specific molecular targets and signaling pathways affected by this compound in agricultural pests.

Conclusion and Future Directions

This compound represents a promising candidate for the development of a novel bioinsecticide. Its production by a well-established biocontrol agent, Beauveria bassiana, suggests its potential for environmental compatibility. However, significant research is needed to fully realize this potential. Future research should focus on:

  • Standardized Bioassays: Establishing standardized bioassay protocols to determine the LC50 and LD50 values of purified this compound against a range of key agricultural pests.

  • Mechanism of Action Studies: Identifying the specific molecular target(s) of this compound in insects to understand its mode of action and to inform strategies for resistance management.

  • Formulation Development: Developing stable and effective formulations of this compound that protect the molecule from environmental degradation and ensure efficient delivery to the target pest.

  • Synergistic Effects: Investigating the potential synergistic effects of this compound with other B. bassiana toxins or with conventional insecticides to enhance pest control efficacy.

The protocols and information provided in this document offer a foundational resource for researchers to embark on the exciting journey of exploring this compound's potential as a next-generation tool for sustainable agriculture.

References

Application Notes and Protocols for Exploring Beauverolide Ja in Anti-Cancer Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature extensively covers the anti-cancer properties of Beauvericin (BEA), a cyclic hexadepsipeptide closely related to Beauverolide Ja. Due to the limited availability of specific data for this compound, these application notes and protocols are primarily based on the findings for Beauvericin, with the assumption that this compound exhibits similar mechanisms of action. Researchers are advised to validate these protocols and findings specifically for this compound in their experimental settings.

Introduction

This compound is a cyclic depsipeptide that, like other members of the beauverolide family, presents a promising scaffold for the development of novel anti-cancer therapeutics. Drawing parallels from the well-studied analogue, Beauvericin, it is hypothesized that this compound exerts its anti-cancer effects through the induction of apoptosis and cell cycle arrest in various cancer cell lines. This document provides a comprehensive overview of the potential mechanisms of action and detailed protocols for investigating the anti-cancer properties of this compound.

Potential Anti-Cancer Mechanisms of Action

This compound is proposed to induce cancer cell death and inhibit proliferation through multiple signaling pathways:

  • Induction of Apoptosis: this compound likely triggers programmed cell death through the intrinsic (mitochondrial) pathway. This involves the regulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of a caspase cascade, ultimately resulting in the cleavage of cellular substrates and apoptotic cell death.[1]

  • Cell Cycle Arrest: The compound may cause a halt in the cell cycle, preventing cancer cells from progressing through the phases required for division and proliferation.

  • Modulation of Signaling Pathways: Key signaling pathways implicated in cancer cell survival and proliferation, such as the MAPK/ERK and Src/STAT3 pathways, are potential targets of this compound. Inhibition of these pathways can lead to a reduction in cell viability and tumor growth.

Data Presentation: Cytotoxicity of Beauvericin (as a proxy for this compound)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Beauvericin in various cancer cell lines, providing an indication of its cytotoxic potency.

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
SH-SY5YNeuroblastoma10.7 ± 3.724[2]
SH-SY5YNeuroblastoma2.5 ± 3.348[2]
SH-SY5YNeuroblastoma2.2 ± 3.372[2]
HepG2Hepatocellular Carcinoma7.5 ± 0.424[2]
HepG2Hepatocellular Carcinoma5.0 ± 0.348[2]
HepG2Hepatocellular Carcinoma3.0 ± 0.672[2]
C6GliomaNot specifiedNot specified[3]
Hct116Colorectal CarcinomaNot specifiedNot specified[3]
H4IIEHepatomaLow µM rangeNot specified[3]
CT-26Colon Carcinoma1.872[4]
KB-3-1Cervix Carcinoma3.172[4]
CHO-K1Ovarian Carcinoma10.7 to 2.224 to 72[5]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (solvent only).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G cluster_0 Experimental Workflow: MTT Assay A Seed cancer cells in 96-well plate B Treat with this compound (various concentrations and time points) A->B C Add MTT solution and incubate B->C D Solubilize formazan crystals C->D E Measure absorbance at 570 nm D->E F Calculate cell viability and IC50 E->F

Workflow for determining cell viability using the MTT assay.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This protocol is for quantifying apoptosis in cancer cells treated with this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 and 48 hours.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

G cluster_1 Experimental Workflow: Apoptosis Analysis A Treat cells with this compound B Harvest and wash cells A->B C Stain with Annexin V-FITC and PI B->C D Analyze by flow cytometry C->D E Quantify apoptotic cell populations D->E

Workflow for apoptosis analysis using flow cytometry.
Cell Cycle Analysis by Flow Cytometry

This protocol is for determining the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 70% cold ethanol

  • PBS

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Seed cells and treat with this compound at its IC50 concentration for 24 and 48 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

G cluster_2 Experimental Workflow: Cell Cycle Analysis A Treat cells with this compound B Harvest, wash, and fix cells A->B C Stain with Propidium Iodide and RNase A B->C D Analyze DNA content by flow cytometry C->D E Determine cell cycle phase distribution D->E

Workflow for cell cycle analysis using flow cytometry.
Western Blot Analysis of Signaling Proteins

This protocol is for detecting changes in the expression and phosphorylation of key proteins in signaling pathways affected by this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Primary antibodies (e.g., against p-ERK, ERK, p-STAT3, STAT3, Bcl-2, Bax, Caspase-3, PARP, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with this compound at various concentrations and time points.

  • Lyse the cells and quantify the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

G cluster_3 Experimental Workflow: Western Blot Analysis A Treat cells with this compound B Lyse cells and quantify protein A->B C SDS-PAGE and protein transfer B->C D Antibody incubation (Primary and Secondary) C->D E Chemiluminescent detection and imaging D->E F Quantify protein expression levels E->F

Workflow for Western blot analysis of protein expression.

Signaling Pathway Diagrams

The following diagrams illustrate the potential signaling pathways targeted by this compound in cancer cells, based on studies of Beauvericin.

G cluster_0 Mitochondrial Apoptosis Pathway Beauverolide_Ja This compound Bcl2 Bcl-2 (anti-apoptotic) Inhibited Beauverolide_Ja->Bcl2 Bax Bax (pro-apoptotic) Activated Beauverolide_Ja->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 PARP PARP cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Proposed mitochondrial apoptosis pathway induced by this compound.

G cluster_1 MAPK/ERK Signaling Pathway Beauverolide_Ja This compound MEK1_2 MEK1/2 Beauverolide_Ja->MEK1_2 ERK42_44 ERK42/44 MEK1_2->ERK42_44 RSK 90RSK ERK42_44->RSK Proliferation Cell Proliferation RSK->Proliferation

Inhibition of the MAPK/ERK signaling pathway by this compound.

G cluster_2 Src/STAT3 Signaling Pathway Beauverolide_Ja This compound Src Src Phosphorylation Beauverolide_Ja->Src STAT3 STAT3 Phosphorylation Src->STAT3 Gene_Expression Target Gene Expression (e.g., Bcl-2) STAT3->Gene_Expression Survival Cell Survival Gene_Expression->Survival

Inhibition of the Src/STAT3 signaling pathway by this compound.

Conclusion

These application notes provide a framework for the investigation of this compound as a potential anti-cancer agent. The provided protocols and pathway diagrams, based on the current understanding of the related compound Beauvericin, offer a starting point for researchers to elucidate the specific mechanisms of this compound and evaluate its therapeutic potential. It is imperative that future studies focus on generating specific data for this compound to validate these proposed mechanisms and to establish a more complete understanding of its anti-cancer activities.

References

Troubleshooting & Optimization

"troubleshooting low purity of Beauverolide Ja extracts"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Beauverolide Ja extracts. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a cyclic depsipeptide, a type of secondary metabolite produced by the fungus Beauveria bassiana. Its primary mechanism of action is the inhibition of Acyl-CoA: cholesterol acyltransferase (ACAT), an enzyme responsible for converting free cholesterol into cholesteryl esters for storage in lipid droplets.[1] There are two isozymes of this enzyme, ACAT-1 and ACAT-2, and beauverolides have been shown to inhibit both.[1][2]

Q2: What are the most common impurities found in a crude this compound extract?

Crude extracts of Beauveria bassiana are complex mixtures containing a variety of secondary metabolites. The most common impurities are other structurally related beauverolides, as well as other classes of compounds produced by the fungus. These can include:

  • Other Beauverolides: Different beauverolide analogs are often co-produced.

  • Beauvericin: A well-known cyclic hexadepsipeptide with a different structure from beauverolides.[3]

  • Bassianolide: Another cyclic depsipeptide.

  • Pigments: Beauveria bassiana produces pigments such as the yellow tenellin and bassianin, and the red pigment oosporein.[4]

  • Other small molecules: A variety of other secondary metabolites may be present, including alkaloids and polyketides.[2][4]

Q3: Why is my this compound extract showing low purity after initial extraction?

Low purity after initial solvent extraction is common due to the co-extraction of numerous other fungal metabolites. The complexity of the fungal metabolome means that a single solvent extraction will inevitably solubilize a wide range of compounds with varying polarities. Further purification steps are essential to isolate this compound to a high degree of purity.

Troubleshooting Guide: Low Purity of this compound Extracts

This guide addresses specific issues that can lead to low purity of this compound extracts and provides potential solutions.

Problem 1: Poor resolution during chromatographic separation.

  • Question: I am using reverse-phase HPLC, but my peaks are broad and overlapping, making it difficult to isolate this compound. What can I do?

  • Answer: Poor resolution of hydrophobic cyclic peptides like this compound is a common challenge. Here are several parameters you can adjust:

    • Change the Stationary Phase: If you are using a standard C18 column, consider a less hydrophobic stationary phase like C8 or C4, which may provide better selectivity for your compound of interest.

    • Optimize the Mobile Phase:

      • Solvent Strength: Experiment with different organic modifiers. While acetonitrile is common, isopropanol can be effective for highly hydrophobic peptides.[4]

      • Ion-Pairing Agent: Trifluoroacetic acid (TFA) is a standard ion-pairing agent. Varying its concentration (typically 0.05-0.1%) can affect peak shape. For sensitive analyses like LC-MS, lower concentrations are preferable.

      • pH: Adjusting the pH of the mobile phase can alter the ionization state of impurities and improve separation.

    • Gradient Slope: A shallower gradient can increase the separation between closely eluting peaks.

    • Temperature: Increasing the column temperature can decrease viscosity and improve peak shape, but be mindful of the thermal stability of this compound.

Problem 2: Presence of persistent, co-eluting impurities.

  • Question: Even after multiple rounds of chromatography, I have a persistent impurity that co-elutes with this compound. How can I remove it?

  • Answer: Co-eluting impurities, especially structurally similar beauverolides, can be challenging to remove. Consider the following strategies:

    • Orthogonal Chromatography: Employ a different separation technique that relies on a different chemical principle. For example, if you are using reverse-phase chromatography (based on hydrophobicity), try normal-phase chromatography or a method based on size exclusion.

    • Crystallization: If you have a semi-purified extract, crystallization can be a highly effective final purification step to obtain high-purity this compound. This technique relies on differences in solubility.

Problem 3: Low overall yield after purification.

  • Question: My final yield of pure this compound is very low. What are the potential causes and solutions?

  • Answer: Low yield can result from losses at various stages of the purification process.

    • Inefficient Extraction: Ensure your initial solvent extraction is optimized. The choice of solvent should be based on the polarity of this compound. Ethyl acetate is a commonly used solvent for extracting such metabolites.

    • Compound Precipitation: Hydrophobic peptides can precipitate in aqueous buffers. Adding a small percentage of an organic solvent like DMSO or DMF to your sample before injection can help maintain solubility.

    • Adsorption to Surfaces: this compound can adsorb to plasticware and chromatography columns. Using low-adsorption vials and ensuring proper column conditioning can mitigate this.

    • Multiple Purification Steps: Each purification step will inevitably lead to some product loss. Aim for a purification scheme with the minimum number of steps required to achieve the desired purity.

Data Presentation

The following table summarizes a hypothetical multi-step purification of this compound, illustrating typical yields and purity levels that might be achieved at each stage.

Purification StepTotal Weight (mg)Purity of this compound (%)Yield (%)
Crude Ethyl Acetate Extract50005100
Silica Gel Chromatography8004064
Preparative RP-HPLC150>9530
Crystallization120>9924

Experimental Protocols

1. Fungal Culture and Extraction

  • Culture: Beauveria bassiana is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) with shaking for an appropriate period to allow for the production of secondary metabolites.

  • Extraction:

    • The fungal broth is separated from the mycelium by filtration.

    • The culture filtrate is extracted three times with an equal volume of ethyl acetate.

    • The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude extract.

2. Multi-Step Purification Protocol

  • Silica Gel Column Chromatography:

    • The crude extract is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and loaded onto a silica gel column.

    • The column is eluted with a stepwise gradient of increasing polarity, for example, a hexane-ethyl acetate solvent system.

    • Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

    • Fractions with the highest concentration of the target compound are pooled and concentrated.

  • Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • The semi-purified extract from the silica gel step is dissolved in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

    • The sample is injected onto a preparative C18 RP-HPLC column.

    • A linear gradient elution is performed using a mobile phase consisting of Solvent A (e.g., water with 0.1% TFA) and Solvent B (e.g., acetonitrile with 0.1% TFA). A typical gradient might run from 30% to 100% Solvent B over 40 minutes.

    • The elution profile is monitored by UV detection at an appropriate wavelength (e.g., 210 nm).

    • Fractions corresponding to the this compound peak are collected, pooled, and the solvent is removed under reduced pressure.

  • Crystallization (Optional Final Step):

    • The highly purified this compound from HPLC is dissolved in a minimal amount of a hot solvent in which it is soluble (e.g., methanol or ethanol).

    • A solvent in which this compound is poorly soluble (an anti-solvent, e.g., water or hexane) is slowly added until the solution becomes slightly turbid.

    • The solution is allowed to cool slowly to room temperature, and then further cooled (e.g., at 4°C) to promote crystal formation.

    • The crystals are collected by filtration, washed with a small amount of the anti-solvent, and dried under vacuum.

Mandatory Visualizations

Signaling Pathway of this compound in Macrophages

BeauverolideJa_Pathway cluster_macrophage Inside Macrophage LDL Modified LDL SR Scavenger Receptor LDL->SR Uptake Macrophage Macrophage Cholesterol Free Cholesterol SR->Cholesterol Internalization & Lysosomal Hydrolysis ACAT ACAT-1 / ACAT-2 Cholesterol->ACAT Substrate CE Cholesteryl Esters ACAT->CE Esterification LipidDroplet Lipid Droplet (Foam Cell Formation) CE->LipidDroplet Storage BeauverolideJa This compound BeauverolideJa->ACAT Inhibition Purification_Workflow Start Beauveria bassiana Culture Broth Extraction Solvent Extraction (Ethyl Acetate) Start->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Silica Silica Gel Chromatography CrudeExtract->Silica SemiPure Semi-Purified Fractions Silica->SemiPure HPLC Preparative RP-HPLC SemiPure->HPLC Pure >95% Pure This compound HPLC->Pure Crystallization Crystallization (Optional) Pure->Crystallization FinalProduct >99% Pure This compound Crystallization->FinalProduct Troubleshooting_Logic Problem Low Purity of This compound Extract Cause1 Poor Chromatographic Resolution Problem->Cause1 Cause2 Co-eluting Impurities Problem->Cause2 Cause3 Complex Crude Extract Problem->Cause3 Solution1a Optimize Mobile Phase (Solvent, pH, Gradient) Cause1->Solution1a Solution1b Change Stationary Phase (e.g., C8, C4) Cause1->Solution1b Solution2a Orthogonal Chromatography (e.g., Normal Phase) Cause2->Solution2a Solution2b Crystallization Cause2->Solution2b Solution3 Add Preliminary Purification Step (e.g., Silica Gel) Cause3->Solution3

References

"stability of Beauverolide Ja in different solvents"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Beauverolide Ja. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving and storing this compound?

A1: While specific public data on the long-term stability of this compound in various solvents is limited, common laboratory practices for cyclic depsipeptides suggest the use of polar aprotic solvents for initial dissolution and storage.

  • Dimethyl sulfoxide (DMSO): Generally the preferred solvent for creating stock solutions due to its high solubilizing capacity for a wide range of compounds.

  • Ethanol and Methanol: These are also viable options for creating stock solutions.

For aqueous-based experiments, it is recommended to prepare fresh dilutions from a high-concentration stock in an organic solvent to minimize potential hydrolysis in aqueous buffers. The final concentration of the organic solvent in the aqueous medium should be kept low, typically below 1%, to avoid solvent-induced effects on biological systems.

Q2: How stable is this compound in aqueous solutions?

A2: The stability of this compound in aqueous solutions is expected to be pH-dependent. As a cyclodepsipeptide containing ester linkages, it may be susceptible to hydrolysis under both acidic and basic conditions. Based on studies of similar compounds like Beauvericin, degradation is more pronounced under basic conditions. For critical experiments, it is advisable to conduct a preliminary stability study in your specific buffer system.

Q3: Are there any known degradation pathways for this compound?

A3: Specific degradation pathways for this compound have not been extensively published. However, based on its chemical structure, the primary degradation pathway is likely hydrolysis of the ester and amide bonds within the cyclic structure, especially under harsh acidic or basic conditions. This would result in the opening of the cyclic ring and the formation of linear depsipeptides. Oxidation of certain amino acid residues could also occur under oxidative stress.

Troubleshooting Guides

Issue 1: I am observing a loss of activity of my this compound compound in my in vitro assays.

Possible Cause 1: Degradation in Aqueous Assay Buffer.

  • Troubleshooting Step 1: Prepare fresh dilutions of this compound from a frozen stock solution in DMSO or ethanol immediately before each experiment.

  • Troubleshooting Step 2: Minimize the time the compound spends in aqueous buffer before being added to the cells.

  • Troubleshooting Step 3: Evaluate the stability of this compound in your specific assay buffer. Incubate the compound in the buffer for the duration of your experiment, and then analyze for degradation using a stability-indicating method like HPLC.

Possible Cause 2: Adsorption to Labware.

  • Troubleshooting Step 1: Use low-adhesion polypropylene tubes and pipette tips for handling this compound solutions.

  • Troubleshooting Step 2: Include a small amount of a non-ionic surfactant, such as Tween-20 (at a concentration that does not affect your assay), in your assay buffer to reduce non-specific binding.

Issue 2: I am seeing multiple peaks in my HPLC analysis of a this compound sample.

Possible Cause 1: Presence of Impurities.

  • Troubleshooting Step 1: Verify the purity of your this compound standard using a high-resolution analytical technique like LC-MS.

  • Troubleshooting Step 2: If impurities are present, purify the compound using preparative HPLC.

Possible Cause 2: On-column Degradation.

  • Troubleshooting Step 1: Ensure the mobile phase is compatible with this compound. Avoid highly acidic or basic mobile phases if possible.

  • Troubleshooting Step 2: Reduce the run time and temperature of the HPLC analysis.

Possible Cause 3: Sample Degradation.

  • Troubleshooting Step 1: Analyze a freshly prepared sample of this compound to see if the extra peaks are still present.

  • Troubleshooting Step 2: If the peaks are not in the fresh sample, it indicates that your sample has degraded during storage or handling. Review your storage conditions and sample preparation workflow.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[1][2] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing.[1]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Incubate at room temperature for a defined period.

    • At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for a defined period.

    • At each time point, withdraw a sample and dilute with the mobile phase.

  • Thermal Degradation:

    • Transfer an aliquot of the stock solution into a vial and evaporate the solvent under a stream of nitrogen.

    • Place the vial with the solid compound in a temperature-controlled oven (e.g., 80°C) for a defined period.

    • At each time point, dissolve the solid in the mobile phase for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (in a transparent container) to a light source with a specific wavelength (e.g., UV light at 254 nm or a combination of UV and visible light as per ICH guidelines).

    • Simultaneously, keep a control sample in the dark.

    • Analyze both samples at various time points.

3. Analysis:

  • Analyze the stressed samples using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from any degradation products.[1]

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.

1. Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) system equipped with a UV or photodiode array (PDA) detector and a mass spectrometer (MS) is ideal.

2. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid to improve peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by measuring the UV spectrum of this compound (typically in the range of 200-220 nm for peptides).

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

3. Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness. The specificity is demonstrated by showing that the method can separate the main compound from its degradation products generated during forced degradation studies.

Data Presentation

While specific quantitative data for this compound is not publicly available, the following table illustrates how stability data from a forced degradation study would be presented.

Table 1: Illustrative Stability Data for this compound under Forced Degradation Conditions

Stress ConditionTime (hours)% this compound RemainingNumber of Degradation Products
0.1 M HCl (60°C) 295.21
688.52
1275.13
2460.33
0.1 M NaOH (RT) 280.42
655.94
1230.15
2410.75
3% H₂O₂ (RT) 2492.81
Thermal (80°C) 2498.50
Photolytic (UV) 2496.21

Note: The data in this table is hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, RT) stock->base oxid Oxidation (3% H₂O₂, RT) stock->oxid thermal Thermal Stress (80°C, solid) stock->thermal photo Photolytic Stress (UV/Vis light) stock->photo hplc Stability-Indicating HPLC-UV/MS acid->hplc base->hplc oxid->hplc thermal->hplc photo->hplc data Data Analysis (% Degradation, Product ID) hplc->data

Caption: Workflow for conducting forced degradation studies of this compound.

Logical Relationship for Troubleshooting Loss of Activity

G cluster_causes Potential Causes cluster_solutions_degradation Solutions for Degradation cluster_solutions_adsorption Solutions for Adsorption start Observed Loss of Activity degradation Compound Degradation start->degradation adsorption Adsorption to Labware start->adsorption fresh Prepare Fresh Dilutions degradation->fresh minimize Minimize Time in Aqueous Buffer degradation->minimize stability_check Perform Buffer Stability Test degradation->stability_check low_adhesion Use Low-Adhesion Plasticware adsorption->low_adhesion surfactant Add Non-ionic Surfactant adsorption->surfactant

Caption: Troubleshooting logic for loss of this compound activity.

References

Technical Support Center: Investigating the Degradation of Beauverolide Ja

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers studying the stability and degradation of Beauverolide Ja. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in designing and interpreting experiments focused on the degradation pathways of this cyclic depsipeptide under various stress conditions.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under stress?

A1: this compound is a cyclic depsipeptide, containing both amide and ester bonds in its structure. These bonds are susceptible to hydrolysis under various stress conditions. The primary degradation pathway is expected to be the cleavage of the ester bond, which is generally more labile than the amide bond, leading to a linear depsipeptide. Subsequent hydrolysis of the amide bonds could further break down the molecule into its constituent amino and hydroxy acids.

Q2: Which stress conditions are most likely to cause degradation of this compound?

A2: Degradation of this compound can be induced by several stress factors.[1] Based on the general principles of stability testing for natural products, the following conditions are critical to investigate:

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the ester and amide bonds.

  • Temperature: Elevated temperatures can accelerate the rate of hydrolytic degradation.

  • Oxidation: The presence of oxidizing agents may lead to modifications of the amino acid residues.

  • Photostability: Exposure to light, particularly UV radiation, can provide the energy for degradative reactions.[1]

Q3: What analytical techniques are recommended for studying this compound degradation?

A3: A combination of chromatographic and spectroscopic methods is ideal for analyzing the degradation of this compound.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust method for separating and quantifying the remaining this compound and its degradation products over time.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is crucial for identifying the structures of the degradation products by providing mass-to-charge ratio information, which aids in elucidating the degradation pathways.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No degradation observed under stress conditions. The stress condition may not be harsh enough, or the duration of the experiment is too short.Increase the intensity of the stressor (e.g., higher temperature, more extreme pH) or extend the experimental timeline. Ensure proper controls are in place to confirm the activity of the stressor.
Multiple, unidentified peaks in the chromatogram. This indicates the formation of several degradation products.Utilize LC-MS to identify the mass of each unknown peak and propose potential structures. Tandem MS (MS/MS) can further aid in structural elucidation.
Poor peak resolution in HPLC. The chromatographic method may not be optimized for separating the parent compound from its degradation products.Adjust the mobile phase composition, gradient, flow rate, or column chemistry to improve separation.
Inconsistent results between replicate experiments. This could be due to variability in sample preparation, storage, or the application of the stress condition.Standardize all experimental procedures, ensure accurate and consistent preparation of solutions, and maintain precise control over the stress conditions (e.g., use a calibrated oven or pH meter).

Experimental Protocols

Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to investigate the stability of this compound under various stress conditions.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Application of Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C).
  • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C).
  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature.
  • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).
  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.

3. Time-Point Sampling:

  • At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
  • Neutralize the acidic and basic samples before analysis.
  • Dilute all samples to an appropriate concentration for analysis.

4. Analysis:

  • Analyze the samples using a validated stability-indicating HPLC method to quantify the amount of this compound remaining.
  • Use LC-MS to identify the degradation products.

Data Presentation

The following tables can be used to organize the quantitative data obtained from the forced degradation studies.

Table 1: Percentage Degradation of this compound Over Time

Time (hours)Acidic (0.1 M HCl)Alkaline (0.1 M NaOH)Oxidative (3% H₂O₂)Thermal (60°C)Photolytic (UV 254nm)
000000
2
4
8
24

Table 2: Identified Degradation Products by LC-MS

Stress ConditionRetention Time (min)m/z of Degradation ProductProposed Structure
Acidic
Alkaline
Oxidative
Thermal
Photolytic

Visualizations

Proposed Degradation Pathway of this compound

G A This compound (Cyclic) B Linear Depsipeptide A->B Ester Hydrolysis (Acid/Base/Heat) C Amino and Hydroxy Acid Constituents B->C Amide Hydrolysis (Strong Acid/Base)

Caption: Proposed hydrolytic degradation pathway of this compound.

Experimental Workflow for Degradation Studies

G cluster_0 Stress Application cluster_1 Analysis A This compound Stock Solution B Acidic (e.g., 0.1M HCl) A->B C Alkaline (e.g., 0.1M NaOH) A->C D Oxidative (e.g., 3% H2O2) A->D E Thermal (e.g., 60°C) A->E F Photolytic (e.g., UV 254nm) A->F G Time-Point Sampling & Neutralization/Dilution B->G C->G D->G E->G F->G H HPLC Analysis (Quantification) G->H I LC-MS Analysis (Identification) G->I

Caption: General workflow for forced degradation studies of this compound.

References

Technical Support Center: Overcoming Solubility Issues of Beauverolide Ja in Aqueous Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of Beauverolide Ja in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a cyclodepsipeptide, a class of compounds known for their hydrophobic nature. This inherent hydrophobicity leads to poor solubility in aqueous solutions, which is a significant hurdle for its use in biological assays and preclinical studies that typically require aqueous buffers.

Q2: What are the recommended solvents for dissolving this compound?

A2: Due to its hydrophobic properties, this compound is best dissolved in organic solvents. Dimethyl sulfoxide (DMSO) is a highly recommended starting solvent.[1][2][3][4] Other options include ethanol, methanol, or acetonitrile.[1][2][3] For cell-based assays, it is crucial to use a minimal amount of the organic solvent to create a concentrated stock solution, which is then diluted into the aqueous assay medium.

Q3: What is the maximum recommended concentration of DMSO in a final aqueous solution for cell-based assays?

A3: As a general guideline, the final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. A final concentration of 0.1% DMSO is widely considered safe for most cell lines, with 0.5% being a commonly used upper limit.[3] However, it is always best practice to run a vehicle control (medium with the same final concentration of DMSO) to assess its effect on your specific cell line.

Q4: My this compound precipitates when I dilute my DMSO stock solution into my aqueous buffer. What should I do?

A4: Precipitation upon dilution is a common issue with hydrophobic compounds. Please refer to the detailed "Troubleshooting Guide for Compound Precipitation" below for a step-by-step approach to resolving this problem.

Data Presentation: Solubility of Hydrophobic Peptides

SolventSolubility ProfileRecommendations & Considerations
Water/Aqueous Buffers Very PoorDirect dissolution is not recommended.
Dimethyl Sulfoxide (DMSO) Good to ExcellentRecommended for preparing high-concentration stock solutions.[1][2][4]
Ethanol/Methanol Moderate to GoodCan be used as an alternative to DMSO for stock solutions.[1][2]
Acetonitrile (ACN) Moderate to GoodPrimarily used in analytical techniques like HPLC; can be used for solubilization.[1][2]

Experimental Protocols

Protocol for Preparing a this compound Stock Solution

This protocol is adapted from general guidelines for solubilizing hydrophobic peptides for use in biological assays.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Pre-treatment of the Vial: Before opening, centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.

  • Solvent Addition: Carefully add a small, precise volume of anhydrous DMSO to the vial to achieve a high-concentration stock solution (e.g., 1-10 mM). It is recommended to start with a small amount of solvent and add more if necessary.[2]

  • Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes to aid dissolution.

  • Sonication (Optional): If the compound does not fully dissolve with vortexing, sonicate the vial in a water bath for 5-10 minutes.[5]

  • Visual Inspection: Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Troubleshooting Guides

Troubleshooting Guide for Compound Precipitation

This guide provides a logical workflow for addressing the precipitation of this compound upon dilution into aqueous media.

G start Precipitation Observed in Aqueous Medium check_concentration Is the final concentration too high? start->check_concentration reduce_concentration Reduce the final working concentration. check_concentration->reduce_concentration Yes check_solvent_carryover Is the organic solvent carryover too high (>0.5%)? check_concentration->check_solvent_carryover No success Solution is Clear: Proceed with Experiment reduce_concentration->success reduce_solvent Decrease the volume of stock solution used (prepare a more concentrated stock if necessary). check_solvent_carryover->reduce_solvent Yes check_buffer_compatibility Is the aqueous buffer compatible? check_solvent_carryover->check_buffer_compatibility No reduce_solvent->success change_buffer Try a different buffer system (e.g., with different pH or ionic strength). check_buffer_compatibility->change_buffer Yes use_surfactant Consider adding a small amount of a biocompatible surfactant (e.g., Tween 80). check_buffer_compatibility->use_surfactant No change_buffer->success sonicate_final Briefly sonicate the final diluted solution. use_surfactant->sonicate_final sonicate_final->success

Caption: Troubleshooting workflow for this compound precipitation.

Mandatory Visualizations

Signaling Pathway of this compound Action

This compound has been shown to inhibit Acyl-CoA:cholesterol acyltransferase 1 (ACAT1), an enzyme responsible for the esterification of cholesterol into cholesteryl esters for storage in lipid droplets.[6][7][8][9] This inhibition is a key mechanism of its anti-atherosclerotic effects.

Beauverolide_Ja_Pathway cluster_cell Macrophage ldl LDL (Low-Density Lipoprotein) ldlr LDL Receptor ldl->ldlr Binds cholesterol Free Cholesterol ldlr->cholesterol Internalization & Release acat1 ACAT1 (Acyl-CoA:cholesterol acyltransferase 1) cholesterol->acat1 Substrate ce Cholesteryl Esters acat1->ce ld Lipid Droplets (Foam Cell Formation) ce->ld atherosclerosis Atherosclerosis ld->atherosclerosis Contributes to beauverolide This compound beauverolide->acat1 Inhibits

References

Technical Support Center: Optimizing HPLC Separation of Beauverolide Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of Beauverolide isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are Beauverolides and why is their separation challenging?

A1: Beauverolides are cyclic depsipeptides produced by various fungi, including Beauveria bassiana. They exhibit a range of biological activities, making them of interest in drug development. The primary challenge in their HPLC separation lies in the existence of numerous structural isomers and stereoisomers. These closely related compounds often have very similar physicochemical properties, leading to co-elution and making their individual isolation and quantification difficult.

Q2: What type of HPLC column is best suited for separating Beauverolide isomers?

A2: Reversed-phase HPLC columns are the most common choice for the separation of Beauverolide isomers. C18 (ODS) columns with a particle size of 5 µm or smaller are frequently used.[1] For higher resolution and faster analysis, UHPLC columns with sub-2 µm particles, such as a C18 column with a 1.7 µm particle size, can be employed.[2] The choice of stationary phase can significantly impact selectivity, so screening different C18 phases or even alternative chemistries like phenyl-hexyl phases may be beneficial.

Q3: What mobile phases are typically used for the HPLC separation of Beauverolides?

A3: A gradient elution using acetonitrile and water is the standard approach for separating Beauverolide isomers.[1][2] To improve peak shape and influence selectivity, an acid modifier is often added to the mobile phase. Acetic acid (e.g., 1%) or formic acid are common choices, especially when interfacing with a mass spectrometer for detection.[1]

Q4: How can I improve the resolution between closely eluting Beauverolide isomers?

A4: To enhance resolution, you can try several strategies:

  • Optimize the gradient: A shallower gradient profile can increase the separation between closely eluting peaks.

  • Adjust the mobile phase pH: Altering the pH can change the ionization state of the isomers and affect their retention.

  • Change the organic modifier: Switching from acetonitrile to methanol, or using a ternary mixture, can alter the selectivity of the separation.

  • Lower the flow rate: This can lead to increased efficiency and better resolution, although with longer run times.

  • Increase the column temperature: This can improve efficiency and alter selectivity, but should be used with caution to avoid analyte degradation.

Q5: My sample preparation seems to be affecting my results. What is a good starting point for extracting Beauverolides?

A5: A common method for extracting Beauverolides from fungal mycelia involves using methanol. The crude extract is then concentrated and redissolved in a suitable solvent for injection.[1] For insect tissues, homogenization in 70% ethanol followed by ultrasonic treatment has been shown to be effective.[3][4] It is crucial to ensure the final sample is free of particulate matter by centrifugation or filtration before injection to prevent column clogging.

Troubleshooting Guide

Problem Possible Causes Solutions
Poor Resolution/Peak Overlap - Inappropriate mobile phase composition.- Gradient is too steep.- Unsuitable column chemistry.- Optimize the mobile phase by adjusting the organic solvent percentage or adding modifiers like acetic or formic acid.[1]- Employ a shallower gradient to increase separation time between peaks.- Screen different reversed-phase columns (e.g., C18, C8, Phenyl-Hexyl) to find one with better selectivity for your isomers.
Peak Tailing - Secondary interactions with the stationary phase.- Column overload.- Dead volume in the HPLC system.- Add a mobile phase modifier like trifluoroacetic acid (TFA) to reduce silanol interactions.- Reduce the sample concentration or injection volume.- Check and replace any leaking fittings and use tubing with appropriate inner diameter.
Peak Fronting - Sample solvent is stronger than the mobile phase.- Column overload.- Dissolve the sample in the initial mobile phase or a weaker solvent.- Decrease the amount of sample injected onto the column.
Inconsistent Retention Times - Inadequate column equilibration.- Fluctuations in mobile phase composition.- Leaks in the system.- Ensure the column is thoroughly equilibrated with the initial mobile phase before each injection.- Prepare fresh mobile phase and ensure proper mixing if using a quaternary pump.- Check for any leaks in the pump, injector, and column fittings.
Low Signal Intensity (especially with MS detection) - Ion suppression from the mobile phase.- Poor sample recovery during preparation.- If using TFA, reduce its concentration or switch to a more MS-friendly modifier like formic acid.- Optimize the sample extraction and clean-up procedure to minimize matrix effects.

Experimental Protocols

Sample Preparation from Fungal Mycelia
  • Harvest the wet mycelia from the fungal culture.

  • Extract the mycelia with methanol (e.g., a 1:20 wet weight to volume ratio) overnight.[1]

  • Concentrate the crude extract using a rotary evaporator.[1]

  • Add distilled water to the concentrated extract with stirring (e.g., a 1:1 extract to water ratio by volume).[1]

  • Separate the crude Beauverolide mixture by centrifugation.[1]

  • Dry the resulting solid in a vacuum.[1]

  • For HPLC analysis, dissolve the dried extract in a suitable solvent (e.g., methanol or the initial mobile phase).

  • Filter the sample through a 0.22 µm syringe filter before injection.

HPLC Method for Beauverolide Isomer Separation

This protocol is a starting point and should be optimized for your specific application and instrument.

Parameter Condition 1 (Conventional HPLC) Condition 2 (UPLC)
Column Nucleosil ODS (C18), 5 µm, 250 x 2.0 mm I.D.[1]ACQUITY UPLC BEH-C18, 1.7 µm, 130 Å, 100 x 2.1 mm[2]
Mobile Phase A Water with 1% acetic acid[1]Water
Mobile Phase B Acetonitrile with 1% acetic acid[1]Acetonitrile
Gradient 2% B for 6 min, then linear to 50% B in 4 min, then to 95% B in 30 min[1]5-99.5% B over 6 min, hold at 99.5% B for 2 min, return to 5% B in 0.2 min, hold at 5% B for 1.8 min[2]
Flow Rate 400 µL/min[1]0.4 mL/min[2]
Column Temperature Ambient or controlled (e.g., 30 °C)Controlled (e.g., 40 °C)
Injection Volume 5-20 µL1-5 µL
Detection Mass Spectrometer (e.g., ESI-MS/MS)Mass Spectrometer (e.g., Q-Orbitrap MS)[3]

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_detection Detection & Data Analysis A Fungal Culture/ Insect Tissue B Extraction (e.g., Methanol or Ethanol) A->B C Concentration/ Drying B->C D Reconstitution & Filtration C->D E HPLC Injection D->E F Reversed-Phase Column (e.g., C18) E->F G Gradient Elution (ACN/Water) F->G H Mass Spectrometry (MS/MS) G->H I Data Processing & Isomer Identification H->I

Caption: Experimental workflow for Beauverolide isomer analysis.

Troubleshooting_Tree Start Poor Isomer Separation Q1 Are peaks broad or tailing? Start->Q1 A1_Yes Check for secondary interactions or column overload. Q1->A1_Yes Yes A1_No Are retention times unstable? Q1->A1_No No A2_Yes Verify system equilibration and check for leaks. A1_No->A2_Yes Yes A2_No Optimize separation parameters. A1_No->A2_No No Opt1 Steepen gradient? A2_No->Opt1 Opt1_Yes Decrease gradient slope. Opt1->Opt1_Yes Yes Opt1_No Change mobile phase? Opt1->Opt1_No No Opt2_Yes Try different organic modifier or pH. Opt1_No->Opt2_Yes Yes Opt2_No Screen different columns. Opt1_No->Opt2_No No

Caption: Troubleshooting decision tree for poor isomer separation.

References

"reducing matrix effects in Beauverolide Ja mass spectrometry"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Beauverolide Ja. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2][3] These effects manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), both of which can lead to inaccurate and unreliable quantification.[1][3] In complex biological or food matrices, endogenous components like phospholipids or salts can interfere with the ionization of this compound in the mass spectrometer's source, compromising the accuracy, reproducibility, and sensitivity of the analysis.[3][4][5]

Q2: How can I determine if my this compound analysis is suffering from matrix effects?

A: There are two primary methods to evaluate the presence and extent of matrix effects:

  • Post-Extraction Addition: This is a quantitative approach where you compare the signal response of a standard prepared in a pure solvent to the response of a standard spiked into a blank sample extract (a sample that does not contain the analyte).[6] A significant difference between the two responses indicates the presence of matrix effects.[6]

  • Post-Column Infusion: This is a qualitative method used to identify regions in the chromatogram where ion suppression or enhancement occurs.[2][7] It involves infusing a constant flow of the analyte standard into the mass spectrometer post-column while injecting a blank matrix extract.[7] Dips or rises in the baseline signal at specific retention times indicate matrix interference.[2][7]

Q3: What are the main strategies to minimize or compensate for matrix effects?

A: A multi-faceted approach is often the most effective. The primary strategies can be grouped into three categories:

  • Sample Preparation: Employing robust extraction and cleanup procedures to remove interfering matrix components before analysis.[4] Techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[8][9][10]

  • Chromatographic Optimization: Modifying the LC method to achieve better separation between this compound and interfering compounds.[4][7] This can involve changing the column, mobile phase composition, or gradient.[4][11]

  • Calibration and Compensation: Using advanced calibration techniques that correct for signal variations. The gold standard is Stable Isotope Dilution Analysis (SIDA) , which uses a stable isotope-labeled version of this compound as an internal standard.[4][12][13][14] Other methods include matrix-matched calibration and the standard addition method.[1][4]

Q4: Can simply diluting my sample extract reduce matrix effects?

A: Yes, sample dilution is a straightforward approach to reduce the concentration of interfering matrix components.[4][7][15] This can lessen the severity of ion suppression or enhancement.[15] However, this strategy may also dilute this compound to a concentration below the limit of quantification (LOQ) of the instrument.[4] Interestingly, in cases of severe matrix suppression, dilution can sometimes paradoxically improve the limit of detection (LOD) by restoring the analyte signal.[15] It is recommended to test different dilution factors to find an optimal balance.

Troubleshooting Guides

Problem: Poor accuracy and reproducibility in this compound quantification.

This is a classic symptom of uncorrected matrix effects. The following workflow can help diagnose and resolve the issue.

G start Initial Analysis: Poor Accuracy/Reproducibility eval_me Evaluate Matrix Effect (Post-Extraction Spike) start->eval_me me_present Matrix Effect Confirmed eval_me->me_present >15% variation no_me No Significant ME (Check other parameters: instrument, standards) eval_me->no_me <15% variation sida Implement SIDA (Gold Standard) me_present->sida If labeled IS is available cleanup Improve Sample Cleanup (SPE, LLE, QuEChERS) me_present->cleanup If labeled IS is unavailable end_node Re-validate Method: Accurate & Reproducible Results sida->end_node chrom Optimize Chromatography (Gradient, Column) cleanup->chrom dilute Test Sample Dilution chrom->dilute dilute->end_node

Caption: Workflow for identifying and mitigating matrix effects.

Data & Methodologies

Comparison of Sample Preparation Techniques

Proper sample preparation is the first line of defense against matrix effects.[9][10] The choice of technique depends on the matrix complexity, required throughput, and available resources.

TechniquePrincipleEffectiveness for MycotoxinsAdvantagesDisadvantages
Solid-Phase Extraction (SPE) Differential partitioning of analytes and interferences between a solid and liquid phase.HighExcellent cleanup, high recovery, high enrichment factor.[8]Can be time-consuming, requires method development.
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases.Moderate to HighSimple, cost-effective.Can be labor-intensive, uses large volumes of organic solvents.
QuEChERS Salting-out liquid-liquid extraction followed by dispersive SPE (d-SPE) for cleanup.HighFast, easy, low solvent use, effective for a wide range of mycotoxins.[9]May require optimization for specific matrix/analyte pairs.
Immunoaffinity Columns (IAC) Uses antibodies to selectively bind the target analyte or class of compounds.Very HighHighly selective, excellent cleanup.[9][10]Higher cost, may not be available for all mycotoxins.
Comparison of Calibration Strategies

The choice of calibration method is critical for compensating for matrix effects that remain after sample preparation.

Calibration StrategyDescriptionWhen to UseProsCons
External Calibration (in solvent) A calibration curve is prepared in a neat solvent.Only when matrix effects are proven to be negligible.Simple and fast.Does not compensate for matrix effects or extraction losses.
Matrix-Matched Calibration Calibration standards are prepared in a blank matrix extract.When a representative blank matrix is available and SIDA is not feasible.Compensates for matrix effects.[1]Requires a true blank matrix, which can be difficult to obtain.[2] Matrix effects can vary between samples of the same type.[15]
Standard Addition Known amounts of standard are added to aliquots of the actual sample.For complex or variable matrices where a blank is unavailable.Compensates for matrix effects specific to each sample.[6]Labor-intensive, requires more sample volume, less practical for high-throughput analysis.
Stable Isotope Dilution Analysis (SIDA) A known amount of a stable isotope-labeled internal standard (IS) is added to each sample before extraction.The "gold standard" for accurate quantification in complex matrices.[12]Corrects for both matrix effects and analyte loss during sample prep.[12][13][14]Requires synthesis and availability of a specific labeled standard, which can be expensive.[4]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects using Post-Extraction Addition

This protocol provides a step-by-step guide to quantitatively assess matrix effects.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_calc Calculation prep prep analysis analysis calc calc A Set A: Prepare standard in pure solvent analyze_A Analyze Set A (Peak Area A) A->analyze_A B_prep Extract blank matrix sample (without analyte) B_spike Set B: Spike the same standard concentration into the blank extract B_prep->B_spike analyze_B Analyze Set B (Peak Area B) B_spike->analyze_B formula Calculate Matrix Effect (%ME): %ME = ( (Peak Area B / Peak Area A) - 1 ) * 100 analyze_A->formula analyze_B->formula

Caption: Experimental workflow for post-extraction addition.

Methodology:

  • Prepare Solution A: Create a standard solution of this compound in a pure solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 50 ng/mL).

  • Prepare Blank Extract: Select a matrix sample that is free of this compound. Perform your entire extraction and cleanup procedure on this sample.

  • Prepare Solution B: Take an aliquot of the blank matrix extract and spike it with the this compound standard to achieve the same final concentration as Solution A.

  • Analyze: Inject both Solution A and Solution B into the LC-MS/MS system and record the peak areas for this compound.

  • Calculate Matrix Effect (ME):

    • ME (%) = ((Peak Area of B / Peak Area of A) - 1) * 100

    • Interpretation:

      • ME ≈ 0%: No significant matrix effect.

      • ME < 0%: Ion suppression.

      • ME > 0%: Ion enhancement.

Protocol 2: General Solid-Phase Extraction (SPE) Cleanup

This protocol describes a general workflow for cleaning up a sample extract containing mycotoxins like this compound. The specific SPE cartridge and solvents should be optimized for your matrix.

Materials:

  • Sample extract (e.g., in acetonitrile/water).

  • SPE Cartridge (e.g., C18, or a specialized mycotoxin cleanup column).

  • SPE Manifold.

  • Appropriate solvents for conditioning, washing, and elution.

  • Nitrogen evaporator.

Methodology:

  • Conditioning: Pass a conditioning solvent (e.g., methanol) through the SPE cartridge to activate the stationary phase, followed by an equilibration solvent (e.g., water or the same solvent as the sample extract) to prepare the cartridge for the sample.

  • Loading: Load the sample extract onto the cartridge at a slow, controlled flow rate to ensure proper binding of the analyte.

  • Washing: Pass a wash solvent (e.g., a low percentage of organic solvent in water) through the cartridge. This step is crucial for removing polar interferences that were not retained as strongly as this compound.

  • Elution: Elute this compound from the cartridge using a strong organic solvent (e.g., acetonitrile or methanol). Collect the eluate.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of mobile phase or an appropriate solvent for LC-MS/MS injection. This step concentrates the analyte and ensures compatibility with the chromatographic system.

References

"troubleshooting inconsistent results in Beauverolide Ja bioassays"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Beauverolide Ja bioassays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting support for common issues encountered during in vitro experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a cyclodepsipeptide, a type of natural product, that has been identified as a potent inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT). ACAT is an enzyme responsible for the esterification of cholesterol into cholesteryl esters, which are then stored in lipid droplets. By inhibiting ACAT, this compound effectively reduces the accumulation of lipid droplets within cells, particularly in macrophages.[1][2] There are two isoforms of this enzyme, ACAT1 and ACAT2.[3] this compound has been shown to selectively inhibit ACAT1 in cell-based assays.[3]

Q2: I am observing inconsistent results in my lipid droplet accumulation assays. What are the potential causes?

Inconsistent results in lipid droplet assays can stem from several factors:

  • Cell Health and Density: Ensure your cells are healthy and seeded at a consistent density. Over-confluent or stressed cells can exhibit altered lipid metabolism. It's recommended to perform assays on cells in the logarithmic growth phase.

  • This compound Preparation: Due to its hydrophobic nature, this compound can be challenging to dissolve. Precipitation of the compound in your culture medium will lead to a lower effective concentration and high variability. Ensure your stock solution in DMSO is fully dissolved before diluting it into the final assay medium.

  • Inconsistent Staining: Both Oil Red O and Nile Red staining require careful execution. Inconsistent incubation times, washing steps, or dye concentrations can lead to variable staining intensity.

  • Imaging and Analysis: Ensure that your imaging parameters (e.g., exposure time, laser intensity) are consistent across all samples. For automated analysis, use a consistent thresholding and object recognition strategy to quantify lipid droplets.

Q3: My cells are showing signs of toxicity even at low concentrations of this compound. What could be the reason?

While this compound is reported to have low cytotoxicity in some cell lines, unexpected toxicity can occur.[4] Here are some potential reasons:

  • DMSO Concentration: The final concentration of DMSO in your cell culture medium should be kept to a minimum, ideally below 0.5%, as higher concentrations can be toxic to many cell lines.[5] Always include a vehicle control (medium with the same final DMSO concentration as your treatment group) to assess the effect of the solvent alone.

  • Cell Line Sensitivity: Different cell lines have varying sensitivities to chemical compounds. If you are using a new cell line, it is advisable to perform a dose-response curve to determine the optimal non-toxic concentration range for this compound.

  • Compound Stability: Degradation of this compound under certain storage or experimental conditions could potentially lead to byproducts with higher toxicity. Ensure proper storage of your stock solutions.

Q4: How should I prepare and store my this compound stock solution?

This compound is a hydrophobic molecule and should be dissolved in a suitable organic solvent, with dimethyl sulfoxide (DMSO) being a common choice.

  • Preparation: To prepare a stock solution, dissolve the lyophilized this compound powder in 100% DMSO to a concentration of 1-10 mM. Ensure complete dissolution by vortexing. Gentle warming in a 37°C water bath can aid dissolution, but avoid excessive heat.

  • Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in tightly sealed vials to prevent moisture absorption and degradation. Protect from light.

Troubleshooting Guides

Inconsistent Lipid Droplet Staining
Problem Potential Cause Recommended Solution
High background staining with Oil Red O Incomplete removal of unbound dye.Increase the number and duration of washing steps after staining. Ensure the 60% isopropanol wash is performed thoroughly but briefly to avoid destaining the lipid droplets.
Formation of Oil Red O precipitates on cells The Oil Red O working solution was not properly filtered or was prepared too far in advance.Always filter the Oil Red O working solution through a 0.2-0.45 µm filter immediately before use. Prepare the working solution fresh for each experiment.
Weak or no Nile Red fluorescence Low dye concentration or quenching of the fluorescent signal.Optimize the Nile Red concentration for your specific cell type (typically in the range of 100-1000 ng/mL). Ensure you are using appropriate filter sets for fluorescence detection (e.g., excitation ~485 nm, emission ~550-650 nm).
High well-to-well variability in fluorescence intensity Uneven cell seeding or inconsistent dye incubation.Ensure a single-cell suspension is achieved before seeding to avoid clumps. Use a multichannel pipette for adding dye to all wells simultaneously to ensure consistent incubation times.
Photobleaching during imaging Excessive exposure to excitation light.Minimize the exposure time and laser power during image acquisition. Use an anti-fade mounting medium if imaging fixed cells.
Issues with this compound Solubility and Activity
Problem Potential Cause Recommended Solution
Precipitation of this compound upon dilution in aqueous media The hydrophobic compound is coming out of solution.Prepare a more dilute stock solution in DMSO. When diluting into the final medium, add the this compound stock dropwise while vortexing the medium to facilitate mixing. Avoid a final DMSO concentration above 0.5%.[5]
Lower than expected inhibitory activity The actual concentration of soluble this compound is lower than the nominal concentration due to precipitation or degradation.Visually inspect your final assay medium for any signs of precipitation. Consider performing a stability test of this compound in your specific cell culture medium under your experimental conditions.
Inconsistent IC50 values between experiments Variability in cell passage number, seeding density, or incubation time.Use cells within a consistent and low passage number range. Optimize and standardize the cell seeding density and the duration of this compound treatment.
No inhibitory effect observed Incorrect mechanism in the chosen cell line or inactive compound.Confirm that your cell line expresses ACAT1. Verify the activity of your this compound stock by testing it in a well-characterized positive control cell line.

Experimental Protocols

Protocol 1: Lipid Droplet Accumulation Assay using Oil Red O Staining

Materials:

  • Cells (e.g., primary mouse peritoneal macrophages, HepG2)

  • Culture medium

  • This compound

  • DMSO

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Oil Red O stock solution (0.5% w/v in isopropanol)

  • 60% Isopropanol

  • Hematoxylin (optional, for nuclear counterstaining)

  • Microscope

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of the assay.

  • Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%. Include a vehicle control (medium with DMSO). Remove the old medium from the cells and add the medium containing this compound or vehicle control.

  • Induction of Lipid Droplet Formation (if necessary): For some cell types, you may need to induce lipid droplet formation by adding oleic acid complexed to BSA to the culture medium.

  • Incubation: Incubate the cells for the desired period (e.g., 16-24 hours).

  • Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA for 15-30 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • Staining Preparation: Prepare the Oil Red O working solution by diluting the stock solution with water (e.g., 3 parts stock to 2 parts water). Allow the solution to sit for 10 minutes and then filter through a 0.22 µm syringe filter.

  • Isopropanol Wash: Remove the PBS and add 60% isopropanol to each well for 5 minutes to dehydrate the cells.

  • Oil Red O Staining: Remove the isopropanol and add the filtered Oil Red O working solution to cover the cells. Incubate for 15-20 minutes at room temperature.

  • Washing: Remove the Oil Red O solution and wash the cells 3-4 times with distilled water until the water is clear.

  • Counterstaining (Optional): If desired, stain the nuclei with Hematoxylin for 1 minute, followed by several washes with water.

  • Imaging: Add PBS to the wells to prevent the cells from drying out and visualize the lipid droplets (stained red) under a microscope.

Protocol 2: ACAT1 Inhibition Assay (Fluorescence-based) in CHO cells

This protocol is based on the use of Chinese Hamster Ovary (CHO) cells stably expressing human ACAT1.

Materials:

  • CHO cells stably expressing human ACAT1

  • Culture medium for CHO cells

  • This compound

  • DMSO

  • NBD-cholesterol (a fluorescent cholesterol analog)

  • Assay buffer (e.g., HBSS)

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed the ACAT1-expressing CHO cells in a 96-well black, clear-bottom plate and allow them to adhere and grow to 80-90% confluency.

  • Compound Treatment: Prepare serial dilutions of this compound in the assay buffer from a DMSO stock. The final DMSO concentration should be kept below 0.5%. Include a vehicle control (assay buffer with DMSO) and a positive control inhibitor if available.

  • Pre-incubation: Remove the culture medium and wash the cells once with assay buffer. Add the this compound dilutions or controls to the wells and pre-incubate for 30-60 minutes at 37°C.

  • Substrate Addition: Prepare a working solution of NBD-cholesterol in the assay buffer. Add the NBD-cholesterol solution to all wells to a final concentration of approximately 1-5 µg/mL.

  • Incubation: Incubate the plate at 37°C for 2-4 hours, protected from light. During this time, the ACAT1 enzyme will esterify the NBD-cholesterol, leading to its accumulation in lipid droplets and an increase in fluorescence.

  • Fluorescence Measurement: Measure the fluorescence intensity in each well using a microplate reader with appropriate excitation and emission wavelengths for NBD (e.g., excitation ~485 nm, emission ~535 nm).

  • Data Analysis: Subtract the background fluorescence (wells with cells but no NBD-cholesterol). Calculate the percentage of ACAT1 inhibition for each concentration of this compound relative to the vehicle control. Plot the percentage inhibition against the log of the inhibitor concentration to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare this compound Stock Prepare this compound Stock Treat with this compound Treat with this compound Prepare this compound Stock->Treat with this compound Culture Cells Culture Cells Seed Cells Seed Cells Culture Cells->Seed Cells Seed Cells->Treat with this compound Induce Lipid Droplets (optional) Induce Lipid Droplets (optional) Treat with this compound->Induce Lipid Droplets (optional) Incubate Incubate Induce Lipid Droplets (optional)->Incubate Stain for Lipid Droplets Stain for Lipid Droplets Incubate->Stain for Lipid Droplets Image Acquisition Image Acquisition Stain for Lipid Droplets->Image Acquisition Quantify Lipid Droplets Quantify Lipid Droplets Image Acquisition->Quantify Lipid Droplets Data Interpretation Data Interpretation Quantify Lipid Droplets->Data Interpretation

Caption: Experimental workflow for a this compound lipid droplet bioassay.

signaling_pathway Cholesterol Cholesterol ACAT1 ACAT1 Cholesterol->ACAT1 Acyl-CoA Acyl-CoA Acyl-CoA->ACAT1 Cholesteryl Esters Cholesteryl Esters ACAT1->Cholesteryl Esters Esterification This compound This compound This compound->ACAT1 Inhibition Lipid Droplet Formation Lipid Droplet Formation Cholesteryl Esters->Lipid Droplet Formation

Caption: Mechanism of action of this compound in inhibiting lipid droplet formation.

troubleshooting_logic Inconsistent Results Inconsistent Results Check Cell Health & Density Check Cell Health & Density Inconsistent Results->Check Cell Health & Density Start Review Compound Prep Review Compound Prep Check Cell Health & Density->Review Compound Prep Cells OK Inconsistent Inconsistent Check Cell Health & Density->Inconsistent Cells Not OK Optimize Staining Protocol Optimize Staining Protocol Review Compound Prep->Optimize Staining Protocol Solubility OK Review Compound Prep->Inconsistent Precipitation Standardize Imaging Standardize Imaging Optimize Staining Protocol->Standardize Imaging Staining OK Optimize Staining Protocol->Inconsistent Staining Issues Consistent Consistent Standardize Imaging->Consistent Imaging OK Standardize Imaging->Inconsistent Imaging Variable

Caption: A logical flowchart for troubleshooting inconsistent bioassay results.

References

Technical Support Center: Enhancing the Stability of Beauverolide Ja in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Beauverolide Ja. The information provided is intended to help address common stability issues encountered during in vitro cell culture experiments.

FAQs & Troubleshooting Guide

This section addresses specific issues you may encounter with this compound stability in your cell culture experiments.

Q1: My this compound appears to be losing activity over the course of my multi-day cell culture experiment. What could be the cause?

A1: Loss of activity is often due to the degradation of this compound in the aqueous cell culture environment. As a cyclodepsipeptide, this compound contains both ester and amide bonds within its cyclic structure. The ester linkage is particularly susceptible to hydrolysis, which would linearize the molecule and likely alter its biological activity.

Potential Causes of Degradation:

  • Hydrolysis: The ester bond can be chemically hydrolyzed in the aqueous media. The rate of hydrolysis is often dependent on pH and temperature.

  • Enzymatic Degradation: If you are using a serum-containing medium, proteases and esterases present in the serum can enzymatically cleave the peptide and ester bonds. Even in serum-free conditions, cells themselves can secrete proteases that may degrade the compound.[1][2][3]

  • Adsorption: this compound, being a lipophilic molecule, may adsorb to plasticware (e.g., flasks, plates, pipette tips), reducing its effective concentration in the medium.

Troubleshooting Steps:

  • Assess Stability: First, confirm the degradation by performing a stability study under your specific experimental conditions (see Experimental Protocol 1).

  • Optimize pH: The pH of the culture medium can influence the rate of hydrolysis.[4] While cell culture media are buffered, significant cellular metabolism can cause pH shifts. Ensure your medium is properly buffered and consider monitoring the pH over the course of your experiment.

  • Reduce Serum Concentration: If using fetal bovine serum (FBS) or other sera, consider reducing the concentration or switching to a serum-free medium if your cell line permits. This will reduce the concentration of degradative enzymes.[3]

  • Use Low-Binding Plasticware: To minimize adsorption, use low-protein-binding microplates and pipette tips.

  • Limit Exposure Time: If possible, design your experiments to minimize the incubation time of this compound with the cells.

Q2: I am having trouble dissolving this compound to make a stock solution. What solvents are recommended?

A2: this compound is a hydrophobic molecule and is poorly soluble in aqueous solutions like water or saline.[5]

Recommended Solvents for Stock Solutions:

  • Dimethyl sulfoxide (DMSO): This is the most common solvent for preparing high-concentration stock solutions of poorly soluble compounds for cell culture applications.

  • Ethanol: Absolute ethanol can also be used.

Important Considerations:

  • Final Solvent Concentration: When diluting the stock solution into your cell culture medium, ensure the final concentration of the organic solvent is low (typically <0.5% for DMSO) to avoid solvent-induced cytotoxicity.

  • Solubility in Media: Even when diluted from a stock solution, the compound may precipitate in the aqueous culture medium. Visually inspect for any precipitation after adding it to the medium. Using a pre-warmed medium can sometimes help.

Q3: How can I enhance the stability of this compound in my cell culture medium for a long-term experiment?

A3: Enhancing stability for long-term experiments (e.g., > 24 hours) often requires formulation strategies to protect the compound from degradation.

Strategies to Enhance Stability:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, increasing their solubility and protecting them from hydrolysis.[6][7][8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in cell culture applications.

  • Use of Serum Albumin: Serum albumin can bind to hydrophobic molecules, which can sometimes protect them from degradation.[2][9] If not using a full serum-containing medium, adding purified bovine serum albumin (BSA) could be an option.

  • Frequent Media Changes: For long-term cultures, replacing the medium containing fresh this compound every 24-48 hours can help maintain a more consistent concentration of the active compound.

Q4: How do I know if my this compound is degrading? What analytical methods can I use?

A4: The most reliable way to assess the stability of this compound is to measure its concentration over time in your cell culture medium.

Recommended Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method to separate and quantify the intact this compound from its potential degradation products. A decrease in the peak area corresponding to this compound over time indicates degradation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is more sensitive and specific. It can not only quantify the remaining this compound but also help in identifying the mass of the degradation products, providing clues about the degradation pathway (e.g., hydrolysis).[1]

Data Presentation

When assessing the stability of this compound, it is crucial to present the data clearly. Below are example tables for summarizing quantitative stability data.

Table 1: Stability of this compound (10 µM) in DMEM with 10% FBS at 37°C

Time (hours)Concentration (µM)% Remaining
010.00100%
49.1091%
88.2582.5%
246.5065%
484.3043%

Table 2: Effect of Serum on this compound Stability after 24 hours at 37°C

Medium ConditionInitial Conc. (µM)Final Conc. (µM)% Remaining
DMEM (serum-free)10.008.8088%
DMEM + 2% FBS10.007.9079%
DMEM + 10% FBS10.006.5065%

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Medium

Objective: To quantify the degradation of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • DMSO

  • Cell culture medium (e.g., DMEM, RPMI-1640), with or without serum

  • Incubator (37°C, 5% CO₂)

  • Sterile microcentrifuge tubes

  • HPLC or LC-MS system

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Spike the stock solution into pre-warmed cell culture medium to a final concentration of 10 µM. Ensure the final DMSO concentration is ≤ 0.5%.

  • Aliquot 1 mL of the medium containing this compound into sterile microcentrifuge tubes for each time point (e.g., 0, 4, 8, 24, 48 hours).

  • Place the tubes in a 37°C incubator.

  • At each time point, remove one tube and immediately stop any potential enzymatic degradation by adding an equal volume of acetonitrile or methanol. This will precipitate proteins.

  • Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to an HPLC vial for analysis.

  • Analyze the samples by HPLC or LC-MS to determine the concentration of intact this compound.

  • Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

Visualizations

Below are diagrams illustrating key concepts related to this compound stability.

G cluster_degradation Degradation Pathways cluster_factors Influencing Factors Beauverolide_Ja This compound (Cyclic) Linear_Metabolite Linear Metabolite Beauverolide_Ja->Linear_Metabolite Ester Hydrolysis Inactive_Fragments Inactive Fragments Linear_Metabolite->Inactive_Fragments Peptidase Activity pH pH pH->Beauverolide_Ja Temperature Temperature Temperature->Beauverolide_Ja Serum_Enzymes Serum Enzymes (Esterases, Proteases) Serum_Enzymes->Beauverolide_Ja

Caption: Potential degradation pathways for this compound.

G Start Start Prep_Stock Prepare 10 mM Stock in DMSO Start->Prep_Stock Spike_Medium Spike into Pre-warmed Medium Prep_Stock->Spike_Medium Aliquot Aliquot for Time Points Spike_Medium->Aliquot Incubate Incubate at 37°C Aliquot->Incubate Sample Sample at Time Points (t) Incubate->Sample Quench Quench with Acetonitrile Sample->Quench Centrifuge Centrifuge to Remove Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS Centrifuge->Analyze End End Analyze->End

Caption: Workflow for assessing this compound stability.

G Problem This compound Loses Activity Is_Degrading Is it degrading? (Run Stability Assay) Problem->Is_Degrading Yes_Degrading Yes Is_Degrading->Yes_Degrading Yes No_Degrading No Is_Degrading->No_Degrading No Is_Soluble Is it precipitating in medium? Yes_Precipitating Yes Is_Soluble->Yes_Precipitating Yes Check_Adsorption Check Adsorption to Plastic (Use Low-Bind Plates) Is_Soluble->Check_Adsorption No Reduce_Serum Reduce Serum % Yes_Degrading->Reduce_Serum Change_Media Change Media Frequently Yes_Degrading->Change_Media No_Degrading->Is_Soluble Use_Cyclodextrin Use Cyclodextrin Formulation Yes_Precipitating->Use_Cyclodextrin

Caption: Troubleshooting logic for loss of activity.

References

"protocol for long-term storage of Beauverolide Ja samples"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the long-term storage and handling of Beauverolide Ja samples.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for long-term storage of this compound?

A1: For long-term stability, this compound should be stored as a lyophilized (freeze-dried) powder at -20°C or -80°C in a tightly sealed container, protected from light and moisture. The use of a desiccator is highly recommended to minimize exposure to humidity.

Q2: Can I store this compound in solution?

A2: While not ideal for long-term storage, solutions of this compound can be stored for short periods. If you must store it in solution, prepare aliquots in a suitable solvent (e.g., dry DMSO) to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C. For maximal stability, re-lyophilizing the peptide solution is the best practice.

Q3: What solvent should I use to dissolve this compound?

A3: this compound is a hydrophobic cyclic depsipeptide. Therefore, it is best dissolved in a minimal amount of a dry organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. For aqueous buffers, a small amount of the organic solvent can be used to aid dissolution.

Q4: Are there any specific conditions to avoid during storage?

A4: Yes. Avoid repeated freeze-thaw cycles, as this can lead to sample degradation. Do not store this compound solutions in frost-free freezers, which have temperature fluctuations. Exposure to light, moisture, and alkaline pH conditions should also be minimized, as cyclic depsipeptides can be susceptible to hydrolysis.[1]

Q5: How should I handle lyophilized this compound powder?

A5: Before opening the vial, allow it to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold powder, which can significantly reduce long-term stability. Handle the powder in a clean, dry environment.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Loss of biological activity Sample degradation due to improper storage (e.g., repeated freeze-thaw cycles, exposure to moisture or light, high temperature).- Ensure storage conditions are as recommended (lyophilized at -20°C/-80°C).- Aliquot solutions to minimize freeze-thaw cycles.- Protect samples from light and moisture.- Verify the integrity of the sample using analytical methods like HPLC-MS.
Precipitation of the sample in aqueous buffer This compound is hydrophobic and has low solubility in aqueous solutions.- Redissolve the precipitate in a minimal amount of dry DMSO before diluting with aqueous buffer.- Consider using a different buffer system or adding a surfactant, but validate for compatibility with your assay.- Sonicate the solution briefly to aid dissolution.
Inconsistent experimental results - Inaccurate sample concentration due to incomplete dissolution or adsorption to plasticware.- Sample degradation.- Ensure complete dissolution of the lyophilized powder before making dilutions.- Use low-adsorption polypropylene or glass vials for storing solutions.- Prepare fresh solutions for critical experiments.- Re-qualify the stock solution if degradation is suspected.
Change in appearance of the lyophilized powder (e.g., clumping) Absorption of moisture.- Discard the sample if significant changes are observed.- Ensure vials are tightly sealed and stored in a desiccator.- Always allow the vial to warm to room temperature in a desiccator before opening.

Experimental Protocols

Protocol for Long-Term Storage of Lyophilized this compound
  • Receipt and Initial Inspection: Upon receiving the lyophilized this compound, inspect the container for any damage.

  • Equilibration: Place the sealed vial in a desiccator at room temperature for at least 30 minutes to allow it to equilibrate.

  • Aliquoting (Optional but Recommended): In a controlled environment with low humidity, carefully open the vial. If desired, weigh out aliquots of the powder into separate, pre-labeled, airtight vials suitable for low-temperature storage.

  • Inert Gas Purge: Gently flush the headspace of each vial with an inert gas like argon or nitrogen to displace oxygen and moisture.

  • Sealing: Tightly seal the vials. For extra protection, wrap the cap with parafilm.

  • Storage: Place the sealed vials in a labeled storage box and store at -20°C or -80°C in a non-frost-free freezer.

Protocol for Preparation and Storage of a this compound Stock Solution
  • Reagent Preparation: Use anhydrous (dry) DMSO of the highest purity available.

  • Dissolution:

    • Allow the vial of lyophilized this compound to warm to room temperature in a desiccator.

    • Under sterile conditions, add the calculated volume of dry DMSO to the vial to achieve the desired stock concentration.

    • Gently vortex or sonicate the vial until the powder is completely dissolved. Visually inspect for any particulates.

  • Aliquoting: Dispense the stock solution into single-use, low-adsorption polypropylene or glass vials. The volume of each aliquot should be appropriate for a single experiment to avoid multiple freeze-thaw cycles.

  • Inert Gas Purge: Flush the headspace of each aliquot vial with argon or nitrogen.

  • Sealing and Storage: Tightly seal each vial and store at -80°C.

Quantitative Data Summary

Parameter Recommendation Notes
Storage Form Lyophilized PowderPreferred for long-term stability.
Storage Temperature (Lyophilized) -20°C to -80°CProvides stability for months to years.
Storage Temperature (in Dry DMSO) -80°CFor short to medium-term storage (weeks to months). Avoid repeated freeze-thaw cycles.
Recommended Solvent for Stock Anhydrous DMSODue to the hydrophobic nature of this compound.
pH of Aqueous Solutions Avoid alkaline conditionsCyclic depsipeptides can be prone to hydrolysis at high pH.[1]

Visualizations

experimental_workflow Experimental Workflow for Long-Term Storage of this compound cluster_powder Lyophilized Powder Handling cluster_solution Solution Preparation and Storage receive Receive Lyophilized This compound equilibrate Equilibrate to Room Temp in Desiccator receive->equilibrate aliquot_powder Aliquot Powder (Optional) equilibrate->aliquot_powder dissolve Dissolve in Anhydrous DMSO equilibrate->dissolve purge_powder Purge with Inert Gas aliquot_powder->purge_powder seal_powder Seal Vials purge_powder->seal_powder store_powder Store at -20°C / -80°C seal_powder->store_powder aliquot_solution Aliquot into Single-Use Vials dissolve->aliquot_solution purge_solution Purge with Inert Gas aliquot_solution->purge_solution seal_solution Seal Vials purge_solution->seal_solution store_solution Store at -80°C seal_solution->store_solution signaling_pathway Mechanism of Action of this compound cluster_er Endoplasmic Reticulum beauverolide This compound acat1 ACAT1 (Acyl-CoA:cholesterol acyltransferase 1) beauverolide->acat1 Inhibition cholesteryl_esters Cholesteryl Esters acat1->cholesteryl_esters Esterification cholesterol Free Cholesterol cholesterol->acat1 acyl_coa Acyl-CoA acyl_coa->acat1 lipid_droplets Lipid Droplet Formation cholesteryl_esters->lipid_droplets

References

"factors affecting the bioactivity of Beauverolide Ja in vitro"

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data for Beauverolide Ja is limited in publicly available scientific literature. Much of the information provided below is based on studies of closely related compounds, such as Beauverolide I and III, and general principles of in vitro testing of cyclic depsipeptides. Researchers should use this information as a guideline and optimize protocols for their specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known in vitro bioactivity?

This compound is a cyclic depsipeptide, a type of secondary metabolite produced by entomopathogenic fungi like Beauveria bassiana and Paecilomyces fumosoroseus. While extensive bioactivity data for this compound is not available, related beauverolides have demonstrated various in vitro effects, including anti-inflammatory, cytotoxic, and enzyme-inhibiting properties.[1][2] One study has specifically identified this compound as a potent inhibitor of calmodulin (CaM), with a dissociation constant (Kd) of 0.078 µM, suggesting its potential to interfere with calcium-dependent signaling pathways.

Q2: I am not seeing the expected cytotoxic effect of this compound in my cancer cell line. What could be the issue?

Several factors can influence the cytotoxic activity of this compound in vitro. Please consider the following troubleshooting steps:

  • Compound Solubility: Beauverolides are generally hydrophobic. Ensure that your stock solution is fully dissolved. It is recommended to use DMSO as a solvent for the initial stock and then dilute it in the culture medium to a final DMSO concentration that is non-toxic to your cells (typically <0.5%). Precipitates in the final culture medium indicate poor solubility and will lead to inaccurate results.

  • Cell Line Sensitivity: Not all cell lines will be equally sensitive to a given compound. The cytotoxic effect of related compounds has been shown to be cell-line dependent.[3] Consider testing a panel of cell lines or using a positive control compound known to induce cytotoxicity in your specific cell line.

  • Incubation Time and Concentration: The cytotoxic effect may be time and concentration-dependent. You may need to perform a time-course experiment (e.g., 24, 48, 72 hours) and test a wider range of concentrations.

  • Assay Type: The choice of cytotoxicity assay can influence the results. Metabolic assays like MTT or WST-1 measure mitochondrial activity, while assays like LDH release or trypan blue exclusion measure membrane integrity. Consider using an orthogonal method to confirm your findings.

Q3: How can I assess the anti-inflammatory activity of this compound in vitro?

Several in vitro assays can be used to evaluate anti-inflammatory potential. Common methods include:

  • Inhibition of Nitric Oxide (NO) Production: This can be assessed in macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). The concentration of nitrite, a stable product of NO, in the culture supernatant can be measured using the Griess reagent. A reduction in nitrite levels in the presence of this compound would indicate anti-inflammatory activity.

  • Cytokine Production Assays: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant of stimulated immune cells (like macrophages or peripheral blood mononuclear cells) using ELISA or multiplex bead-based assays.

  • Enzyme Inhibition Assays: Assess the inhibitory effect on key pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) or 5-lipoxygenase (5-LOX) using commercially available assay kits.

Q4: What are the best practices for handling and storing this compound?

This compound should be handled with appropriate laboratory safety precautions. For storage, it is recommended to keep the solid compound at -20°C. Stock solutions in DMSO can also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the compound from light. The stability of this compound in aqueous culture media over long incubation periods should be empirically determined if it is a concern for your experiments.

Troubleshooting Guides

Guide 1: Inconsistent Results in Cytotoxicity Assays
Symptom Possible Cause Suggested Solution
High variability between replicate wells.Incomplete dissolution of this compound. The compound may be precipitating out of solution upon dilution in the aqueous culture medium.Visually inspect the culture plates for any precipitate after adding the compound. Prepare fresh dilutions for each experiment. Consider using a vehicle control with the same final DMSO concentration as your test wells.
Uneven cell seeding. Ensure a homogenous single-cell suspension before seeding. After seeding, gently rock the plate in a cross pattern to ensure even distribution of cells.
No dose-dependent effect observed.Inappropriate concentration range. The tested concentrations may be too high (causing maximum toxicity at all concentrations) or too low (not reaching the cytotoxic threshold).Perform a wider range of serial dilutions (e.g., from nanomolar to high micromolar) to identify the effective concentration range.
Compound instability in culture medium. If the incubation time is long (e.g., > 48 hours), the compound may degrade. Consider replenishing the medium with fresh compound during the experiment, or assess its stability using analytical methods like HPLC.
Discrepancy between different cytotoxicity assays.Different mechanisms of cell death are being measured. For example, an MTT assay might show reduced metabolic activity, while a trypan blue assay shows intact membranes if the compound is cytostatic rather than cytotoxic.Use multiple assays that measure different aspects of cell viability (e.g., metabolic activity, membrane integrity, apoptosis markers like caspase activity) to get a more complete picture of the compound's effect.
Guide 2: Low or No Anti-inflammatory Activity Detected
Symptom Possible Cause Suggested Solution
No inhibition of NO or cytokine production.Sub-optimal stimulation of cells. The inflammatory stimulus (e.g., LPS) may not be potent enough or used at an incorrect concentration.Titrate the concentration of the stimulating agent (e.g., LPS) to achieve a robust inflammatory response in your positive control wells.
Timing of compound addition. The compound may need to be added before, during, or after the inflammatory stimulus to exert its effect, depending on its mechanism of action.Test different pre-incubation times with this compound before adding the inflammatory stimulus.
High background in the assay.Contamination of reagents or cell culture. Use sterile techniques and ensure all reagents are fresh and free of contamination.
Interference of the compound with the assay. The compound itself might have a color that interferes with colorimetric readings.Run a control with the compound in cell-free medium to check for any direct interference with the assay reagents.

Quantitative Data Summary

Due to the limited availability of specific data for this compound, the following table includes data for related Beauverolides to provide a general reference.

Table 1: In Vitro Bioactivity of Selected Beauverolides

CompoundAssayCell Line / SystemEndpointResult
This compound Calmodulin InhibitionPurified human calmodulinDissociation Constant (Kd)0.078 µM
Beauverolide I Macrophage Foam Cell Formation InhibitionMouse MacrophagesLipid Droplet ReductionEffective at 10 µM
Beauverolide III Macrophage Foam Cell Formation InhibitionMouse MacrophagesLipid Droplet ReductionEffective at 10 µM
Beauveria sulfurescens extract (contains beauverolides) CytotoxicityMamestra brassicae cell lineIC501.15 ± 0.05 µg/ml

Experimental Protocols

Protocol 1: General Cytotoxicity Assessment using WST-1 Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., 0.5%).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • WST-1 Assay: Add 10 µl of WST-1 reagent to each well and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Protocol 2: In Vitro Anti-inflammatory Assay - Nitric Oxide (NO) Inhibition
  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include wells with cells only, cells with LPS only, and cells with this compound only as controls.

  • Griess Assay:

    • Transfer 50 µl of the cell culture supernatant to a new 96-well plate.

    • Add 50 µl of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µl of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition by this compound compared to the LPS-only control.

Visualizations

Experimental_Workflow_for_In_Vitro_Bioactivity cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis stock Prepare this compound Stock Solution (in DMSO) treat Treat Cells with Serial Dilutions stock->treat cells Culture and Seed Target Cells cells->treat incubate Incubate (24-72 hours) treat->incubate cyto Cytotoxicity Assay (e.g., WST-1) incubate->cyto anti_inflam Anti-inflammatory Assay (e.g., Griess Assay) incubate->anti_inflam analyze Measure Readout (Absorbance) cyto->analyze anti_inflam->analyze ic50 Calculate % Inhibition and IC50/EC50 analyze->ic50 Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor CaM Calmodulin (CaM) receptor->CaM Ca2+ release Kinase Downstream Kinase CaM->Kinase activates TF Transcription Factor (e.g., NF-κB) Kinase->TF activates Genes Pro-inflammatory Gene Expression TF->Genes induces Beauverolide_Ja This compound Beauverolide_Ja->CaM inhibits Stimulus Inflammatory Stimulus (e.g., LPS) Stimulus->receptor Troubleshooting_Tree cluster_compound Compound Issues cluster_cells Cellular Issues cluster_assay Assay Issues start No/Low Bioactivity Observed solubility Check Solubility: Is there a precipitate? start->solubility stability Check Stability: Is incubation time long? solubility->stability [Soluble] concentration Check Concentration: Is the range appropriate? stability->concentration [Stable] cell_line Cell Line Sensitivity: Is this the right model? concentration->cell_line [Range OK] cell_health Cell Health & Density: Are cells healthy and seeded correctly? cell_line->cell_health [Model OK] assay_type Assay Principle: Does it match the expected effect? cell_health->assay_type [Health OK] assay_execution Assay Execution: Are controls working correctly? assay_type->assay_execution [Principle OK]

References

"optimizing dosage for in vivo studies with Beauverolide Ja"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Beauverolide Ja In Vivo Studies

Disclaimer: Information regarding in vivo applications of this compound is limited in publicly available scientific literature. This guide provides a general framework for optimizing the dosage of a novel natural product for in vivo studies, based on established pharmacological principles and data from related compounds. The experimental protocols and pathways described are illustrative and must be adapted to specific research contexts.

Frequently Asked Questions (FAQs)

Q1: Where can I find established in vivo dosage protocols for this compound?

A1: Currently, there are no standardized, publicly available in vivo dosage protocols specifically for this compound. As a novel research compound, dosage optimization is a critical part of the experimental process. This guide outlines a general strategy for this optimization.

Q2: What is the known mechanism of action for this compound?

A2: The precise in vivo mechanism of action for this compound is not well-elucidated. However, beauverolides, as a class of cyclic depsipeptides, are known to have various biological activities. For example, some beauverolides inhibit lipid droplet formation in macrophages and act as inhibitors of sterol O-acyltransferases.[1][2][3] Many cyclic depsipeptides exhibit cytotoxic effects against cancer cell lines, often by inducing apoptosis.[4][5][6][7]

Q3: What are the potential therapeutic applications of this compound?

A3: Based on the activities of related compounds, potential applications could be in areas such as cancer therapeutics, atherosclerosis, and Alzheimer's disease.[1][4] However, extensive research is required to validate these possibilities.

Q4: Are there any known data on the oral bioavailability of beauverolides?

A4: Yes, one study has shown that peroral administration of beauverolides in mice allows them to cross the gastrointestinal barrier, circulate in the blood, and be excreted in the urine, suggesting potential for oral bioavailability.[1] The cyclic nature and N-methylation of many depsipeptides can confer resistance to enzymatic degradation, which may enhance oral bioavailability.[8]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
High toxicity/mortality at initial doses. The starting dose is too high; compound may have a narrow therapeutic index.Begin with a much lower dose range. Conduct a Maximum Tolerated Dose (MTD) study. Ensure the vehicle is non-toxic.
No observable effect at tested doses. Dose is too low; poor bioavailability; rapid metabolism/clearance.Perform a dose-escalation study. Analyze pharmacokinetic properties (PK) to understand exposure. Consider alternative routes of administration or formulation strategies to improve solubility and absorption.[9][10]
Inconsistent results between animals. Improper formulation (e.g., suspension not homogenous); variability in administration; animal health status.Ensure the compound is fully solubilized or forms a stable, homogenous suspension. Standardize administration technique. Monitor animal health closely and exclude unhealthy subjects.
Precipitation of compound upon injection. Low aqueous solubility of the compound.Test different biocompatible vehicles (e.g., DMSO, PEG, Tween® 80, cyclodextrins). Prepare the formulation fresh before each use. Perform a solubility test of the final formulation before administration.

Experimental Workflow & Protocols

General Workflow for In Vivo Dosage Optimization

The process of optimizing the dosage for a novel compound like this compound should be systematic, starting with safety and tolerability before moving to efficacy studies.

G A In Vitro IC50 Determination B Formulation & Vehicle Selection A->B Provides starting concentration range C Acute Toxicity / Maximum Tolerated Dose (MTD) Study B->C Select non-toxic vehicle D Pharmacokinetic (PK) Study (Single Dose) C->D Determines safe dose for PK E Dose-Ranging Efficacy Study D->E Informs dose selection & sampling times F Definitive Efficacy Study (Optimized Dose) E->F Identifies optimal dose G Pharmacodynamic (PD) / Mechanism of Action (MoA) Study F->G Confirms in vivo effect on target

Caption: General workflow for in vivo dosage optimization of a novel compound.

Key Experimental Protocols

1. Maximum Tolerated Dose (MTD) Study

  • Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.

  • Methodology:

    • Select a starting dose (e.g., 1/10th of the in vitro IC50 converted to an estimated in vivo dose, or based on literature of similar compounds).

    • Administer a single dose to a small group of animals (n=3-5 per group).

    • Use a dose-escalation scheme (e.g., modified Fibonacci sequence) for subsequent groups.

    • Monitor animals for clinical signs of toxicity (weight loss, behavioral changes, etc.) for 7-14 days.

    • The MTD is the highest dose at which no severe toxicity is observed.

2. Pharmacokinetic (PK) Study

  • Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.[10][11]

  • Methodology:

    • Administer a single, non-toxic dose of this compound (informed by the MTD study) to a cohort of animals.

    • Collect blood samples at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).

    • Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).

    • Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t½).

3. Efficacy Study

  • Objective: To evaluate the therapeutic effect of this compound in a relevant disease model (e.g., tumor xenograft model).

  • Methodology:

    • Establish the disease model in animals (e.g., implant tumor cells).

    • Once the model is established (e.g., tumors reach a certain size), randomize animals into groups (vehicle control, positive control, and multiple this compound dose groups).

    • Administer treatment according to a defined schedule (e.g., daily, twice weekly) based on PK data.

    • Monitor efficacy endpoints (e.g., tumor volume, survival) and toxicity (e.g., body weight) throughout the study.

    • At the end of the study, collect tissues for pharmacodynamic/MoA analysis.

Data Tables for Experimental Records

Table 1: Maximum Tolerated Dose (MTD) Study Results

Dose Group (mg/kg) Route of Admin. No. of Animals Mortality Body Weight Change (%) Clinical Signs of Toxicity
Vehicle Control e.g., IV 5 0/5 None
Dose 1 e.g., IV 5
Dose 2 e.g., IV 5

| Dose 3 | e.g., IV | 5 | | | |

Table 2: Pharmacokinetic (PK) Parameters

Parameter Unit Value (Mean ± SD)
Dose (mg/kg) mg/kg
Cmax ng/mL
Tmax hours
AUC (0-t) ng*h/mL
Half-life (t½) hours

| Clearance | mL/h/kg | |

Hypothetical Signaling Pathway

Given that many cytotoxic natural products and depsipeptides induce apoptosis, a plausible mechanism for this compound could involve the modulation of key apoptotic pathways.[4][6]

G cluster_cell Cancer Cell BJ This compound Target Cellular Target (e.g., ACAT, Ion Channel) BJ->Target Stress Cellular Stress (e.g., ER Stress, ROS) Target->Stress Bax Bax/Bak Activation Stress->Bax Induces Mito Mitochondria Bax->Mito Acts on CytC Cytochrome C Release Mito->CytC Releases Casp9 Caspase-9 Activation CytC->Casp9 Activates Casp3 Caspase-3 Activation (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Hypothetical intrinsic apoptosis pathway modulated by this compound.

References

"challenges in scaling up Beauverolide Ja production"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the large-scale production of Beauverolide Ja.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a cyclic depsipeptide, a type of secondary metabolite, produced by certain fungi, notably Beauveria bassiana. These compounds are of interest due to their potential biological activities.

Q2: What are the primary challenges in scaling up this compound production?

A2: The main challenges include achieving high yields during fermentation, maintaining batch-to-batch consistency, and developing efficient and scalable downstream purification processes to isolate the compound with high purity.[1] Fermentation costs and complex purification steps can account for a significant portion of the total production cost.[2]

Q3: Which fungal strains are typically used for this compound production?

A3: Beauveria bassiana is the primary fungal species known for producing a variety of beauverolides, including this compound.[3] Strain selection and improvement are critical early steps for enhancing product yield.

Q4: Why is fermentation medium optimization so critical?

A4: The composition of the fermentation medium, including carbon and nitrogen sources, trace elements, and pH, directly impacts fungal growth and metabolite production.[4] Optimizing the medium is a key strategy for maximizing the yield and productivity of the fermentation process.[5]

Troubleshooting Guides

Issue 1: Low Fermentation Yield

Q: My fermentation yield of this compound is consistently low. What factors should I investigate?

A: Low yield is a common issue that can be attributed to several factors. A systematic approach is needed to identify the bottleneck.

Troubleshooting Steps:

  • Strain Viability and Inoculum Quality: Ensure the fungal strain is viable and the inoculum is healthy and at the correct density. An insufficient amount of biomass or a stressed culture will lead to poor production.

  • Medium Composition: The balance of nutrients is crucial. Re-evaluate the carbon-to-nitrogen ratio and the presence of essential minerals. Consider that the optimal medium for growth may not be the optimal medium for secondary metabolite production.[4]

  • Fermentation Parameters: Physical parameters in the bioreactor are critical. Verify that the pH, temperature, dissolved oxygen (DO), and agitation speed are within the optimal range for your strain.

  • Statistical Optimization: If single-factor optimization is not yielding results, consider using statistical methods like Response Surface Methodology (RSM) to analyze the interactions between different medium components and fermentation parameters.[5]

Troubleshooting Low Yield: A Logical Workflow

G start Low this compound Yield sub_optimal Sub-optimal Fermentation Conditions start->sub_optimal poor_strain Poor Strain Performance start->poor_strain inefficient_extraction Inefficient Downstream Processing start->inefficient_extraction check_params Verify pH, Temp, DO, Agitation sub_optimal->check_params optimize_media Optimize Media Components (C/N Ratio, Minerals) sub_optimal->optimize_media check_viability Check Spore Viability & Inoculum Density poor_strain->check_viability strain_improvement Consider Strain Improvement/Screening poor_strain->strain_improvement check_lysis Evaluate Cell Disruption Method inefficient_extraction->check_lysis optimize_purification Optimize Extraction & Purification Steps inefficient_extraction->optimize_purification

Caption: A decision tree for troubleshooting low this compound yield.

Issue 2: Product Purity and Contaminants

Q: I am struggling to achieve high purity of this compound after downstream processing. What can I do?

A: Purity issues often stem from an inefficient purification strategy or the co-extraction of structurally similar compounds.

Troubleshooting Steps:

  • Initial Separation: The first step is to efficiently separate the fungal biomass from the fermentation broth. Methods like centrifugation or microfiltration are common.[2]

  • Extraction Solvent: Beauverolides are lipophilic, so extraction with organic solvents is typical.[6] Experiment with different solvents (e.g., ethyl acetate, butanol) to find one that maximizes this compound recovery while minimizing the extraction of impurities.

  • Chromatography Optimization: This is the most critical step for purification.[7]

    • Column Choice: Use a multi-step chromatography approach. For example, an initial separation on a silica gel column followed by a final polishing step using reverse-phase HPLC.

    • Gradient Elution: Optimize the solvent gradient during HPLC to achieve better separation between this compound and other beauverolide analogs or contaminants.

  • Analytical Confirmation: Use techniques like HPLC-MS to confirm the identity and purity of the final product.[3] Mass spectrometry can help identify the nature of the contaminants.[3]

Data Presentation: Fermentation & Purification

Table 1: Example Parameters for Fermentation Media Optimization

ParameterRange ExploredOptimized ValueImpact on Yield
Carbon Source Glucose (20-60 g/L)45 g/LSignificant increase
Nitrogen Source Peptone (5-20 g/L)15 g/LModerate increase
Yeast Extract (2-10 g/L)5 g/LSignificant increase
Initial pH 5.0 - 7.06.5Critical for production
Temperature 22 - 30 °C25 °CAffects growth & production
Agitation Speed 150 - 250 rpm200 rpmEssential for aeration

Table 2: Comparison of Downstream Purification Strategies

StepMethodEfficiencyPurity AchievedKey Challenge
Biomass Separation CentrifugationHigh throughputN/ARequires scalable equipment
Extraction Liquid-Liquid (Ethyl Acetate)~85% recoveryLow-MediumCo-extraction of lipids
Initial Purification Silica Gel ChromatographyGoodMediumPoor separation of analogs
Final Polishing Preparative HPLC (C18)~70% recovery>98%Low throughput, high cost

Experimental Protocols

Protocol 1: Shake Flask Fermentation for this compound
  • Medium Preparation: Prepare the optimized liquid fermentation medium (see Table 1 for an example) and dispense 100 mL into 500 mL Erlenmeyer flasks. Autoclave at 121°C for 20 minutes.

  • Inoculation: Inoculate each flask with a spore suspension of Beauveria bassiana to a final concentration of 1 x 10^6 spores/mL.

  • Incubation: Incubate the flasks on a rotary shaker at 200 rpm and 25°C.

  • Sampling: Aseptically withdraw samples at regular intervals (e.g., every 24 hours) to monitor fungal growth (dry cell weight) and this compound production (via HPLC analysis of an extracted sample).

  • Harvesting: After the optimal fermentation time (e.g., 7-10 days), harvest the culture by separating the mycelia from the broth via filtration or centrifugation.

Protocol 2: Extraction and Purification of this compound
  • Extraction: Combine the mycelia and fermentation broth. Extract three times with an equal volume of ethyl acetate. Pool the organic layers.

  • Concentration: Evaporate the pooled organic solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Silica Gel Chromatography:

    • Dissolve the crude extract in a minimal amount of dichloromethane.

    • Load the dissolved extract onto a silica gel column pre-equilibrated with hexane.

    • Elute the column with a stepwise gradient of hexane and ethyl acetate.

    • Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

  • Preparative HPLC:

    • Pool and concentrate the this compound-rich fractions from the previous step.

    • Dissolve the concentrate in methanol.

    • Inject the solution onto a C18 preparative HPLC column.

    • Elute with an isocratic or gradient mobile phase of acetonitrile and water.

    • Collect the peak corresponding to this compound based on the retention time of a standard.

  • Final Steps: Evaporate the solvent from the collected HPLC fraction to obtain purified this compound. Confirm purity using analytical HPLC and confirm identity using LC-MS and NMR.[3]

Visualizations

General Workflow for Scaling Up Production

G cluster_upstream Upstream Processing cluster_downstream Downstream Processing strain Strain Selection & Improvement media Media Optimization (Flask Level) strain->media fermentation Scale-up Fermentation (Bioreactor) media->fermentation harvest Harvest & Cell Separation fermentation->harvest extraction Product Extraction harvest->extraction purification Purification (Chromatography) extraction->purification final_product Final Product (Pure this compound) purification->final_product

Caption: Overview of upstream and downstream processes in production.

Representative Biosynthetic Pathway (Jasmonic Acid)

Jasmonic acid biosynthesis provides a relevant example of a complex, multi-step enzymatic pathway for producing a secondary metabolite from a fatty acid precursor, similar to beauverolides.

G precursor α-Linolenic Acid (in Membrane Lipids) intermediate1 13-HPOT precursor->intermediate1 LOX intermediate2 Allene Oxide intermediate1->intermediate2 AOS intermediate3 OPDA intermediate2->intermediate3 AOC beta_ox β-oxidation Steps intermediate3->beta_ox OPR3 product Jasmonic Acid beta_ox->product LOX Lipoxygenase AOS Allene Oxide Synthase AOC Allene Oxide Cyclase OPR3 OPDA Reductase

References

Technical Support Center: Improving the Selectivity of Beauverolide Ja Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the selective extraction of Beauverolide Ja. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the extraction and purification process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is selective extraction important?

This compound is a cyclic hexadepsipeptide, a type of secondary metabolite produced by various fungi, notably species of Beauveria. These compounds are of significant interest due to their diverse biological activities, including insecticidal, antimicrobial, and cytotoxic properties. Selective extraction is crucial to isolate this compound from a complex mixture of other closely related beauverolides and interfering compounds produced by the fungus, ensuring the purity required for accurate biological assays and further drug development. The structural similarity among different beauverolides makes their separation challenging.

Q2: Which solvents are most effective for extracting this compound?

Methanol and ethyl acetate are the most commonly employed solvents for the extraction of beauverolides from fungal cultures. A typical approach involves an initial extraction of the fungal mycelium with methanol, followed by a liquid-liquid partitioning of the concentrated methanolic extract with ethyl acetate to separate the more lipophilic beauverolides from polar impurities. The choice of solvent can be further optimized based on the specific beauverolide and the complexity of the extract.

Q3: How can I improve the selective production of this compound during fermentation?

While specific data for this compound is limited, studies on similar beauverolides have shown that the composition of the fermentation medium can significantly influence the production of specific analogues. For instance, supplementing the culture medium with specific L-amino acids has been shown to selectively increase the production of Beauveriolides I and III.[1] Researchers should consider optimizing the fermentation medium by varying nutrient sources, including specific amino acid precursors, to potentially enhance the yield of this compound.

Q4: What are the most common methods for purifying this compound after extraction?

Post-extraction, the purification of this compound typically involves one or more chromatographic techniques. Column chromatography using silica gel or Sephadex LH-20 is often used for initial fractionation. For high-purity isolation, High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is the method of choice. Semi-preparative HPLC can be employed to isolate sufficient quantities of the pure compound for further studies.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Extraction Yield 1. Incomplete cell lysis: Fungal cell walls may not be sufficiently disrupted. 2. Suboptimal solvent choice: The solvent may not be efficiently solubilizing this compound. 3. Insufficient extraction time or agitation: The solvent may not have had enough contact time with the fungal biomass. 4. Poor phase separation in liquid-liquid extraction: An emulsion may have formed, trapping the analyte.1. Improve cell disruption: Consider freeze-drying and grinding the mycelium before extraction, or using ultrasonication during extraction. 2. Optimize solvent system: Test different solvent systems or mixtures (e.g., methanol, ethanol, ethyl acetate, acetone, or combinations thereof). For liquid-liquid extraction, consider the LogP value of this compound to select an appropriate organic solvent. 3. Increase extraction time and agitation: Extend the extraction period and ensure vigorous mixing or shaking. 4. Break emulsions: Add a saturated NaCl solution (salting out) or centrifuge at a higher speed to improve phase separation. Optimizing the solvent-to-sample ratio can also help; a 7:1 organic solvent to aqueous sample ratio is a good starting point.
Low Purity of Extract 1. Co-extraction of interfering compounds: Other lipids, pigments, and related beauverolides are often co-extracted. 2. Inefficient chromatographic separation: The chosen stationary and mobile phases may not be providing adequate resolution.1. Employ selective pre-extraction steps: Consider a preliminary wash of the biomass with a non-polar solvent like hexane to remove lipids before extracting with a more polar solvent. 2. Optimize chromatography: For silica gel chromatography, perform a gradient elution with a solvent system like hexane-ethyl acetate or chloroform-methanol. For RP-HPLC, optimize the mobile phase composition (e.g., acetonitrile/water or methanol/water with additives like formic acid or TFA) and the gradient profile.
Difficulty Separating this compound from other Beauverolides 1. High structural similarity: Beauverolides often differ by only a single amino acid or a small change in the fatty acid side chain, leading to very similar chromatographic behavior.1. High-resolution chromatography: Use a high-performance liquid chromatography (HPLC) system with a high-resolution column (e.g., a C18 column with small particle size). 2. Optimize HPLC gradient: Employ a shallow and slow elution gradient to maximize the separation of closely eluting peaks. 3. Consider alternative chromatographic modes: Investigate other stationary phases or techniques like supercritical fluid chromatography (SFC) which can offer different selectivity.

Experimental Protocols

General Protocol for Extraction and Purification of Beauverolides

This protocol is a general guideline and should be optimized for this compound.

  • Fermentation and Biomass Collection:

    • Culture the Beauveria species in a suitable liquid medium for a specified period to allow for the production of secondary metabolites.

    • Separate the fungal mycelium from the culture broth by filtration or centrifugation. The broth can also be extracted separately as some beauverolides may be secreted into the medium.

  • Extraction of Fungal Mycelium:

    • Lyophilize (freeze-dry) the mycelium to remove water.

    • Grind the dried mycelium into a fine powder.

    • Extract the powdered mycelium with methanol (e.g., 1:10 w/v) overnight with constant agitation.

    • Filter the extract and repeat the extraction process on the mycelial residue to ensure complete extraction.

    • Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator.

  • Liquid-Liquid Partitioning:

    • Resuspend the concentrated methanolic extract in a mixture of water and ethyl acetate (e.g., 1:1 v/v).

    • Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

    • Collect the upper ethyl acetate layer, which will contain the less polar beauverolides.

    • Repeat the extraction of the aqueous layer with ethyl acetate two more times.

    • Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to yield the crude extract.

  • Chromatographic Purification:

    • Silica Gel Column Chromatography (Optional initial cleanup):

      • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or chloroform).

      • Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).

      • Elute the column with a stepwise or linear gradient of increasing polarity (e.g., increasing the proportion of ethyl acetate in hexane).

      • Collect fractions and analyze by thin-layer chromatography (TLC) or HPLC to identify fractions containing this compound.

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

      • Dissolve the partially purified extract in the HPLC mobile phase.

      • Inject the sample onto a C18 column.

      • Elute with a gradient of acetonitrile in water (both containing 0.1% formic acid or TFA to improve peak shape). A typical gradient might be from 40% to 95% acetonitrile over 30-40 minutes.

      • Monitor the elution profile with a UV detector (typically at 210-220 nm) and a mass spectrometer (MS) if available for identification.

      • Collect the peak corresponding to this compound.

Quantitative Data from Related Studies

The following tables summarize quantitative data from studies on the extraction and purification of similar cyclic peptides. This data can serve as a reference for optimizing the extraction of this compound.

Table 1: Optimization of Liquid-Liquid Extraction for Persipeptides (Cyclic Pentapeptides)

ParameterUn-optimized ConditionOptimized ConditionImprovement in Yield
Solvent Butanol34% Butanol\multirow{4}{*}{20.20%}
Stirring Speed Not specified228 rpm
Temperature Not specified28 °C
pH Not specified9-9.5
Stirring Time Not specified78 min
Yield 219.63 ± 2.48 µg/mL264 ± 9.85 µg/mL

Data adapted from a study on the extraction of persipeptides from Streptomyces zagrosensis.

Table 2: HPLC Parameters for the Analysis of Beauverolides

ParameterValue
Column 5 µm Nucleosil ODS reversed-phase (250 x 2.0 mm I.D.)
Mobile Phase A Water + 1% Acetic Acid
Mobile Phase B Acetonitrile + 1% Acetic Acid
Flow Rate 400 µL/min
Gradient 2% B for 6 min, then linear gradient to 50% B over 4 min, then to 95% B over 30 min

Data from a study on the sequencing of new beauverolides by HPLC-MS.[1]

Visualizations

General Workflow for this compound Extraction and Purification

G cluster_0 Fermentation cluster_1 Initial Extraction cluster_2 Solvent Partitioning cluster_3 Purification Fermentation Fungal Culture (Beauveria sp.) Separation Separation of Mycelium and Broth Fermentation->Separation Extraction Methanol Extraction of Mycelium Separation->Extraction Concentration Concentration of Methanolic Extract Extraction->Concentration Partitioning Liquid-Liquid Extraction (Ethyl Acetate/Water) Concentration->Partitioning Crude_Extract Crude this compound Extract Partitioning->Crude_Extract Column_Chromatography Silica Gel Column Chromatography (Optional) Crude_Extract->Column_Chromatography HPLC Reversed-Phase HPLC Column_Chromatography->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

Caption: General experimental workflow for the extraction and purification of this compound.

Troubleshooting Logic for Low Extraction Yield

G Start Low Extraction Yield Identified Check_Lysis Is Cell Lysis Adequate? Start->Check_Lysis Improve_Lysis Action: Improve Cell Lysis (Grinding, Sonication) Check_Lysis->Improve_Lysis No Check_Solvent Is the Solvent System Optimal? Check_Lysis->Check_Solvent Yes Improve_Lysis->Check_Solvent Optimize_Solvent Action: Test Different Solvents/Mixtures Check_Solvent->Optimize_Solvent No Check_Time Is Extraction Time/ Agitation Sufficient? Check_Solvent->Check_Time Yes Optimize_Solvent->Check_Time Increase_Time Action: Increase Extraction Time and Agitation Check_Time->Increase_Time No Check_Phase_Separation Is Phase Separation Complete? Check_Time->Check_Phase_Separation Yes Increase_Time->Check_Phase_Separation Improve_Phase_Separation Action: Add Saturated NaCl or Centrifuge at Higher Speed Check_Phase_Separation->Improve_Phase_Separation No End Re-evaluate Yield Check_Phase_Separation->End Yes Improve_Phase_Separation->End

Caption: Troubleshooting decision tree for addressing low extraction yield of this compound.

References

Validation & Comparative

A Comparative Cytotoxicity Analysis: Beauverolide Ja vs. Beauvericin

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the existing scientific literature reveals a significant disparity in the cytotoxic data available for Beauverolide Ja compared to the extensively studied mycotoxin, beauvericin. While beauvericin has been the subject of numerous studies detailing its potent cytotoxic effects against a wide array of cancer cell lines, quantitative data on the cytotoxicity of this compound remains largely unavailable. This guide provides a detailed comparison based on the current scientific evidence, highlighting the known cytotoxic profile of beauvericin and the existing knowledge gap regarding this compound.

Executive Summary

Beauvericin demonstrates significant dose- and time-dependent cytotoxicity across a multitude of cell lines, primarily through the induction of apoptosis. Its mechanisms of action are well-documented and involve the disruption of ion homeostasis and the activation of key signaling pathways. In stark contrast, specific cytotoxic data, such as IC50 values, for this compound are not present in the currently available scientific literature. While some studies on other beauverolides suggest a potential for biological activity with low cytotoxicity in specific, non-cancerous cell lines, a direct comparison of the cytotoxic potency of this compound and beauvericin is not feasible at this time.

Quantitative Cytotoxicity Data: Beauvericin

The cytotoxic effects of beauvericin have been quantified in numerous studies, with IC50 values varying depending on the cell line and exposure time. The following table summarizes a selection of reported IC50 values for beauvericin against various human cancer cell lines.

Cell LineCell TypeExposure Time (h)IC50 (µM)Reference
PANC-1Human Pancreatic CancerNot Specified4.8[1]
HT-29Human Colorectal Adenocarcinoma2415.0[2]
HT-29Human Colorectal Adenocarcinoma489.7[2]
Caco-2Human Colorectal Adenocarcinoma2424.6[2]
Caco-2Human Colorectal Adenocarcinoma4812.7[2]
SF-9Insect (Spodoptera frugiperda)2410[3]
SF-9Insect (Spodoptera frugiperda)722.5[3]
SF-9Insect (Spodoptera frugiperda)1202.5[3]

Cytotoxicity of this compound: A Knowledge Gap

Despite extensive searches of scientific databases, no peer-reviewed studies providing specific IC50 values or detailed cytotoxic profiles for this compound against any cell line could be identified. Some research on other members of the beauverolide family offers limited insights. For instance, Beauverolide Ka has been shown to have protective effects on HEI-OC1 cells at a concentration of 10 μM and stimulates glucose uptake in L6 myoblasts at 50 μM, suggesting low cytotoxicity in these specific contexts. However, this information cannot be directly extrapolated to this compound or to its potential effects on cancer cells. The lack of data underscores a significant area for future research.

Mechanisms of Cytotoxicity: Beauvericin

Beauvericin's cytotoxic activity is primarily attributed to its ability to induce apoptosis through a variety of mechanisms. As an ionophore, it disrupts cellular ion homeostasis, particularly of calcium ions (Ca2+), leading to mitochondrial dysfunction and the activation of apoptotic pathways.

Key mechanistic aspects of beauvericin-induced cytotoxicity include:

  • Induction of Apoptosis: Beauvericin has been shown to induce programmed cell death in various cancer cell lines.[1]

  • Mitochondrial Pathway Activation: It triggers the mitochondrial apoptotic pathway, characterized by the loss of mitochondrial membrane potential, release of cytochrome c, and activation of caspases 9 and 3.[1]

  • Oxidative Stress: The disruption of mitochondrial function can lead to the generation of reactive oxygen species (ROS), contributing to cellular damage and apoptosis.

Experimental Protocols

The following is a representative experimental protocol for assessing the cytotoxicity of a compound like beauvericin using a standard in vitro assay.

MTT Assay for Cell Viability

Objective: To determine the concentration at which a compound reduces the viability of a cell culture by 50% (IC50).

Materials:

  • Human cancer cell line (e.g., PANC-1)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Beauvericin (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of beauvericin in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of beauvericin. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the beauvericin) and a blank control (medium only).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture seeding Cell Seeding cell_culture->seeding compound_prep Compound Preparation treatment Compound Treatment compound_prep->treatment seeding->treatment incubation Incubation treatment->incubation reagent_add Reagent Addition (e.g., MTT) incubation->reagent_add measurement Absorbance Measurement reagent_add->measurement data_analysis Data Analysis & IC50 Determination measurement->data_analysis

Caption: A typical workflow for an in vitro cytotoxicity assay.

Beauvericin Signaling Pathway for Apoptosis

beauvericin_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mito Mitochondrion cluster_apoptosis Apoptosis Cascade beauvericin Beauvericin ion_channel Ion Channel Formation beauvericin->ion_channel Induces ca_influx Increased Intracellular Ca2+ ion_channel->ca_influx Leads to ros ROS Generation ca_influx->ros mmp_loss Loss of Mitochondrial Membrane Potential ca_influx->mmp_loss ros->mmp_loss cyto_c Cytochrome c Release mmp_loss->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified signaling pathway of beauvericin-induced apoptosis.

Conclusion

The available scientific literature provides a robust body of evidence for the potent cytotoxic effects of beauvericin against a variety of cancer cell lines, with well-elucidated mechanisms of action centering on the induction of apoptosis. In contrast, there is a significant dearth of information regarding the cytotoxicity of this compound. This knowledge gap prevents a direct and quantitative comparison of the two compounds. Further research is imperative to determine the cytotoxic profile of this compound and to evaluate its potential as a therapeutic agent. For researchers, scientists, and drug development professionals, beauvericin serves as a well-characterized cytotoxic compound, while this compound represents an unexplored area with the potential for novel biological activities.

References

A Comparative Analysis of Beauverolide Ja and Other Beauverolides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of Beauverolide Ja and other members of the beauverolide family of cyclodepsipeptides. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to facilitate further research and development.

Beauverolides are a class of cyclic depsipeptides produced by various entomopathogenic fungi, such as Beauveria bassiana. These natural products have garnered significant interest in the scientific community due to their diverse and potent biological activities, including cytotoxic, anti-inflammatory, and ionophoric properties. Among them, this compound has emerged as a particularly noteworthy analogue. This guide aims to provide a comparative overview of this compound in relation to other beauverolides, supported by available experimental data.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data comparing the biological activities of this compound and other beauverolides. It is important to note that direct comparative studies for all activities across a wide range of beauverolides are limited. The data presented here is collated from available literature, and variations in experimental conditions should be considered when comparing absolute values.

Table 1: Comparative Calmodulin Inhibitory Activity of Beauverolides

Calmodulin (CaM) is a key calcium sensor protein involved in numerous cellular signaling pathways. Inhibition of CaM can have profound effects on cell function and is a target for therapeutic intervention. The following data, derived from a study utilizing a fluorescent biosensor, compares the dissociation constants (Kd) of various beauverolides for CaM, with a lower Kd value indicating higher binding affinity and more potent inhibition.

Beauverolide AnalogueDissociation Constant (Kd) in µM
This compound 0.078
Beauverolide I0.19
Beauverolide C0.30
Beauverolide F0.40
Beauverolide L1.66
Beauverolide N1.74
Beauverolide M3.44

Data sourced from a study on cyclotetradepsipeptides isolated from Isaria fumosorosea.

As the data indicates, this compound exhibits the highest affinity for calmodulin among the tested analogues, making it the most potent CaM inhibitor in this series.

Table 2: Comparative Cytotoxicity of Beauverolides (IC50 Values)
Beauverolide AnalogueCell LineIC50 (µM)Reference
This compounde.g., A549 (Lung Carcinoma)Data Not Available-
Beauverolide IData Not AvailableData Not Available-
Beauverolide IIIData Not AvailableData Not Available-
BeauvericinMultipleVaries (e.g., ~2.5 - 12 µM)[1][2]

Note: The IC50 values for beauvericin are provided as a reference point from existing literature and can vary significantly based on the cell line and experimental conditions.

Table 3: Comparative Anti-inflammatory Activity of Beauverolides (IC50 Values)

Beauverolides have been investigated for their potential to modulate inflammatory responses. Key markers of anti-inflammatory activity include the inhibition of nitric oxide (NO) and pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS). Similar to cytotoxicity data, direct comparative studies across a broad spectrum of beauverolides are scarce.

Beauverolide AnalogueAssayIC50 (µM)Reference
This compounde.g., NO inhibition in RAW 264.7Data Not Available-
Other BeauverolidesData Not AvailableData Not Available-
BeauvericinNO inhibition in RAW 264.7Data Available in Literature[3]

Note: While specific comparative data for this compound is lacking, beauvericin has been shown to inhibit inflammatory responses by targeting the NF-κB pathway.[3]

Experimental Protocols

To ensure reproducibility and facilitate further research, this section provides detailed methodologies for key experiments cited in the study of beauverolides.

Calmodulin Inhibition Assay Using a Fluorescent Biosensor

This protocol is based on the principle of fluorescence quenching of a biosensor upon ligand binding.

Materials:

  • Human calmodulin (hCaM) fluorescently labeled biosensor (e.g., hCaM M124C-mBBr)

  • Beauverolide stock solutions (in DMSO or ethanol)

  • Assay buffer (e.g., 10 mM potassium acetate, pH 5.1)

  • Fluorometer

Procedure:

  • Prepare a working solution of the hCaM biosensor in the assay buffer to a final concentration that gives a stable and measurable fluorescence signal.

  • Aliquot the biosensor solution into cuvettes.

  • Record the baseline fluorescence of the biosensor.

  • Add increasing concentrations of the beauverolide stock solution to the cuvettes, ensuring the final solvent concentration remains constant and minimal (e.g., <1%).

  • After each addition, mix gently and allow the system to equilibrate for a specified time (e.g., 5 minutes).

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore.

  • Correct the fluorescence readings for any inner filter effects and dilution.

  • Plot the change in fluorescence as a function of the beauverolide concentration.

  • Determine the dissociation constant (Kd) by fitting the data to a suitable binding isotherm model.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell line (e.g., A549, HeLa, etc.)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Beauverolide stock solutions (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the beauverolide compounds in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of beauverolides. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting the percentage of cell viability against the log of the beauverolide concentration.

Anti-inflammatory Assay: Measurement of Nitric Oxide (NO) Production in Macrophages

This assay measures the inhibitory effect of compounds on the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • Lipopolysaccharide (LPS) from E. coli

  • Beauverolide stock solutions (in DMSO)

  • Griess Reagent System (for NO measurement)

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells into a 96-well plate and incubate until they reach approximately 80% confluency.

  • Pre-treat the cells with various concentrations of beauverolides for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control (cells + LPS + DMSO).

  • After incubation, collect the cell culture supernatant.

  • To measure NO production, mix 50 µL of the supernatant with 50 µL of Sulfanilamide solution (Part I of Griess Reagent) and incubate for 5-10 minutes at room temperature, protected from light.

  • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Part II of Griess Reagent) and incubate for another 5-10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Calculate the concentration of nitrite (a stable product of NO) using a standard curve prepared with sodium nitrite.

  • Determine the percentage of inhibition of NO production for each beauverolide concentration compared to the LPS-stimulated control.

  • Calculate the IC50 value for NO inhibition.

Mandatory Visualization

The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and workflows relevant to the study of beauverolides.

Calmodulin_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell Signal Signal Ca_channel Ca2+ Channel Signal->Ca_channel Activates Ca_in Ca2+ Influx Ca_channel->Ca_in Calmodulin Calmodulin (Inactive) Ca_in->Calmodulin Binds to CaM_active Ca2+/Calmodulin (Active) Calmodulin->CaM_active Activates Target_Proteins Target Proteins (e.g., Kinases, Phosphatases) CaM_active->Target_Proteins Modulates Cellular_Response Cellular Response Target_Proteins->Cellular_Response Leads to Beauverolide_Ja This compound Beauverolide_Ja->CaM_active Inhibits SOAT_Inhibition_Pathway cluster_er Endoplasmic Reticulum SOAT1 SOAT1 Cholesteryl_Ester Cholesteryl Ester SOAT1->Cholesteryl_Ester Esterification SOAT2 SOAT2 SOAT2->Cholesteryl_Ester Esterification Cholesterol Free Cholesterol Cholesterol->SOAT1 Cholesterol->SOAT2 Acyl_CoA Acyl-CoA Acyl_CoA->SOAT1 Acyl_CoA->SOAT2 Lipid_Droplet Lipid Droplet Formation Cholesteryl_Ester->Lipid_Droplet Beauverolides Beauverolides (e.g., Beauverolide III) Beauverolides->SOAT1 Inhibits Beauverolides->SOAT2 Inhibits Experimental_Workflow Start Fungal Strain (e.g., Beauveria bassiana) Fermentation Solid or Liquid State Fermentation Start->Fermentation Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Chromatographic Separation (e.g., Column, HPLC) Crude_Extract->Chromatography Fractions Fractions Chromatography->Fractions Purification Purification of Individual Compounds Fractions->Purification Pure_Beauverolides Pure Beauverolides Purification->Pure_Beauverolides Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Beauverolides->Structure_Elucidation Bioactivity_Screening Bioactivity Screening Pure_Beauverolides->Bioactivity_Screening Cytotoxicity Cytotoxicity Assays (e.g., MTT) Bioactivity_Screening->Cytotoxicity Anti_inflammatory Anti-inflammatory Assays (e.g., NO Inhibition) Bioactivity_Screening->Anti_inflammatory Other_Assays Other Bioassays (e.g., Calmodulin Inhibition) Bioactivity_Screening->Other_Assays Data_Analysis Data Analysis and IC50/Kd Determination Cytotoxicity->Data_Analysis Anti_inflammatory->Data_Analysis Other_Assays->Data_Analysis

References

Validating the Mechanism of Action of Beauverolide Ja in Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-cancer properties of Beauverolide Ja, a naturally occurring cyclodepsipeptide, against other established and emerging therapeutic agents. Due to the limited availability of specific experimental data for this compound in the public domain, this guide utilizes data from its close structural analog, Beauvericin, to infer its potential mechanism of action and efficacy. This comparison aims to equip researchers with the necessary information to design and interpret experiments for validating the therapeutic potential of this compound.

Executive Summary

Beauvericin, as a proxy for this compound, demonstrates significant cytotoxic and pro-apoptotic activity in a range of cancer cell lines. Its mechanism of action is multifaceted, primarily involving the induction of apoptosis through the modulation of key signaling pathways, including the MAPK and Src/STAT3 pathways. This guide compares the performance of Beauvericin with other anti-cancer compounds, namely Romidepsin, Kahalalide F, Parthenolide, and Berberine, highlighting their respective mechanisms and cytotoxic potencies.

Data Presentation: Comparative Cytotoxicity of Anti-Cancer Agents

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Beauvericin and selected alternative anti-cancer agents across various cancer cell lines. These values provide a quantitative measure of the cytotoxic potential of each compound.

CompoundCancer Cell LineIC50 (µM)
Beauvericin CT-26 (Murine Colon Carcinoma)1.8
KB-3-1 (Human Cervical Carcinoma)3.1
SW620 (Human Colon Adenocarcinoma)0.7
SW480 (Human Colon Adenocarcinoma)3.3
A549 (Human Lung Carcinoma)~10 (at 24h)
C6 (Glioma)Not specified
MDA-MB-231 (Breast Cancer)Not specified
HeLa (Cervical Cancer)Not specified
HCT-15 (Colon Cancer)Not specified
LoVo (Colon Cancer)Not specified
U251 (Glioblastoma)Not specified
Romidepsin Hut-78 (Cutaneous T-cell Lymphoma)0.000038 - 0.00636
Karpas-299 (T-cell Lymphoma)0.00044 - 0.00387
Various NSCLC cell lines0.0013 - 0.0049 (ng/mL)
Neuroblastoma cell lines0.001 - 0.0065 (ng/mL)
Kahalalide F PC3 (Prostate Cancer)0.07
DU145 (Prostate Cancer)0.28
LNCaP (Prostate Cancer)0.28
SKBR-3 (Breast Cancer)0.28
BT474 (Breast Cancer)0.28
MCF7 (Breast Cancer)0.28
A549 (Lung Cancer)2.5 (µg/mL)
HT29 (Colon Cancer)0.25 (µg/mL)
LoVo (Colon Cancer)< 1.0 (µg/mL)
HepG2 (Hepatoma)0.3
PLC/PRF/5C (Hepatoma)5
Parthenolide A549 (Lung Carcinoma)4.3
TE671 (Medulloblastoma)6.5
HT-29 (Colon Adenocarcinoma)7.0
SiHa (Cervical Cancer)8.42
MCF-7 (Breast Cancer)9.54
GLC-82 (NSCLC)6.07
H1650 (NSCLC)9.88
H1299 (NSCLC)12.37
PC-9 (NSCLC)15.36
Berberine Tca8113 (Oral Squamous Cell Carcinoma)218.52
CNE2 (Nasopharyngeal Carcinoma)249.18
MCF-7 (Breast Cancer)272.15
HeLa (Cervical Carcinoma)245.18
HT29 (Colon Cancer)52.37
T47D (Breast Cancer)25
HCC70 (Triple Negative Breast Cancer)0.19
BT-20 (Triple Negative Breast Cancer)0.23
MDA-MB-468 (Triple Negative Breast Cancer)0.48

Mechanism of Action of Beauvericin (as a proxy for this compound)

Beauvericin has been shown to induce apoptosis in cancer cells through multiple signaling pathways.

Induction of Apoptosis via the MAPK Pathway

Beauvericin activates the MEK1/2-ERK42/44-90RSK signaling pathway, a key component of the Mitogen-Activated Protein Kinase (MAPK) cascade. This activation leads to the upregulation of pro-apoptotic proteins and the induction of programmed cell death.[1]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor MEK1/2 MEK1/2 Beauvericin Beauvericin Beauvericin->MEK1/2 ERK42/44 ERK42/44 MEK1/2->ERK42/44 90RSK 90RSK ERK42/44->90RSK Apoptosis Apoptosis 90RSK->Apoptosis

Caption: Beauvericin-induced MAPK signaling pathway leading to apoptosis.

Inhibition of Src/STAT3 Pathway

Beauvericin has also been demonstrated to directly interact with and suppress the kinase activity of Src.[2] This inhibition prevents the phosphorylation and subsequent activation of STAT3, a transcription factor that promotes cell survival and proliferation. The suppression of the Src/STAT3 pathway contributes to the pro-apoptotic effects of Beauvericin.[2]

Src_STAT3_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Beauvericin Beauvericin Src Src Beauvericin->Src inhibition STAT3 STAT3 Src->STAT3 phosphorylates p-STAT3 p-STAT3 STAT3->p-STAT3 Gene_Expression Pro-survival Gene Expression p-STAT3->Gene_Expression

Caption: Inhibition of the Src/STAT3 pro-survival pathway by Beauvericin.

Comparative Mechanisms of Alternative Anti-Cancer Agents

CompoundPrimary Mechanism of Action
Romidepsin Histone Deacetylase (HDAC) inhibitor, leading to altered gene expression, cell cycle arrest, and apoptosis.[3][4][5]
Kahalalide F Induces oncosis (a form of necrotic cell death) by targeting lysosomes and disrupting the cell membrane.[6][7]
Parthenolide Inhibits NF-κB signaling, induces oxidative stress, and modulates STAT and MAP kinase pathways, leading to apoptosis.[8][9]
Berberine Induces apoptosis and cell cycle arrest through modulation of various pathways including PI3K/AKT/mTOR and MAPK/ERK.[1][10]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of the compounds on cancer cells.

Workflow:

MTT_Workflow A Seed cancer cells in a 96-well plate B Treat cells with varying concentrations of the test compound A->B C Incubate for 24-72 hours B->C D Add MTT reagent and incubate C->D E Solubilize formazan crystals with DMSO D->E F Measure absorbance at 570 nm E->F G Calculate IC50 values F->G

Caption: Workflow for the MTT cell viability assay.

Detailed Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound, Romidepsin) and a vehicle control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Annexin V-FITC/PI Apoptosis Assay

This assay is used to quantify the percentage of apoptotic and necrotic cells after treatment.

Workflow:

Apoptosis_Workflow A Treat cancer cells with the test compound B Harvest and wash cells A->B C Resuspend cells in Annexin V binding buffer B->C D Stain with Annexin V-FITC and Propidium Iodide (PI) C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F

Caption: Workflow for the Annexin V-FITC/PI apoptosis assay.

Detailed Methodology:

  • Cell Treatment: Treat cells with the desired concentration of the test compound for the indicated time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry, distinguishing between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways.

Detailed Methodology:

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-ERK, ERK, p-STAT3, STAT3, Src, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Src Kinase Activity Assay

This assay measures the enzymatic activity of Src kinase.

Detailed Methodology:

  • Immunoprecipitation: Immunoprecipitate Src from cell lysates using an anti-Src antibody.

  • Kinase Reaction: Incubate the immunoprecipitated Src with a specific substrate peptide and ATP in a kinase reaction buffer.

  • Detection: Measure the phosphorylation of the substrate using methods such as radioactive labeling (32P-ATP) and scintillation counting, or non-radioactive methods like ELISA or fluorescence-based assays.

  • Data Analysis: Quantify the kinase activity by comparing the amount of phosphorylated substrate in treated versus untreated samples.

Conclusion

The available evidence strongly suggests that Beauvericin, and by extension this compound, exerts its anti-cancer effects through the induction of apoptosis mediated by the MAPK and Src/STAT3 signaling pathways. The comparative data presented in this guide positions this compound as a promising candidate for further investigation. The provided experimental protocols offer a robust framework for researchers to validate these mechanisms of action and to further explore the therapeutic potential of this natural compound in various cancer models. Future studies should focus on obtaining specific data for this compound to confirm the findings observed with its structural analog, Beauvericin.

References

Cross-Resistance Potential of Beauverolide Ja in Insect Populations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of insecticide resistance is a persistent threat to effective pest management. Understanding the potential for cross-resistance between existing and novel insecticidal compounds is crucial for developing sustainable resistance management strategies. This guide provides a comparative analysis of Beauverolide Ja, a cyclic depsipeptide with insecticidal properties, against other insecticides, with a focus on its potential for cross-resistance based on its putative mode of action. As direct cross-resistance studies on this compound are not yet available, this guide draws comparisons with insecticides that share a similar proposed target: insect calcium channels.

Mode of Action: A Focus on Calcium Homeostasis

This compound is a secondary metabolite produced by the entomopathogenic fungus Beauveria bassiana. While its precise molecular target is an active area of research, evidence suggests that the insecticidal activity of Beauveria bassiana toxins, including cyclic depsipeptides like this compound, involves the disruption of calcium homeostasis in insects. This disruption can lead to a cascade of physiological effects, ultimately causing paralysis and death.

Several classes of synthetic insecticides also target insect calcium channels, most notably the ryanodine receptors (RyRs). These insecticides, known as diamides, cause uncontrolled release of calcium from the sarcoplasmic reticulum of muscle cells, leading to muscle dysfunction and paralysis. Given the convergence on calcium channel disruption as a mode of action, there is a theoretical potential for cross-resistance between this compound and diamide insecticides.

Comparative Analysis of Insecticides Targeting Calcium Channels

The following table summarizes key information on insecticides that target insect calcium channels, providing a basis for comparing their performance and potential for cross-resistance with this compound.

Characteristic This compound Diamide Insecticides (e.g., Chlorantraniliprole, Flubendiamide)
Chemical Class Cyclic DepsipeptideAnthranilic Diamides, Phthalic Diamides
Source Natural (Fungal Metabolite)Synthetic
Primary Target Putatively Insect Calcium ChannelsRyanodine Receptors (a type of calcium channel)[1][2]
Mode of Action Proposed to disrupt calcium homeostasisActivation of ryanodine receptors, leading to uncontrolled Ca2+ release[1][2]
Known Cross-Resistance Data not availableCross-resistance between different diamides has been reported, often associated with target-site mutations in the ryanodine receptor gene.[1][3] However, distinct binding sites for anthranilic and phthalic diamides on the ryanodine receptor suggest that cross-resistance is not always complete.[4]

Experimental Protocols for Assessing Cross-Resistance

To evaluate the cross-resistance profile of this compound, standardized bioassays are essential. The following are detailed methodologies for two common types of insecticide resistance testing.

Larval Immersion Bioassay

This method is suitable for assessing the toxicity of water-soluble or suspendable formulations of insecticides against larval stages of insects.

Materials:

  • Test insecticide (e.g., this compound) and comparator insecticides

  • Solvent (e.g., acetone, ethanol, or water with a surfactant)

  • Distilled or deionized water

  • Glass beakers or disposable cups

  • Pipettes and tips

  • Fine-haired paintbrush or soft forceps

  • Test insects (e.g., late 2nd or early 3rd instar larvae)

  • Holding containers with untreated diet or substrate

  • Incubator or environmental chamber set to appropriate temperature and humidity

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the test insecticide in a suitable solvent.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to create a range of concentrations. A preliminary range-finding test is recommended to determine the appropriate concentration range that results in mortality between 10% and 90%.

  • Treatment Preparation: In each test container (beaker or cup), add a known volume of water and the appropriate amount of insecticide solution to achieve the desired final concentration. Prepare at least five different concentrations plus a solvent-only control. Each concentration and the control should have at least three replicates.

  • Insect Exposure: Using a fine-haired paintbrush or soft forceps, transfer a known number of larvae (e.g., 10-20) into each container.[5][6][7][8][9]

  • Incubation: Place the containers in an incubator or environmental chamber under controlled conditions (e.g., 25 ± 2°C, >60% RH, and a specific photoperiod).

  • Mortality Assessment: Assess larval mortality at 24, 48, and/or 72 hours post-treatment. Larvae are considered dead if they do not move when gently prodded with a fine brush.

  • Data Analysis: Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula if necessary. Determine the lethal concentration values (e.g., LC50, LC90) using probit analysis or a similar statistical method. The resistance ratio (RR) can be calculated by dividing the LC50 of the resistant population by the LC50 of a susceptible population.

Adult Topical Application Bioassay

This method is used to determine the toxicity of an insecticide when applied directly to the cuticle of adult insects.

Materials:

  • Test insecticide and comparator insecticides

  • Acetone or another suitable volatile solvent

  • Microsyringe or micro-applicator capable of delivering precise volumes (e.g., 0.5-1 µL)

  • CO2 or cold anesthesia to immobilize insects

  • Petri dishes or other suitable holding containers with a food source

  • Test insects (adults of a uniform age and sex)

  • Incubator or environmental chamber

Procedure:

  • Preparation of Dosing Solutions: Prepare a series of insecticide solutions in a volatile solvent (e.g., acetone) to deliver a range of doses per insect.

  • Insect Immobilization: Anesthetize the adult insects using CO2 or by chilling them on a cold plate.

  • Topical Application: Using a microsyringe, apply a precise volume (e.g., 0.5 µL) of the insecticide solution to the dorsal thorax of each anesthetized insect.[10][11][12][13] Treat a separate group of insects with the solvent alone to serve as a control.

  • Recovery and Holding: Place the treated insects in clean holding containers with access to food and water.

  • Incubation: Maintain the insects under controlled environmental conditions.

  • Mortality Assessment: Record mortality at 24 and 48 hours post-application.

  • Data Analysis: Calculate the lethal dose values (e.g., LD50, LD90) using probit analysis. The resistance ratio (RR) is calculated by dividing the LD50 of the field or resistant population by the LD50 of a susceptible laboratory strain.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes involved in cross-resistance studies and the potential mode of action of this compound, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_bioassay Bioassay cluster_analysis Data Analysis Insect_Rearing Insect Rearing (Susceptible & Field Strains) Exposure Exposure of Insects (e.g., Topical, Ingestion, Immersion) Insect_Rearing->Exposure Insecticide_Prep Insecticide Preparation (Serial Dilutions) Insecticide_Prep->Exposure Incubation Incubation (Controlled Conditions) Exposure->Incubation Mortality_Assessment Mortality Assessment (e.g., 24h, 48h) Incubation->Mortality_Assessment Probit_Analysis Probit Analysis (LC50 / LD50 Calculation) Mortality_Assessment->Probit_Analysis RR_Calculation Resistance Ratio (RR) Calculation Probit_Analysis->RR_Calculation Conclusion Conclusion on Resistance Level RR_Calculation->Conclusion

Caption: Generalized workflow for conducting insecticide cross-resistance bioassays.

Calcium_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Beauverolide_Ja This compound Ca_Channel Calcium Channel Beauverolide_Ja->Ca_Channel Disrupts Ca_Influx Increased Intracellular Ca2+ Ca_Channel->Ca_Influx Leads to Calmodulin Calmodulin Activation Ca_Influx->Calmodulin Kinase_Cascade Protein Kinase Cascade Calmodulin->Kinase_Cascade Physiological_Effects Physiological Effects Kinase_Cascade->Physiological_Effects Paralysis Paralysis & Death Physiological_Effects->Paralysis

References

The Untapped Potential of Beauverolide Ja: A Guide to Investigating Synergistic Antifungal Effects

Author: BenchChem Technical Support Team. Date: November 2025

A notable gap in current research is the absence of specific studies detailing the synergistic effects of Beauverolide Ja when combined with other antifungal agents. While its structural relative, beauvericin, has demonstrated synergistic potential, particularly with azole antifungals, dedicated research on this compound's combination therapy is not yet available in published literature. This guide aims to provide researchers, scientists, and drug development professionals with a framework for exploring these potential synergies. By leveraging knowledge of related compounds and established antifungal mechanisms, we can hypothesize promising combinations and provide the necessary experimental protocols to investigate them.

Understanding the Potential for Synergy

Synergistic interactions between antifungal agents can enhance efficacy, reduce required dosages, and combat the development of resistance. The primary mechanisms driving these interactions often involve targeting different cellular pathways or the same pathway at different points.

Beauverolides, as a class of cyclohexadepsipeptides, are known to exert their antifungal effects through various mechanisms, including the disruption of cell membrane integrity and ion homeostasis. This mode of action suggests a strong potential for synergy with antifungal drugs that target other essential cellular components or processes.

Hypothetical Synergistic Combinations with this compound

Based on the known mechanisms of major antifungal drug classes, the following combinations with this compound are proposed as starting points for investigation:

  • With Azoles (e.g., Fluconazole, Voriconazole): Azoles inhibit the synthesis of ergosterol, a crucial component of the fungal cell membrane. The combined action of this compound disrupting membrane integrity and azoles depleting ergosterol could lead to a potent synergistic effect.

  • With Polyenes (e.g., Amphotericin B): Polyenes bind directly to ergosterol, forming pores in the cell membrane and causing leakage of cellular contents. A combination with this compound could potentially enhance this membrane disruption, leading to more rapid and effective fungal cell death.

  • With Echinocandins (e.g., Caspofungin, Micafungin): Echinocandins inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. The weakening of the cell wall by echinocandins could increase the accessibility of the cell membrane to this compound, resulting in a synergistic interaction.

Data on Related Compounds: Beauvericin

While specific data for this compound is unavailable, studies on beauvericin offer valuable insights. Research has shown that beauvericin potentiates the activity of azole antifungals against various fungal pathogens, including resistant strains. This synergy is attributed to the inhibition of multidrug efflux pumps and the disruption of cellular stress response pathways by beauvericin.[1]

Table 1: Antifungal Activity of Beauvericin in Combination with Azoles

Fungal SpeciesCombination AgentKey FindingReference
Candida albicansFluconazolePotentiates activity, transforms fungistatic to fungicidal action.[1]
Candida glabrataFluconazoleOvercomes azole resistance by inhibiting multidrug efflux.[1]
Aspergillus fumigatusAzolesPotentiates antifungal activity.[1]
Cryptococcus neoformansAzolesEnhances the efficacy of azole treatment.[1]

Experimental Protocols for Assessing Synergy

To investigate the synergistic effects of this compound, the following standardized experimental protocols are recommended.

Checkerboard Microdilution Assay

The checkerboard assay is a widely used in vitro method to determine the synergistic, additive, indifferent, or antagonistic effects of antimicrobial agent combinations.

Materials:

  • This compound

  • Partner antifungal agent (e.g., fluconazole)

  • Fungal isolate of interest

  • 96-well microtiter plates

  • RPMI-1640 medium (buffered with MOPS)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare Drug Dilutions: Prepare serial twofold dilutions of this compound and the partner antifungal agent in RPMI-1640 medium in separate tubes.

  • Plate Setup:

    • Dispense 50 µL of RPMI-1640 into each well of a 96-well plate.

    • Add 50 µL of the this compound dilutions horizontally across the plate.

    • Add 50 µL of the partner antifungal agent dilutions vertically down the plate. This creates a matrix of increasing concentrations of both drugs.

  • Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., 0.5–2.5 x 10³ CFU/mL) in RPMI-1640.

  • Inoculation: Add 100 µL of the fungal inoculum to each well.

  • Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • Reading Results: Determine the minimum inhibitory concentration (MIC) of each drug alone and in combination by visual inspection or by measuring the optical density at a specific wavelength (e.g., 530 nm). The MIC is the lowest concentration that inhibits visible growth.

  • Data Analysis: Calculate the Fractional Inhibitory Concentration (FIC) index for each combination using the following formula:

    FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    • Synergy: FIC Index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

    • Antagonism: FIC Index > 4.0

Visualizing Potential Synergistic Mechanisms

The following diagrams illustrate the hypothetical mechanisms of synergy between this compound and other antifungal classes.

Synergistic_Mechanism_Azole cluster_fungal_cell Fungal Cell ergosterol_synthesis Ergosterol Synthesis ergosterol Ergosterol ergosterol_synthesis->ergosterol Produces cell_membrane Cell Membrane ergosterol->cell_membrane Incorporated into beauverolide_ja This compound beauverolide_ja->cell_membrane Disrupts Integrity azole Azole azole->ergosterol_synthesis Inhibits

Caption: Hypothetical synergy of this compound and an Azole antifungal.

Synergistic_Mechanism_Echinocandin cluster_fungal_cell Fungal Cell glucan_synthesis β-Glucan Synthesis cell_wall Cell Wall glucan_synthesis->cell_wall Builds beauverolide_ja This compound cell_wall->beauverolide_ja Weakened wall enhances access for cell_membrane Cell Membrane beauverolide_ja->cell_membrane Disrupts Integrity echinocandin Echinocandin echinocandin->glucan_synthesis Inhibits

Caption: Hypothetical synergy of this compound and an Echinocandin.

Conclusion

The exploration of synergistic antifungal combinations is a critical frontier in combating fungal infections. While direct experimental evidence for this compound's synergistic effects is currently lacking, its mechanism of action and the precedent set by related compounds strongly suggest a high potential for such interactions. The experimental frameworks and hypothetical models presented in this guide offer a robust starting point for researchers to unlock the full therapeutic promise of this compound in combination therapies. Such investigations are essential to address the growing challenge of antifungal resistance and to develop more effective treatments for life-threatening fungal diseases.

References

Comparative Transcriptomics of Fungi: Unraveling the Genetic Regulation of Beauverolide Ja Production

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the molecular machinery behind the production of bioactive fungal metabolites like beauverolide Ja is paramount. This guide provides a comparative analysis derived from transcriptomic studies of beauverolide-producing fungi. In the absence of a direct comparative transcriptomic study of fungal strains with inherently high versus low this compound production, this document synthesizes findings from transcriptomic analyses of Beauveria bassiana under various conditions that likely influence secondary metabolite synthesis. This approach allows for an inferential comparison of gene expression patterns that may correlate with differential this compound yields.

Beauverolides are a class of cyclic depsipeptides produced by various entomopathogenic fungi, such as Beauveria bassiana, and exhibit a range of biological activities, including insecticidal, antimicrobial, and cytotoxic effects. This compound, a specific congener, is of particular interest for its potential therapeutic applications. The biosynthesis of these complex molecules is orchestrated by non-ribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs), which are encoded by gene clusters. The regulation of these biosynthetic gene clusters (BGCs) is a key determinant of the final yield of the desired compound.

Insights from Fungal Transcriptomics

Transcriptomic studies, particularly those employing RNA sequencing (RNA-seq), offer a genome-wide snapshot of gene expression, providing valuable clues into the regulatory networks governing secondary metabolism. While a direct comparison of high vs. low this compound producing strains is not yet available in published literature, we can infer potential regulatory mechanisms by examining the transcriptomic response of Beauveria bassiana to different environmental and stress conditions. For instance, a gene annotated as a putative beauverolide synthetase (BBA_08222) has been identified in Beauveria bassiana, and its expression levels can be monitored across different transcriptomic datasets.

Putative this compound Biosynthesis Gene Expression

The following table summarizes the hypothetical expression changes of the putative beauverolide synthetase gene (BBA_08222) and other related genes under conditions that may modulate secondary metabolite production, based on generalized findings from transcriptomic studies of Beauveria bassiana. It is important to note that these are inferred correlations and direct experimental validation is required.

Gene/Gene ClassCondition Potentially Favoring High Production (e.g., Biotic/Abiotic Stress)Condition Potentially Resulting in Low Production (e.g., Optimal Growth)Putative Function
BBA_08222 (putative beauverolide synthetase) UpregulatedBaseline/DownregulatedCore enzyme in beauverolide biosynthesis
Polyketide Synthases (PKSs) UpregulatedBaseline/DownregulatedSynthesis of the polyketide portion of beauverolide
ABC Transporters UpregulatedBaseline/DownregulatedExport of secondary metabolites, potentially reducing feedback inhibition
Cytochrome P450 Monooxygenases UpregulatedBaseline/DownregulatedModification and diversification of the beauverolide structure
Transcription Factors (e.g., Zn(II)2Cys6) Differentially RegulatedBaselineRegulation of biosynthetic gene cluster expression
Primary Metabolism Genes (e.g., Glycolysis) DownregulatedUpregulatedShunting of precursors from primary to secondary metabolism

Experimental Protocols: A Generalized Transcriptomic Workflow

The methodologies employed in the transcriptomic analysis of fungi are crucial for generating reliable and reproducible data. The following protocol outlines a typical workflow for a comparative transcriptomic study using RNA-seq.

1. Fungal Culture and RNA Extraction:

  • Fungal strains (e.g., Beauveria bassiana) are cultured under conditions designed to induce differential production of the target metabolite. This could involve varying nutrient sources, temperature, pH, or exposure to stressors.

  • Mycelia are harvested at a specific time point, flash-frozen in liquid nitrogen, and stored at -80°C.

  • Total RNA is extracted using a suitable method, such as a TRIzol-based protocol or a commercial RNA extraction kit, followed by DNase treatment to remove any contaminating genomic DNA. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and an Agilent 2100 Bioanalyzer.

2. Library Preparation and Sequencing:

  • mRNA is enriched from the total RNA using oligo(dT) magnetic beads.

  • The enriched mRNA is fragmented into smaller pieces.

  • First-strand cDNA is synthesized using reverse transcriptase and random hexamer primers, followed by second-strand cDNA synthesis using DNA polymerase I and RNase H.

  • The double-stranded cDNA fragments are end-repaired, A-tailed, and ligated to sequencing adapters.

  • The ligated fragments are amplified by PCR to create the final cDNA library.

  • The quality of the library is assessed using a Bioanalyzer, and the concentration is determined by qPCR.

  • The prepared libraries are sequenced on an Illumina sequencing platform (e.g., HiSeq or NovaSeq) to generate paired-end reads.

3. Bioinformatic Analysis:

  • Quality Control: Raw sequencing reads are filtered to remove low-quality reads, adapter sequences, and reads with a high percentage of unknown bases using tools like Trimmomatic or Fastp.

  • Read Mapping: The clean reads are mapped to the reference genome of the fungus using a splice-aware aligner such as HISAT2 or STAR.

  • Transcript Quantification: The number of reads mapping to each gene is counted using tools like featureCounts or HTSeq.

  • Differential Gene Expression Analysis: The read counts are normalized, and differentially expressed genes (DEGs) between the high and low production conditions are identified using packages like DESeq2 or edgeR in R. Genes with a statistically significant p-value (typically < 0.05) and a log2 fold change above a certain threshold (e.g., >1 or <-1) are considered DEGs.

  • Functional Annotation and Enrichment Analysis: The identified DEGs are annotated with functional information from databases like Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG). Enrichment analysis is performed to identify biological pathways and functions that are over-represented in the DEG list.

Visualizing Fungal Secondary Metabolism and Experimental Design

Diagrams are essential for visualizing complex biological pathways and experimental workflows. The following are representations created using the DOT language.

Fungal_Secondary_Metabolism_Pathway cluster_0 Cellular Environment cluster_1 Gene Regulation & Biosynthesis Environmental_Stress Environmental Stress (e.g., nutrient limitation, pH shift) Transcription_Factor Transcription Factor (e.g., Zn(II)2Cys6) Environmental_Stress->Transcription_Factor activates Precursor_Pool Primary Metabolism Precursor Pool (e.g., Acetyl-CoA, Amino Acids) NRPS_PKS NRPS/PKS Enzymes Precursor_Pool->NRPS_PKS provides substrates BGC Beauverolide Biosynthetic Gene Cluster (BGC) Transcription_Factor->BGC induces expression BGC->NRPS_PKS encodes Transporter ABC Transporter BGC->Transporter encodes Beauverolide_Ja This compound NRPS_PKS->Beauverolide_Ja synthesizes Beauverolide_Ja->Transporter is exported by

Caption: Generalized signaling pathway for fungal secondary metabolite biosynthesis.

Transcriptomics_Workflow Start Fungal Strains (High vs. Low Production Conditions) Culture Culturing Start->Culture RNA_Extraction Total RNA Extraction Culture->RNA_Extraction Library_Prep mRNA Enrichment & cDNA Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing (RNA-Seq) Library_Prep->Sequencing QC Data Quality Control Sequencing->QC Mapping Read Mapping to Reference Genome QC->Mapping Quantification Gene Expression Quantification Mapping->Quantification DEG_Analysis Differential Expression Analysis Quantification->DEG_Analysis Functional_Analysis Functional Annotation & Pathway Enrichment DEG_Analysis->Functional_Analysis End Identification of Key Genes and Pathways Functional_Analysis->End

Caption: Standard experimental workflow for comparative transcriptomics.

Future Directions

While the inferential analysis presented here provides a foundational understanding, future research should prioritize direct comparative transcriptomic studies between high and low this compound producing strains. Such studies, coupled with metabolomic analyses, will be instrumental in pinpointing the precise genetic determinants of high-yield production. This knowledge will be invaluable for metabolic engineering efforts aimed at optimizing the industrial-scale production of this compound for pharmaceutical and other applications. Furthermore, functional characterization of the identified differentially expressed genes, particularly transcription factors and transporter proteins, will elucidate their specific roles in the regulation and biosynthesis of this important fungal secondary metabolite.

Validating the Anti-Lipid Droplet Formation Activity of Beauverolide Ja: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Beauverolide Ja's potential anti-lipid droplet formation activity, contextualized with data from closely related compounds and other known inhibitors. Due to the limited direct experimental data on this compound in the reviewed literature, this guide leverages findings on the well-studied Beauveriolides I and III to infer its likely mechanism and efficacy. This comparison is supported by experimental protocols for key assays and visualizations of the relevant signaling pathways.

Comparative Efficacy of Lipid Droplet Formation Inhibitors

The formation of lipid droplets is a critical process in cellular lipid metabolism, and its dysregulation is implicated in various metabolic diseases. Several compounds, including the natural product this compound, are being investigated for their potential to modulate this process. The following table summarizes the inhibitory concentrations (IC₅₀) of various compounds against lipid droplet formation or key enzymes involved in this process.

Compound/DrugTarget/AssayCell Type/SystemIC₅₀
Beauveriolide I Cholesteryl Ester SynthesisMouse Peritoneal Macrophages0.78 µM[1][2]
ACAT-1 (Enzyme Assay)Mouse Macrophage Microsomes6.0 µM[1][2]
ACAT-2 (Enzyme Assay)Mouse Liver Microsomes1.5 µM[1]
Beauveriolide III Cholesteryl Ester SynthesisMouse Peritoneal Macrophages0.41 µM[1][2][3]
ACAT-1 (Enzyme Assay)Mouse Macrophage Microsomes5.5 µM[1][2][3]
ACAT-2 (Enzyme Assay)Mouse Liver Microsomes1.5 µM[1]
Triacsin C Lipid Droplet FormationAML-12 Murine Hepatocytes~1 - 3 µM[4][5]
ML261 Hepatic Lipid Droplet FormationAML-12 Murine Hepatocytes69.7 nM[4][5]
ML262 Hepatic Lipid Droplet FormationAML-12 Murine Hepatocytes6.4 nM[4][5]
SL-176 PPM1D Phosphatase ActivityMouse PPM1D112 ± 12 nM
Lipid Droplet Amount3T3-L1 Adipocytes~15 µM (significant reduction)

Note: While specific IC₅₀ values for this compound are not available in the reviewed literature, its structural similarity to Beauveriolides I and III suggests it likely exhibits comparable inhibitory activity against cholesteryl ester synthesis and Acyl-CoA:cholesterol acyltransferase (ACAT).

Mechanism of Action: The Role of ACAT Inhibition

Beauveriolides exert their anti-lipid droplet formation effects by inhibiting Acyl-CoA:cholesterol acyltransferase (ACAT), a key enzyme in the synthesis of cholesteryl esters, which are major components of lipid droplets.[1][2][6] There are two isoforms of this enzyme, ACAT1 and ACAT2.[6] Beauveriolides I and III have been shown to inhibit both ACAT1 and ACAT2 in enzyme-based assays.[1][2][6] Interestingly, in intact cell-based assays, they exhibit selective inhibition of ACAT1.[6][7] This suggests that the accessibility of the drug to the enzyme's active site within the cellular environment plays a crucial role in its isoform selectivity.

The inhibition of ACAT leads to a reduction in the synthesis of cholesteryl esters, thereby decreasing the accumulation of lipid droplets within cells.[1][2] This mechanism makes ACAT a promising therapeutic target for conditions characterized by excessive lipid accumulation, such as atherosclerosis.

Signaling Pathways in Lipid Droplet Formation

The formation of lipid droplets is tightly regulated by a complex network of signaling pathways, primarily revolving around the process of adipogenesis. Key transcription factors, including Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα), are master regulators of this process.[8][9][10][11]

The diagram below illustrates the central role of PPARγ and C/EBPα in promoting adipogenesis and subsequent lipid droplet formation.

adipogenesis_pathway cluster_0 Adipogenic Stimuli cluster_1 Key Transcription Factors cluster_2 Downstream Effects Hormones Hormones (e.g., Insulin) PPARg PPARγ Hormones->PPARg CEBPa C/EBPα Hormones->CEBPa Nutrients Fatty Acids Nutrients->PPARg PPARg->CEBPa Adipocyte_Differentiation Adipocyte Differentiation PPARg->Adipocyte_Differentiation CEBPa->Adipocyte_Differentiation Lipid_Droplet_Formation Lipid Droplet Formation Adipocyte_Differentiation->Lipid_Droplet_Formation

Caption: The PPARγ and C/EBPα signaling cascade in adipogenesis.

The inhibition of ACAT by compounds like Beauveriolides can indirectly influence these pathways. By reducing the availability of cholesteryl esters for lipid droplet formation, ACAT inhibitors can impact the overall process of adipocyte maturation and lipid accumulation.

The following diagram illustrates the proposed mechanism of action for this compound, based on the known activity of related compounds.

beauverolide_moa Beauverolide This compound ACAT ACAT1 / ACAT2 Beauverolide->ACAT Inhibition CE Cholesteryl Esters ACAT->CE Cholesterol Free Cholesterol + Acyl-CoA Cholesterol->ACAT LD Lipid Droplet Formation CE->LD

Caption: Proposed mechanism of this compound via ACAT inhibition.

Experimental Protocols

To validate the anti-lipid droplet formation activity of this compound and compare it with other compounds, standardized experimental protocols are essential. Below are detailed methodologies for two common assays used to visualize and quantify intracellular lipid droplets.

Oil Red O Staining for Lipid Droplet Visualization

Oil Red O is a lysochrome diazo dye that is highly soluble in neutral lipids, making it an excellent stain for visualizing intracellular lipid droplets.

Materials:

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 60% Isopropanol

  • Oil Red O stock solution (0.5% w/v in isopropanol)

  • Oil Red O working solution (freshly prepared by diluting stock solution with water)

  • Hematoxylin solution (for counterstaining nuclei)

  • Microscope slides and coverslips

  • Mounting medium

Procedure:

  • Cell Culture and Treatment:

    • Plate cells (e.g., 3T3-L1 preadipocytes or HepG2 hepatocytes) in a multi-well plate containing coverslips and culture until they reach the desired confluency.

    • Induce lipid droplet formation by treating the cells with an appropriate stimulus (e.g., oleic acid) in the presence or absence of varying concentrations of this compound or other test compounds for a specified duration.

  • Fixation:

    • Aspirate the culture medium and gently wash the cells twice with PBS.

    • Fix the cells by adding 4% PFA and incubating for 15-30 minutes at room temperature.[11]

    • Wash the cells three times with PBS.

  • Staining:

    • Aspirate the PBS and add 60% isopropanol to each well. Incubate for 5 minutes at room temperature.[11]

    • Remove the isopropanol and add the freshly prepared Oil Red O working solution. Incubate for 15-20 minutes at room temperature.[12]

    • Aspirate the Oil Red O solution and wash the cells 2-5 times with distilled water until the excess stain is removed.[12]

  • Counterstaining and Mounting:

    • (Optional) Add hematoxylin solution to stain the nuclei for 1-2 minutes.

    • Wash thoroughly with distilled water.

    • Mount the coverslips onto microscope slides using an aqueous mounting medium.

  • Visualization and Quantification:

    • Observe the cells under a light microscope. Lipid droplets will appear as red-orange spherical structures.

    • Quantify the lipid accumulation by either:

      • Image analysis software to measure the area and intensity of the stained lipid droplets.

      • Extracting the Oil Red O stain from the cells using isopropanol and measuring the absorbance at approximately 492 nm.[12]

BODIPY 493/503 Staining for Fluorescent Imaging of Lipid Droplets

BODIPY 493/503 is a fluorescent dye that specifically partitions into the neutral lipid core of lipid droplets, providing high-contrast imaging in both live and fixed cells.[8][9]

Materials:

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS (for fixed cells)

  • BODIPY 493/503 stock solution (e.g., 1 mg/mL in DMSO)

  • BODIPY 493/503 working solution (e.g., 1-2 µM in PBS)

  • DAPI or Hoechst stain (for nuclear counterstaining)

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Follow the same procedure as for Oil Red O staining to culture and treat the cells with the test compounds.

  • Staining (Live Cells):

    • Wash the cells once with PBS.

    • Add the BODIPY 493/503 working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[9]

    • Wash the cells twice with PBS.

  • Staining (Fixed Cells):

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Add the BODIPY 493/503 working solution and incubate for 15-30 minutes at room temperature, protected from light.[9]

    • Wash the cells twice with PBS.

  • Counterstaining and Imaging:

    • (Optional) Incubate the cells with DAPI or Hoechst stain for 5-10 minutes to label the nuclei.

    • Image the cells using a fluorescence microscope with appropriate filter sets for BODIPY 493/503 (Excitation/Emission: ~493/503 nm) and the nuclear stain.

  • Data Analysis:

    • Use image analysis software to quantify the number, size, and fluorescence intensity of the lipid droplets per cell.

Experimental Workflow Diagram

The following diagram outlines the general workflow for validating the anti-lipid droplet formation activity of a test compound.

experimental_workflow Start Start: Cell Seeding Induction Induce Lipid Droplet Formation (e.g., with Oleic Acid) Start->Induction Treatment Treat with Test Compound (e.g., this compound) Induction->Treatment Staining Stain Lipid Droplets (Oil Red O or BODIPY) Treatment->Staining Imaging Microscopy and Image Acquisition Staining->Imaging Quantification Image Analysis and Quantification Imaging->Quantification Analysis Data Analysis and Comparison Quantification->Analysis

References

Beauverolide Ja and Other Mycotoxins: A Comparative Guide to Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the biological activities of Beauverolide Ja and other related mycotoxins, with a focus on cytotoxicity, anti-inflammatory effects, and enzyme inhibition. The information is intended for researchers, scientists, and professionals in drug development, offering objective experimental data, detailed methodologies, and pathway visualizations to support further research.

Mycotoxins are toxic secondary metabolites produced by fungi that can contaminate food and feed, posing health risks.[1][2] Among these, cyclodepsipeptides are a significant class known for a wide range of biological activities, including cytotoxic, antimicrobial, insecticidal, and enzyme-inhibitory effects.[3][4] Beauverolides, produced by fungi like Beauveria and Cordyceps, belong to this class and have garnered interest for their specific inhibitory actions.[5][6] This guide compares the bioactivity of beauverolides with other mycotoxins like beauvericin, citrinin, and patulin.

Comparative Bioactivity: Quantitative Data

The biological activity of mycotoxins is often quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of a substance needed to inhibit a specific biological or biochemical function by 50%.

Table 1: Comparative Cytotoxicity (IC50)

The following table summarizes the cytotoxic effects of various mycotoxins on different mammalian cell lines. Lower IC50 values indicate higher cytotoxicity.

MycotoxinCell LineExposure TimeIC50 (µM)Reference
Beauvericin (BEA) SH-SY5Y (Human Neuroblastoma)24 h4.5[1]
SH-SY5Y (Human Neuroblastoma)48 h4.8[1]
HepG2 (Human Liver Cancer)-2.40 - 14.48[4]
Patulin (PAT) SH-SY5Y (Human Neuroblastoma)24 h6.5[1]
SH-SY5Y (Human Neuroblastoma)48 h2.6[1]
Citrinin (CTN) SH-SY5Y (Human Neuroblastoma)24 h31.2[1]
SH-SY5Y (Human Neuroblastoma)48 h24.0[1]
Moniliformin (MON) SH-SY5Y (Human Neuroblastoma)24 h / 48 h> 1000[1]
Cardinalisamides A-C Trypanosoma brucei brucei-8.56 - 8.65 µg/mL[4]

Table 2: Enzyme Inhibition by Beauverolides

Beauverolides are notable for their selective inhibition of Acyl-CoA: cholesterol acyltransferase (ACAT), an enzyme crucial for cholesterol esterification.[7] This activity is linked to the prevention of lipid droplet formation in macrophages.[8][9]

Beauverolide AnalogTarget EnzymeCell LineIC50 (µM)Reference
Beauveriolide I ACAT1ACAT1-expressing CHO1.3[7]
ACAT2ACAT2-expressing CHO30[7]
Beauveriolide III ACAT1ACAT1-expressing CHO0.46[7]
ACAT2ACAT2-expressing CHO15[7]
NBV281 ACAT1ACAT1-expressing CHO> 50[7]
ACAT2ACAT2-expressing CHO1.8[7]
NBV331 ACAT1ACAT1-expressing CHO> 50[7]
ACAT2ACAT2-expressing CHO2.2[7]

Table 3: Anti-inflammatory Activity

Certain mycotoxins, particularly beauvericin, exhibit significant anti-inflammatory properties by modulating key signaling pathways.

MycotoxinActivityModel SystemKey FindingsReference
Beauvericin (BEA) Inhibition of Nitric Oxide (NO) ProductionLPS-treated RAW264.7 MacrophagesDose-dependently blocked NO production.[10][11]
Inhibition of NF-κB PathwayLPS-treated RAW264.7 MacrophagesSuppresses MyD88-dependent NF-κB activation by targeting Src and Syk.[10][11]
B. bassiana Lipids Anti-platelet Activating Factor (PAF)Washed Rabbit PlateletsLipid extracts strongly inhibited PAF-induced platelet aggregation.[12]

Experimental Protocols

Detailed methodologies for the key bioassays are provided below.

1. Protocol: MTT Cytotoxicity Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Objective: To determine the concentration at which a mycotoxin reduces the viability of a cell line by 50% (IC50).

  • Materials:

    • SH-SY5Y human neuroblastoma cells (or other relevant cell line)

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Mycotoxins (this compound, Beauvericin, etc.) dissolved in a suitable solvent (e.g., DMSO)

    • 3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide (MTT) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well microplates

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

    • Mycotoxin Treatment: Prepare serial dilutions of the mycotoxins in the culture medium. Replace the existing medium with 100 µL of the medium containing the different mycotoxin concentrations. Include vehicle-only controls.

    • Incubation: Incubate the plates for the desired exposure time (e.g., 24 or 48 hours).[1]

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

    • Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the mycotoxin concentration and fitting the data to a dose-response curve.[1]

2. Protocol: Acyl-CoA: Cholesterol Acyltransferase (ACAT) Inhibition Assay

This cell-based assay measures the inhibition of cholesterol esterification.

  • Objective: To quantify the inhibitory effect of beauverolides on ACAT1 and ACAT2 isozymes.

  • Materials:

    • Chinese hamster ovary (CHO) cells engineered to express human ACAT1 or ACAT2.[7]

    • [14C]Oleic acid complexed to bovine serum albumin (BSA).

    • Test compounds (e.g., this compound) dissolved in DMSO.

    • Lipoprotein-deficient serum (LPDS).

    • Hexane and isopropyl alcohol.

    • Silica gel thin-layer chromatography (TLC) plates.

  • Procedure:

    • Cell Culture: Culture the ACAT1- or ACAT2-expressing CHO cells in a medium containing LPDS for 24 hours to upregulate ACAT expression.

    • Compound Incubation: Add the test compounds at various concentrations to the cells and incubate for 1 hour.

    • Radiolabeling: Add [14C]oleic acid-BSA complex to the medium and incubate for another 2-6 hours.

    • Lipid Extraction: Wash the cells with PBS, and then extract the cellular lipids using a hexane/isopropyl alcohol (3:2, v/v) mixture.

    • TLC Separation: Separate the extracted lipids (cholesteryl esters and triacylglycerols) using TLC with a solvent system like hexane/diethyl ether/acetic acid (80:20:1, v/v/v).

  • Data Analysis: Quantify the radioactivity of the cholesteryl [14C]oleate spots using a bio-imaging analyzer. Calculate the percentage of inhibition relative to the control (no compound). Determine the IC50 value from the dose-response curve.

3. Protocol: Anti-inflammatory (Nitric Oxide Production) Assay

This assay quantifies the production of nitric oxide (NO), a key inflammatory mediator, using the Griess reagent.

  • Objective: To assess the anti-inflammatory potential of mycotoxins by measuring their ability to inhibit NO production in stimulated macrophages.

  • Materials:

    • RAW264.7 macrophage-like cells.

    • Lipopolysaccharide (LPS).

    • Test compounds (e.g., Beauvericin).

    • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).

    • Sodium nitrite (NaNO2) standard solution.

  • Procedure:

    • Cell Seeding: Plate RAW264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.[10]

    • Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

    • Griess Reaction: Add 50 µL of the Griess Reagent to each supernatant sample.

  • Data Analysis: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm. Create a standard curve using known concentrations of NaNO2 to determine the nitrite concentration in the samples. Calculate the percentage of NO production inhibition compared to the LPS-only control.[11]

Signaling Pathways and Experimental Workflows

Visualizations of key biological pathways and experimental processes provide a clearer understanding of the mechanisms of action and research methodologies.

experimental_workflow cluster_prep Preparation cluster_assay Bioactivity Screening cluster_analysis Data Analysis Fungi Fungal Culture (e.g., Beauveria sp.) Extract Mycotoxin Extraction & Purification Fungi->Extract Cytotoxicity Cytotoxicity Assay (e.g., MTT) Extract->Cytotoxicity AntiInflam Anti-inflammatory Assay (e.g., Griess Assay) Extract->AntiInflam Enzyme Enzyme Inhibition Assay (e.g., ACAT Assay) Extract->Enzyme IC50 IC50 Determination Cytotoxicity->IC50 AntiInflam->IC50 Enzyme->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism

Caption: General workflow for mycotoxin bioactivity assessment.

acat_inhibition_pathway FC Free Cholesterol (in Macrophage) ACAT ACAT Enzyme (ACAT1 / ACAT2) FC->ACAT ACoA Acyl-CoA ACoA->ACAT CE Cholesteryl Esters ACAT->CE LD Lipid Droplet Formation CE->LD Beau This compound Beau->ACAT

Caption: this compound inhibits ACAT, reducing cholesterol esterification.

nfkb_inhibition_pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 SrcSyk Src / Syk Kinases MyD88->SrcSyk NFkB_Ac NF-κB (Active) SrcSyk->NFkB_Ac NFkB_In NF-κB (Inactive) NFkB_In->NFkB_Ac Activation Nuc Nuclear Translocation (p65/p50) NFkB_Ac->Nuc Genes Pro-inflammatory Genes (iNOS, IL-1) Nuc->Genes BEA Beauvericin BEA->SrcSyk

Caption: Beauvericin's anti-inflammatory action via NF-κB pathway inhibition.

References

Decoding the Bioactivity of Beauverolide Ja Analogs: A Structural-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Beauverolides, a class of cyclic depsipeptides produced by various fungi, have garnered significant interest in the scientific community for their diverse biological activities, including potent anti-atherosclerotic and cytotoxic effects. A key mechanism of action for their anti-atherosclerotic potential is the inhibition of Acyl-CoA: Cholesterol Acyltransferase (ACAT), an enzyme crucial for cellular cholesterol esterification and foam cell formation in arterial walls. This guide provides a comparative analysis of the structural-activity relationships (SAR) of Beauverolide Ja analogs, focusing on their ACAT inhibitory and cytotoxic activities. The information presented herein is curated from experimental data to aid in the rational design of more potent and selective therapeutic agents.

Comparative Analysis of Biological Activity

The biological activity of this compound analogs is profoundly influenced by modifications at specific positions of the cyclodepsipeptide scaffold. The following table summarizes the quantitative data on the inhibitory activity of various beauveriolide analogs against ACAT1 and ACAT2, as well as their cytotoxic effects. While specific data for a comprehensive set of this compound analogs is limited in publicly available literature, the data for closely related beauveriolides, particularly Beauveriolide III analogs, provide critical insights into the SAR that are likely applicable to this compound.

Analog/CompoundModificationTargetIC50 (µM)Cytotoxicity (Cell Line)IC50 (µM)
Beauveriolide III Natural ProductACAT1Potent Inhibition--
Beauveriolide III Stereoisomer (3R,4R) Stereochemical inversion at the 3-hydroxy-4-methyloctanoic acid (HMA) moietyACAT1Weak Inhibition--
Beauveriolide III Stereoisomer (3R,4S) Stereochemical inversion at the HMA moietyACAT1Weak Inhibition--
Beauveriolide III Stereoisomer (3S,4R) Stereochemical inversion at the HMA moietyACAT1Potent Inhibition--
Diphenyl Derivative of Beauveriolide III Amino acid modificationACAT~10x more potent than Beauveriolide III--
Beauvericin Related natural beauverolideACAT3.0--
NBV274, 285, 300 Synthetic AnalogsACAT1Selective Inhibition--
NBV345 Synthetic AnalogACAT1/ACAT2Similar Potency--
NBV281, 331, 249 Synthetic AnalogsACAT2Selective Inhibition--

Key Insights from the Data:

  • Stereochemistry is Crucial: The stereochemistry of the 3-hydroxy-4-methyloctanoic acid (HMA) side chain is a critical determinant of ACAT inhibitory activity. The natural (3S) configuration is essential for potent inhibition of ACAT1.[1]

  • Amino Acid Substitutions Impact Potency: Modification of the amino acid residues within the cyclodepsipeptide ring can significantly enhance potency. For instance, diphenyl derivatives of beauveriolide III have demonstrated a tenfold increase in ACAT inhibition compared to the parent compound.[2]

  • Selectivity can be Engineered: Synthetic modifications can modulate the selectivity of beauveriolide analogs towards ACAT1 and ACAT2 isozymes.[3] This is particularly important as ACAT1 is ubiquitously expressed, while ACAT2 is primarily found in the liver and intestines, suggesting that selective inhibitors could offer a better side-effect profile.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to evaluate the biological activity of this compound analogs.

Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibition Assay

This cell-based assay is used to determine the inhibitory effect of compounds on the two isozymes of ACAT.

Cell Culture and Transfection:

  • Chinese Hamster Ovary (CHO) cells are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.

  • For generating stable cell lines, CHO cells are transfected with expression vectors containing the cDNA for human ACAT1 or ACAT2 using a suitable transfection reagent.

  • Transfected cells are selected using an appropriate antibiotic, and resistant clones are isolated and expanded. Expression of ACAT1 or ACAT2 is confirmed by Western blotting or other suitable methods.

Inhibition Assay:

  • ACAT1- or ACAT2-expressing CHO cells are seeded in 96-well plates and incubated overnight.

  • The cells are then washed and pre-incubated with the test compounds (this compound analogs) at various concentrations for a specified period.

  • [14C]oleoyl-CoA is added to the cells, and they are incubated for a further period to allow for the enzymatic reaction to occur.

  • The reaction is stopped, and the lipids are extracted from the cells.

  • The amount of cholesteryl [14C]oleate formed is quantified using thin-layer chromatography (TLC) followed by scintillation counting.

  • The IC50 value, the concentration of the compound that inhibits 50% of the ACAT activity, is calculated from the dose-response curve.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Procedure:

  • Cells (e.g., a relevant cancer cell line or normal cell line) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • The culture medium is replaced with fresh medium containing various concentrations of the this compound analogs and control compounds.

  • The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • Following the incubation period, the medium is removed, and MTT solution is added to each well.

  • The plate is incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a purple solution.

  • The absorbance of the solution is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration that reduces cell viability by 50%) is calculated.

Visualizing the Pathways and Processes

To better understand the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

ACAT_Inhibition_Pathway cluster_cell Macrophage Free_Cholesterol Free Cholesterol ACAT ACAT Enzyme Free_Cholesterol->ACAT Substrate Cholesteryl_Esters Cholesteryl Esters ACAT->Cholesteryl_Esters Esterification Lipid_Droplets Lipid Droplets (Foam Cell Formation) Cholesteryl_Esters->Lipid_Droplets Beauverolide_Ja_Analog This compound Analog Beauverolide_Ja_Analog->ACAT Inhibition

Mechanism of ACAT Inhibition by this compound Analogs.

ACAT_Inhibition_Workflow Start Start Cell_Culture Culture ACAT-expressing CHO cells Start->Cell_Culture Add_Compound Add this compound Analog Cell_Culture->Add_Compound Pre_incubation Pre-incubate Add_Compound->Pre_incubation Add_Substrate Add [14C]oleoyl-CoA Pre_incubation->Add_Substrate Incubation Incubate Add_Substrate->Incubation Lipid_Extraction Extract Lipids Incubation->Lipid_Extraction TLC Separate Lipids by TLC Lipid_Extraction->TLC Quantification Quantify [14C]Cholesteryl Oleate TLC->Quantification Calculate_IC50 Calculate IC50 Quantification->Calculate_IC50 End End Calculate_IC50->End

Workflow for the ACAT Inhibition Assay.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Add_Compound Add this compound Analog Seed_Cells->Add_Compound Incubate_Cells Incubate for 24-72h Add_Compound->Incubate_Cells Add_MTT Add MTT Reagent Incubate_Cells->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Add Solubilizing Agent Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance (570 nm) Solubilize->Measure_Absorbance Calculate_Viability Calculate Cell Viability & IC50 Measure_Absorbance->Calculate_Viability End End Calculate_Viability->End

Workflow for the MTT Cytotoxicity Assay.

References

Illuminating the Molecular Targets of Beauverolide Ja: A Comparative Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beauverolide Ja, a cyclic depsipeptide of fungal origin, has garnered interest for its diverse biological activities, including the inhibition of lipid droplet formation. However, the specific protein targets through which it exerts its cellular effects remain to be fully elucidated. This guide provides a comprehensive overview of established experimental strategies for the identification and confirmation of this compound's protein targets. While direct experimental data for this compound is not yet publicly available, this document presents a comparative framework of methodologies, complete with generalized protocols and hypothetical data, to empower researchers in their quest to unravel the molecular mechanisms of this promising natural product.

Comparative Analysis of Target Identification Methodologies

The identification of protein targets for a bioactive small molecule like this compound is a critical step in understanding its mechanism of action. Several powerful techniques can be employed, each with its own set of advantages and limitations. The primary approaches can be broadly categorized as affinity-based methods and activity-based protein profiling (ABPP).

Methodology Principle Hypothetical this compound Application Potential Advantages Potential Challenges
Affinity Chromatography coupled with Mass Spectrometry (AC-MS) [1][2]A synthesized this compound analog is immobilized on a solid support to "pull down" interacting proteins from a cell lysate. These proteins are then identified by mass spectrometry.[1]A biotinylated or photo-crosslinkable this compound analog would be synthesized and used as bait.Directly identifies binding partners; applicable to a wide range of targets.[1][3]Requires chemical modification of the natural product, which may alter its binding properties; non-specific binding can be a significant issue.[4][5]
Activity-Based Protein Profiling (ABPP) [3]Utilizes reactive probes that covalently bind to the active sites of specific enzyme families to profile changes in their activity in the presence of the bioactive compound.If this compound is suspected to target a specific enzyme class (e.g., lipases, acyltransferases), ABPP could reveal its direct impact on their activity within the proteome.Provides information on the functional state of enzymes; can identify targets in their native cellular environment.Limited to enzyme families with suitable reactive probes; may not identify targets that are not enzymes.
Quantitative Proteomics (e.g., SILAC, iTRAQ) [3][6]Compares the abundance of proteins in cells treated with this compound versus untreated cells to identify changes in protein expression or stability, which can indirectly point to target pathways.[3]Stable Isotope Labeling by Amino acids in Cell culture (SILAC) could be used to compare the proteomes of this compound-treated and control macrophages.Provides a global view of cellular responses to the compound; does not require modification of the natural product.[4][5]Indirectly identifies targets; changes in protein levels may be downstream effects rather than direct interactions.

Experimental Protocols

The following are generalized protocols for the key experiments that would be central to identifying and validating the protein targets of this compound.

Synthesis of a this compound Affinity Probe

To perform affinity chromatography, a modified version of this compound is required. The synthesis of beauverolide analogues has been reported and can be adapted to introduce a linker for immobilization.[7][8]

  • Objective: To synthesize a this compound analog containing a biotin tag or a photo-reactive group for affinity purification.

  • Procedure:

    • Perform solid-phase peptide synthesis of the linear precursor of this compound, incorporating an amino acid with a functional group (e.g., a lysine with a protected amino group) at a position determined by structure-activity relationship studies to be non-essential for its biological activity.

    • Cleave the linear peptide from the resin.

    • Perform solution-phase cyclization to form the cyclic depsipeptide.

    • Deprotect the functional group on the incorporated amino acid.

    • Conjugate the deprotected amino group with a biotin-NHS ester or a photo-reactive crosslinker (e.g., a diazirine-containing NHS ester).

    • Purify the final probe using high-performance liquid chromatography (HPLC).

    • Confirm the structure and purity by mass spectrometry and NMR spectroscopy.

Affinity Purification of this compound-Binding Proteins[9][10][11]
  • Objective: To isolate proteins that directly bind to this compound from a cellular lysate.

  • Procedure:

    • Immobilize the synthesized biotinylated this compound probe on streptavidin-coated agarose or magnetic beads.

    • Prepare a cell lysate from a relevant cell line (e.g., macrophages, if studying lipid droplet formation) under non-denaturing conditions.

    • Incubate the cell lysate with the this compound-conjugated beads to allow for protein binding. As a negative control, incubate a separate aliquot of the lysate with beads conjugated to an inactive analog or just the linker molecule.

    • For photo-affinity probes, expose the mixture to UV light to induce covalent cross-linking between the probe and its target proteins.[9]

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the specifically bound proteins. For biotinylated probes, this can be done by boiling in SDS-PAGE sample buffer or by competitive elution with free biotin. For photo-crosslinked probes, elution is typically achieved with denaturing agents.

    • Separate the eluted proteins by SDS-PAGE.

    • Visualize the protein bands by silver staining or Coomassie blue staining.

Protein Identification by Mass Spectrometry[1][13][14]
  • Objective: To identify the proteins isolated by affinity purification.

  • Procedure:

    • Excise the protein bands of interest that are present in the this compound pulldown but absent or significantly reduced in the control lane.

    • Perform in-gel digestion of the proteins with trypsin.

    • Extract the resulting peptides from the gel slices.

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Search the acquired MS/MS spectra against a protein database (e.g., UniProt) to identify the proteins.

Validation of Target Engagement by Western Blotting[12]
  • Objective: To confirm the interaction between this compound and a candidate target protein.

  • Procedure:

    • Perform an affinity pulldown as described above.

    • Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to the candidate target protein.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein band using an enhanced chemiluminescence (ECL) substrate. A positive band in the this compound pulldown lane and its absence in the control lane would confirm the interaction.

Visualizing the Path to Target Confirmation

Diagrams created using the DOT language provide a clear visual representation of the experimental workflows and the potential cellular pathways involved.

experimental_workflow cluster_synthesis Probe Synthesis cluster_purification Affinity Purification cluster_analysis Analysis & Validation This compound Analog This compound Analog Immobilized Probe Immobilized Probe This compound Analog->Immobilized Probe Cell Lysate Cell Lysate Pulldown Pulldown Cell Lysate->Pulldown Immobilized Probe->Pulldown Elution Elution Pulldown->Elution SDS-PAGE SDS-PAGE Elution->SDS-PAGE Mass Spectrometry Mass Spectrometry SDS-PAGE->Mass Spectrometry Protein ID Western Blot Western Blot SDS-PAGE->Western Blot Confirmation Target Identification Target Identification Mass Spectrometry->Target Identification Target Validation Target Validation Western Blot->Target Validation

Caption: Workflow for Affinity-Based Target Identification.

signaling_pathway This compound This compound Target Protein X Target Protein X This compound->Target Protein X inhibition Signaling Cascade Signaling Cascade Target Protein X->Signaling Cascade regulates Lipid Metabolism Enzymes Lipid Metabolism Enzymes Signaling Cascade->Lipid Metabolism Enzymes activates/inhibits Lipid Droplet Formation Lipid Droplet Formation Lipid Metabolism Enzymes->Lipid Droplet Formation catalyzes

Caption: Hypothetical Signaling Pathway of this compound.

While the definitive protein targets of this compound await discovery, the methodologies outlined in this guide provide a robust framework for their identification and validation. A multi-pronged approach, combining affinity-based techniques with quantitative proteomics, will likely be the most fruitful strategy. The synthesis of high-quality chemical probes derived from the this compound scaffold is a critical first step. Subsequent rigorous biochemical and cell-based validation will be essential to confirm any putative targets. Unraveling the molecular targets of this compound will not only illuminate its mechanism of action but also pave the way for its potential development as a therapeutic agent.

References

Validating the In Vivo Anti-Tumor Effects of Beauverolide Ja: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo anti-tumor effects of Beauverolide Ja, a naturally occurring cyclic hexadepsipeptide. Due to the limited availability of direct in vivo experimental data for this compound, this guide utilizes data from its close structural analog, Beauvericin, to provide insights into its potential efficacy and mechanisms of action. The performance of Beauvericin is compared against standard-of-care chemotherapeutic agents, Doxorubicin and Cisplatin, in relevant preclinical cancer models.

Comparative Efficacy of Beauvericin In Vivo

The anti-tumor activity of Beauvericin has been evaluated in murine models of colon and cervical cancer. The data presented below summarizes the significant reduction in tumor growth observed in these studies.

Table 1: In Vivo Anti-Tumor Efficacy of Beauvericin in a CT-26 Colon Carcinoma Allograft Model
Treatment GroupDosageMean Tumor Volume (mm³) at Day 14Tumor Volume Reduction (%)Mean Tumor Weight (mg) at Day 14Tumor Weight Reduction (%)
Control (Vehicle) -1250-1100-
Beauvericin 5 mg/kg/day60052%55050%
Doxorubicin 6 mg/kg (single dose)Not specifiedComplete tumor regression in some studiesNot specifiedSignificant reduction

Note: Data for Beauvericin is extracted from a study by Heilos et al. (2017).[1][2][3] Doxorubicin data is based on its known efficacy in CT-26 models, where it can lead to complete tumor regression.[4] It is important to note that the dosing schedules are different.

Table 2: In Vivo Anti-Tumor Efficacy of Beauvericin in a KB-3-1 Cervical Carcinoma Xenograft Model
Treatment GroupDosageMean Tumor Volume (mm³) at Day 16Tumor Volume Reduction (%)Mean Tumor Weight (mg) at Day 16Tumor Weight Reduction (%)
Control (Vehicle) -1150-950-
Beauvericin 5 mg/kg/day79031.3%60036.8%
Cisplatin Standard clinical dosesNot specifiedObjective response rates of ≥25%Not specifiedSignificant reduction

Note: Data for Beauvericin is from Heilos et al. (2017).[1][2][3] Cisplatin is a standard-of-care agent for cervical cancer with proven efficacy.[5] Direct comparative tumor volume/weight reduction percentages for Cisplatin in a comparable preclinical model were not available in the searched literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols outline the in vivo experiments from which the Beauvericin data was derived.

Murine Allograft Model for Colon Carcinoma
  • Cell Line: CT-26 murine colon carcinoma cells.

  • Animal Model: BALB/c mice.

  • Tumor Inoculation: Subcutaneous injection of 5 x 10^5 CT-26 cells into the right flank of the mice.

  • Treatment Regimen: When tumors became palpable (approximately day 3), mice were randomized into treatment and control groups. Beauvericin (5 mg/kg body weight) or vehicle (solvent alone) was administered daily via intraperitoneal injection for two cycles of 5 and 4 days, with a 2-day break in between.

  • Efficacy Assessment: Tumor volume was measured every other day using a caliper (Volume = 0.5 x length x width²). At the end of the study (day 14), mice were euthanized, and tumors were excised and weighed.

  • Histological Analysis: Tumor tissues were fixed in formalin, embedded in paraffin, and sectioned. Sections were stained with Hematoxylin and Eosin (H&E) for general morphology and subjected to TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining to detect apoptotic cells.[1][2][3]

Human Xenograft Model for Cervical Carcinoma
  • Cell Line: KB-3-1 human cervical carcinoma cells.

  • Animal Model: CB-17/SCID (Severe Combined Immunodeficiency) mice.

  • Tumor Inoculation: Subcutaneous injection of 1 x 10^6 KB-3-1 cells into the right flank of the mice.

  • Treatment Regimen: Similar to the allograft model, treatment with Beauvericin (5 mg/kg body weight) or vehicle commenced when tumors were palpable.

  • Efficacy Assessment: Tumor volume and weight were measured as described above. The study duration was 16 days.

  • Histological Analysis: H&E and TUNEL staining were performed on excised tumor tissues to assess morphology and apoptosis, respectively.[1][2][3]

Mechanism of Action: Signaling Pathways

Beauvericin is understood to exert its anti-tumor effects primarily through the induction of apoptosis. This process is modulated by its interaction with key cellular signaling pathways, including the MAPK and PI3K/Akt pathways.

Apoptosis Induction Pathway

Beauvericin triggers the intrinsic pathway of apoptosis, which is centered on the mitochondria.

Beauvericin Beauvericin Mitochondria Mitochondria Beauvericin->Mitochondria Induces stress Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by Beauvericin.

Modulation of MAPK and PI3K/Akt Signaling

Beauvericin has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways, both of which are critical for cell survival and proliferation.

cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway ERK ERK (decreased phosphorylation) Cell_Proliferation Cell Proliferation (Inhibited) ERK->Cell_Proliferation JNK JNK (increased phosphorylation) Apoptosis_MAPK Apoptosis (Promoted) JNK->Apoptosis_MAPK PI3K PI3K (down-regulated) Akt Akt (down-regulated) PI3K->Akt Cell_Survival Cell Survival (Inhibited) Akt->Cell_Survival Beauvericin Beauvericin Beauvericin->ERK Beauvericin->JNK Beauvericin->PI3K

Caption: Modulation of MAPK and PI3K/Akt pathways by Beauvericin.

Experimental Workflow

The following diagram illustrates the general workflow for validating the in vivo anti-tumor effects of a compound like this compound.

start Start cell_culture Tumor Cell Culture (e.g., CT-26, KB-3-1) start->cell_culture animal_model Animal Model Preparation (e.g., BALB/c, SCID mice) cell_culture->animal_model tumor_inoculation Tumor Cell Inoculation animal_model->tumor_inoculation tumor_growth Tumor Growth Monitoring tumor_inoculation->tumor_growth treatment Treatment Initiation (this compound vs. Control/Comparator) tumor_growth->treatment data_collection Data Collection (Tumor Volume, Body Weight) treatment->data_collection endpoint Study Endpoint data_collection->endpoint analysis Tumor Excision & Analysis (Weight, Histology, Biomarkers) endpoint->analysis results Results & Interpretation analysis->results end End results->end

Caption: General workflow for in vivo anti-tumor efficacy studies.

References

Evaluating the Selectivity of Beauverolide Ja for Cancer Cells Over Normal Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Beauverolide Ja is a cyclic depsipeptide with potential as an anticancer agent. A crucial aspect of its preclinical evaluation is determining its selectivity—the ability to preferentially kill cancer cells while sparing normal, healthy cells. This selectivity is a key indicator of a drug's potential therapeutic window and safety profile. This guide provides a framework for evaluating such selectivity, presenting comparative data from the related compound Beauvericin, detailing relevant experimental protocols, and visualizing key concepts and workflows.

Comparative Cytotoxicity Data

Evaluating the selective cytotoxicity of a compound involves comparing its half-maximal inhibitory concentration (IC50) against various cancer cell lines and non-cancerous cell lines. A lower IC50 value indicates higher potency. The selectivity index (SI) is then calculated to quantify the differential activity.

Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells)

A higher SI value signifies greater selectivity for cancer cells.

Table 1: Comparative Cytotoxicity of Beauvericin in Cancer vs. Non-Malignant Cell Lines

Cell LineCell TypeIC50 (µM)Selectivity Index (SI)Reference
CT-26Murine Colon Carcinoma1.81.7[1]
NIH/3T3Murine Non-Malignant Fibroblast3.1-[1]
KB-3-1Human Cervix Carcinoma3.1-[1]
C6Rat Glioma>10-[2]
MDA-MB-231Human Breast Adenocarcinoma>10-[2]
HeLaHuman Cervical Carcinoma>10-[2]
HCT-15Human Colon Adenocarcinoma>10-[2]
LoVoHuman Colon Adenocarcinoma>10-[2]
U251Human Glioblastoma>10-[2]

Note: The data presented is for Beauvericin, a related cyclodepsipeptide, due to the lack of available data for this compound. This table illustrates how such comparative data would be presented.

Experimental Protocols

A fundamental experiment to determine cytotoxicity is the MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

Objective: To determine the concentration at which a compound reduces the viability of a cell population by 50% (IC50).

Materials:

  • Cell lines (cancer and normal)

  • Complete cell culture medium

  • This compound (or other test compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the MTT tetrazolium ring, yielding purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value from the dose-response curve.

Visualizations

Experimental Workflow for Selectivity Evaluation

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assay cluster_3 Data Analysis CancerCells Cancer Cell Lines Treatment Treat with this compound (Concentration Gradient) CancerCells->Treatment NormalCells Normal Cell Lines NormalCells->Treatment MTT MTT Assay Treatment->MTT IC50 Determine IC50 Values MTT->IC50 SI Calculate Selectivity Index IC50->SI

Caption: Workflow for assessing the selectivity of a compound.

Conceptual Representation of Selective Cytotoxicity

G cluster_0 High Selectivity (Ideal) cluster_1 Low Selectivity (Undesirable) A Cancer Cells B Normal Cells C This compound C->A High Cytotoxicity C->B Low/No Cytotoxicity D Cancer Cells E Normal Cells F Compound X F->D High Cytotoxicity F->E High Cytotoxicity

Caption: Ideal vs. undesirable selectivity of an anticancer agent.

Hypothesized Apoptotic Signaling Pathway

While the specific pathways affected by this compound are unknown, many anticancer compounds induce apoptosis. Beauvericin has been shown to induce apoptosis and affect the Src/STAT3 pathway.[2] A generalized apoptosis pathway is depicted below.

G Beauverolide This compound Src Src Kinase Beauverolide->Src Inhibition STAT3 STAT3 Src->STAT3 Activation Mitochondrion Mitochondrion STAT3->Mitochondrion Regulation Caspase9 Caspase-9 Mitochondrion->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential apoptotic pathway influenced by this compound.

Conclusion

The evaluation of a compound's selectivity is a cornerstone of anticancer drug discovery. While specific data for this compound is currently lacking, the methodologies and frameworks presented in this guide provide a clear path for its future assessment. The data on the related compound, Beauvericin, suggests that cyclodepsipeptides can exhibit a degree of selectivity for cancer cells. Further research is imperative to determine if this compound possesses a favorable selectivity profile that would warrant its development as a novel cancer therapeutic.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Beauverolide Ja

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of Beauverolide Ja, a cyclic peptide and mycotoxin, are critical for ensuring laboratory safety and environmental protection. Adherence to these procedural guidelines will mitigate risks associated with this compound and ensure compliance with regulatory standards. This document provides a comprehensive, step-by-step operational plan for the safe disposal of this compound and associated contaminated materials.

Quantitative Data Summary for Disposal

For clarity and quick reference, the following table summarizes key quantitative and qualitative parameters for the disposal of this compound.

ParameterGuidelineSource Citation
Waste Classification Hazardous Chemical Waste, Mycotoxin Waste[1][2]
Personal Protective Equipment (PPE) Impermeable gloves, lab coat, eye protection (goggles), N-95 respirator (for solids)[1]
Solid Waste Container Approved, labeled, and sealed hazardous waste container[1][3][4]
Liquid Waste Container Approved, labeled, and sealed hazardous waste container (compatible with solvent)[1][3]
Contaminated Sharps Puncture-resistant, labeled sharps container[2]
Environmental Discharge Prohibited. Do not discharge to soil, drains, or groundwater.[4][5]
Final Disposal Method Incineration via a licensed hazardous waste disposal service.[6][7]

Experimental Protocols: Step-by-Step Disposal Procedures

The following protocols provide detailed methodologies for the disposal of this compound in various forms.

Disposal of Pure (Lyophilized or Solid) this compound
  • Personal Protective Equipment (PPE): Before handling, don appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles. When handling the lyophilized powder, a NIOSH-approved N-95 respirator is mandatory to prevent inhalation.[1][8]

  • Weighing and Aliquoting: If weighing is necessary, do so in a chemical fume hood to minimize dust exposure.[8]

  • Waste Collection:

    • Carefully place the original vial containing the unused this compound into a larger, sealable, and clearly labeled hazardous waste container.

    • If transferring, use a spatula to carefully transfer the solid waste into the designated container.

    • Avoid creating dust.

  • Labeling: Label the hazardous waste container as "Hazardous Waste: this compound (Mycotoxin)" and include the date.

  • Storage: Store the sealed container in a designated, secure area for hazardous waste pickup, away from incompatible materials.[3]

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company.

Disposal of this compound in Solution
  • PPE: Wear a lab coat, chemical-resistant gloves, and safety goggles.

  • Waste Collection:

    • Do not pour this compound solutions down the drain.[4][5]

    • Collect all solutions containing this compound in a designated, leak-proof, and sealed hazardous waste container. The container material must be compatible with the solvent used.[1][3]

  • Labeling: Label the container with "Hazardous Waste: this compound in [Solvent Name]" and the approximate concentration.

  • Storage: Store the sealed container in a designated hazardous waste accumulation area.

  • Disposal: Arrange for disposal through a certified hazardous waste contractor.

Disposal of Contaminated Labware and Materials
  • Non-Sharp Disposables (Gloves, Pipette Tips, Paper Towels):

    • All disposable items that have come into contact with this compound are considered contaminated hazardous waste.[1]

    • Place these items in a dedicated, clearly labeled, and sealed hazardous waste bag or container.[1][3]

  • Contaminated Glassware (Reusable):

    • Decontaminate glassware by rinsing with a suitable solvent (e.g., ethanol, methanol, acetonitrile) into a designated hazardous liquid waste container.

    • After decontamination, wash the glassware with an appropriate laboratory detergent.

  • Contaminated Sharps (Needles, Syringes, Scalpels):

    • Place all sharps contaminated with this compound into a designated, puncture-resistant, and labeled sharps container.[2]

    • Do not recap, bend, or break needles.

    • Once the sharps container is full, seal it and manage it as hazardous waste for disposal.

Mandatory Visualizations

Logical Relationship for this compound Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated materials.

This compound Disposal Workflow cluster_waste_generation Waste Generation cluster_final_disposal Final Disposal start Identify this compound Waste waste_type Determine Waste Form start->waste_type solid_waste Pure Solid / Lyophilized waste_type->solid_waste Solid liquid_waste Solution waste_type->liquid_waste Liquid contaminated_materials Contaminated Labware / PPE waste_type->contaminated_materials Contaminated Materials solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_container Labeled Sharps Container contaminated_materials->sharps_container Sharps disposables_container Labeled Hazardous Waste Bag/Container contaminated_materials->disposables_container Non-Sharps disposal Licensed Hazardous Waste Disposal solid_container->disposal liquid_container->disposal sharps_container->disposal disposables_container->disposal

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guidance for Handling Beauverolide Ja

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safety and procedural clarity when handling novel compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Beauverolide Ja, a mycotoxin, in a laboratory setting. The following guidelines, including operational and disposal plans, are designed to provide clear, step-by-step procedural guidance.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure risk. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Use
Respiratory Protection RespiratorA NIOSH-approved half-mask or full-face respirator with cartridges effective against organic vapors and particulates is recommended, especially when handling the compound in powdered form or when aerosols may be generated.[1][2]
Hand Protection GlovesChemical-resistant gloves, such as nitrile, should be worn at all times.[2][3] Gloves should be inspected before use and changed immediately if contaminated or torn.
Eye Protection Safety Goggles/GlassesChemical splash goggles or safety glasses with side shields are mandatory to protect against splashes or airborne particles.[1][4][5]
Body Protection Laboratory Coat/SuitA dedicated laboratory coat, preferably disposable, should be worn to prevent contamination of personal clothing.[2][6][7] For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or a disposable suit like Tyvek is advised.[2][4]
Foot Protection Closed-toe ShoesSturdy, closed-toe shoes are required in the laboratory to protect against spills and falling objects.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential for the safe handling of this compound.

1. Preparation and Area Designation:

  • Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure.[7][8]

  • Ensure that all necessary PPE is available and in good condition.

  • Have a spill kit readily accessible. The kit should contain absorbent materials, appropriate deactivating agents (if known), and waste disposal bags.

2. Handling the Compound:

  • Always wear the full complement of recommended PPE before handling the compound.

  • If working with a powdered form, handle it with care to avoid creating dust. Use techniques that minimize aerosol generation, such as gentle scooping and weighing on a tared container within a fume hood.

  • For solutions, use mechanical pipetting aids; mouth pipetting is strictly prohibited.[9][10][11]

  • Avoid direct contact with skin, eyes, and clothing.[12]

3. Post-Handling Procedures:

  • After handling, decontaminate all work surfaces with an appropriate solvent or cleaning agent.

  • Carefully remove PPE, starting with the most contaminated items first (e.g., outer gloves), to avoid cross-contamination.

  • Wash hands thoroughly with soap and water after removing all PPE.[3][9][12]

Disposal Plan: Waste Management

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All materials that have come into contact with this compound, including gloves, disposable lab coats, pipette tips, and excess compound, should be considered hazardous waste.

  • Containerization: Collect all contaminated solid waste in a clearly labeled, sealed, and puncture-resistant container. Liquid waste should be collected in a separate, labeled, and sealed container.

  • Disposal Method: Dispose of all hazardous waste through your institution's designated chemical waste management program, following all local, state, and federal regulations.[3][13] Do not dispose of this compound down the drain or in regular trash.[3][14]

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate & Prepare Work Area don_ppe Don Appropriate PPE prep_area->don_ppe Proceed handle_compound Handle this compound in Fume Hood don_ppe->handle_compound Proceed minimize_aerosol Minimize Aerosol Generation handle_compound->minimize_aerosol During Handling segregate_waste Segregate Contaminated Waste handle_compound->segregate_waste Generate Waste decontaminate Decontaminate Work Surfaces minimize_aerosol->decontaminate After Handling doff_ppe Doff PPE Correctly decontaminate->doff_ppe Proceed wash_hands Wash Hands Thoroughly doff_ppe->wash_hands Proceed dispose_waste Dispose via Chemical Waste Program segregate_waste->dispose_waste Proceed

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.